2-(4-Bromophenyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUSIBVYIZADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902630 | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67086-81-1 | |
| Record name | Thiazolidine, 2-(p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-(4-Bromophenyl)thiazolidine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)thiazolidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a field-proven, step-by-step protocol for its synthesis via the condensation of 4-bromobenzaldehyde and cysteamine. The guide delves into the underlying reaction mechanism, explaining the causality behind each experimental step to ensure reproducibility and understanding. Furthermore, we detail a complete characterization workflow, employing modern spectroscopic techniques including ¹H NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Expected data and interpretation guidelines are provided to create a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and verification of this thiazolidine derivative.
Introduction: The Significance of the Thiazolidine Scaffold
Thiazolidine derivatives are a prominent class of heterocyclic compounds that command significant attention in the field of medicinal chemistry. The thiazolidine ring is a key structural motif found in a variety of biologically active molecules, including antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3] The synthesis of substituted thiazolidines, such as this compound, is a foundational step in the exploration of new therapeutic agents. The presence of the bromophenyl group at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide focuses on the direct and efficient synthesis of this compound and its rigorous characterization, providing a reliable foundation for its use in further research and development.
Synthesis of this compound
The synthesis is achieved through a classical condensation reaction between an aldehyde (4-bromobenzaldehyde) and an aminothiol (cysteamine). This reaction proceeds under mild conditions and is a well-established method for forming the thiazolidine ring system.[4][5]
Underlying Reaction Mechanism
The formation of the thiazolidine ring from an aldehyde and cysteamine is a multi-step process initiated by the nucleophilic attack of the cysteamine's amino group on the electrophilic carbonyl carbon of the aldehyde.[4][6] This is followed by an intramolecular cyclization involving the thiol group.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cysteamine attacks the carbonyl carbon of 4-bromobenzaldehyde.
-
Intermediate Formation: This attack forms a transient hemiaminal (or carbinolamine) intermediate.
-
Dehydration & Iminium Ion Formation: The hemiaminal readily dehydrates, often facilitated by a protic solvent, to form a Schiff base (an iminium ion).[6]
-
Intramolecular Cyclization: The nucleophilic thiol group (-SH) then attacks the electrophilic carbon of the iminium ion in an intramolecular fashion.
-
Deprotonation: A final deprotonation step yields the stable, five-membered this compound ring.
}
Figure 1: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromobenzaldehyde | 185.02 | 2.50 g | 13.5 | Aldehyde Substrate |
| Cysteamine Hydrochloride | 113.61 | 1.53 g | 13.5 | Aminothiol Substrate |
| Ethanol (EtOH) | 46.07 | 15 mL | - | Solvent |
| Deionized Water | 18.02 | 5 mL | - | Solvent |
| Sodium Carbonate (Na₂CO₃) | 105.99 | ~0.72 g | ~6.8 | Base |
| Diethyl Ether (Et₂O) | 74.12 | 60 mL | - | Extraction Solvent |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in ethanol (15 mL). In a separate beaker, prepare a solution of cysteamine hydrochloride (1.53 g, 13.5 mmol) in deionized water (5 mL).
-
Reaction Initiation: While stirring the aldehyde solution at room temperature, add the aqueous cysteamine hydrochloride solution dropwise.
-
Causality Note: Cysteamine is often supplied as its hydrochloride salt for stability. The reaction can proceed with the salt, with the final product being the protonated thiazolidine salt.[8] The free base can be generated in situ or, as in this protocol, the product is isolated after basification.
-
-
Reaction Progression: Stir the resulting solution at room temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After 18 hours, remove the bulk of the ethanol using a rotary evaporator.
-
Work-up and Extraction: Dilute the remaining residue with deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Causality Note: This extraction step is crucial for removing any unreacted 4-bromobenzaldehyde, which is significantly more soluble in diethyl ether than the protonated thiazolidine product residing in the acidic aqueous layer.
-
-
Basification and Precipitation: Carefully collect the acidic aqueous layer. While stirring vigorously, slowly add solid sodium carbonate in small portions until the solution is basic (pH > 8, check with pH paper) and a precipitate forms.
-
Causality Note: The addition of a base deprotonates the thiazolidine's nitrogen atom, neutralizing the hydrochloride salt. This significantly reduces the product's solubility in water, causing it to precipitate out as a solid.
-
-
Isolation and Drying: Filter the heavy white precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 10 mL) to remove any inorganic salts. Dry the collected solid in a vacuum desiccator to yield this compound as a white crystalline solid.[7]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods provides a complete structural profile.
}
Figure 2: General workflow for the characterization of the synthesized compound.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for this compound based on literature values and spectroscopic principles.[7]
| Technique | Expected Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.47 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 5.55 (s, 1H, H2), 3.5-3.6 (m, 1H, H5), 3.05-3.2 (m, 3H, H4, H5), 2.4 (br s, 1H, NH). |
| Mass Spectrometry (ESI+) | m/z 244/246 (M+H)⁺ in an ~1:1 ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes. |
| Infrared (IR) (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1590 (Ar C=C stretch), ~1480 (Ar C=C stretch). |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the proton environment in the molecule.
-
Aromatic Region (δ 7.3-7.5 ppm): Two doublets are expected, integrating to two protons each. These correspond to the protons on the 4-bromophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.[7]
-
Methine Proton (δ 5.55 ppm): A singlet integrating to one proton corresponds to the H2 proton at the chiral center, positioned between the sulfur and nitrogen atoms.[7]
-
Methylene Protons (δ 3.0-3.6 ppm): Two multiplets integrating to a total of four protons represent the H4 and H5 methylene protons of the thiazolidine ring. Their complex splitting is due to geminal and vicinal coupling.[7]
-
Amine Proton (δ 2.4 ppm): A broad singlet corresponds to the N-H proton. Its broadness is due to quadrupole broadening and potential chemical exchange.[7]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Molecular Ion Peak: The spectrum should show a prominent pair of peaks at m/z 244 and 246.[7] This corresponds to the protonated molecule, [M+H]⁺.
-
Isotopic Pattern: The near 1:1 intensity ratio of the m/z 244 and 246 peaks is the definitive signature of the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal natural abundance.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in the molecule.
-
N-H Stretch (~3300 cm⁻¹): A moderate absorption band in this region indicates the presence of the secondary amine (N-H) group in the thiazolidine ring.
-
C-H Stretches (~2900-3100 cm⁻¹): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretches (~1480-1590 cm⁻¹): Strong absorptions in this region are characteristic of the carbon-carbon double bonds within the phenyl ring.
Conclusion
This guide has detailed a reliable and well-documented procedure for the synthesis of this compound. By explaining the rationale behind the key steps in the reaction and work-up, we provide a protocol that is not only repeatable but also adaptable. The comprehensive characterization data serves as a benchmark for researchers to verify the structural integrity and purity of their synthesized material. The successful synthesis and verification of this compound open the door for its application as a key intermediate in the development of novel, biologically active molecules.
References
-
Huang, T. C., Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link][4][6][9]
-
Perfumer & Flavorist. (Date not available). Reaction Systems. Perfumer & Flavorist. [Link][10]
-
Krishnamurthy, S., et al. (2024). Spontaneous Peptide Ligation Mediated by Cysteamine. JACS Au. [Link][11]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. National Institutes of Health. [Link][1]
-
Siddiqui, H. L., et al. (2011). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. PPAR Research. [Link][12]
-
Mishra, R. K., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results. [Link][13]
-
ResearchGate. (Date not available). Reaction mechanism of cysteamine and aldehydes. ResearchGate. [Link][5]
-
Shukla, A., et al. (2014). Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. International Journal of ChemTech Research. [Link][3]
-
ResearchGate. (Date not available). Why is my Amide Coupling Not working using Cysteamine? ResearchGate. [Link][8]
-
Son, S., et al. (2018). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial Agents and Chemotherapy. [Link][14]
-
Al-Amiery, A. A., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. [Link][2]
Sources
- 1. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Bromophenyl)thiazolidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Scaffold and the Significance of 2-(4-Bromophenyl)thiazolidine
The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a versatile template for designing molecules with a wide array of pharmacological properties, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory activities.[2] The structural diversity achievable through substitution on the thiazolidine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug discovery programs.[2]
Within this important class of compounds, this compound emerges as a molecule of significant interest. The presence of a bromophenyl group at the 2-position introduces a key structural motif known to influence biological activity, often by participating in halogen bonding and other intermolecular interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the exploration of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67086-81-1 | [3][4][5][6][7][8] |
| Molecular Formula | C₉H₁₀BrNS | [3][4][5][8] |
| Molecular Weight | 244.15 g/mol | [3][5] |
| Melting Point | 107 °C (lit. 105-107 °C) | [3] |
| Appearance | White crystalline solid | [3] |
The structure of this compound has been confirmed through various spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR (300 MHz, D6-DMSO):
-
δ 2.4 (br s, 1H, NH)
-
δ 3.05-3.2 (m, 2H, H4, H5)
-
δ 3.5-3.6 (m, 1H, H5)
-
δ 5.55 (s, 1H, H2)
-
δ 7.38 (d, J=8.4 Hz, 2H, ArH)
-
δ 7.47 (d, J=8.4 Hz, 2H, ArH)[3]
-
-
Mass Spectrometry (ESI+):
-
m/z 246/244 (M+H, 100%)
-
m/z 287/285 (M+MeCN+H, 30%)[3]
-
The ¹H NMR spectrum clearly indicates the presence of the thiazolidine ring protons and the characteristic splitting pattern of a para-substituted benzene ring. The mass spectrum confirms the molecular weight and the isotopic pattern of bromine.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-bromobenzaldehyde and cysteamine hydrochloride.[3] This reaction is a straightforward and efficient method for constructing the thiazolidine ring.
Experimental Protocol:
Step 1: Reaction Setup A solution of 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in ethanol (15 ml) is prepared in a suitable reaction vessel.
Step 2: Addition of Cysteamine A solution of cysteamine hydrochloride (0.5 g, 4.4 mmol) in water (5 ml) is added dropwise to the stirred solution of 4-bromobenzaldehyde at room temperature.[3]
Step 3: Reaction The reaction mixture is stirred at room temperature for 18 hours.[3]
Step 4: Work-up and Purification
-
The bulk of the ethanol is removed under reduced pressure using a rotary evaporator.[3]
-
The residue is diluted with water (15 ml) and extracted with diethyl ether (3 x 20 ml) to remove any unreacted 4-bromobenzaldehyde.[3]
-
The acidic aqueous layer is then carefully basified by the slow addition of solid sodium carbonate (0.3 g) until a heavy white precipitate forms.[3]
-
The precipitate is collected by filtration and washed thoroughly with water (3 x 10 ml).[3]
-
The solid product is dried in a vacuum desiccator to yield 2-(4-bromophenyl)-1,3-thiazolidine as a white crystalline solid (0.73 g, 68% yield).[3]
Caption: Synthesis workflow for this compound.
Reactivity and Potential Metabolic Pathways
The reactivity of the this compound molecule is primarily centered around the thiazolidine ring and the bromophenyl substituent. The nitrogen atom of the thiazolidine ring possesses a lone pair of electrons and can act as a nucleophile. The C-H bond at the 2-position can be susceptible to oxidation. The bromophenyl group can undergo typical aromatic substitution reactions, although the bromine atom deactivates the ring towards electrophilic substitution.
While specific metabolic studies on this compound are not extensively documented, the metabolism of related thiazolidine-containing drugs can provide insights. The metabolic fate of such compounds often involves oxidation of the thiazolidine ring, potentially leading to ring opening.[1] The bromophenyl group may undergo hydroxylation mediated by cytochrome P450 enzymes. The overall metabolic profile will ultimately depend on the specific substituents and the biological system .[1]
Applications in Drug Discovery and Development
Thiazolidine derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities.[9] The parent class of compounds, thiazolidinediones (TZDs), are well-known for their use in the management of type 2 diabetes.[10] These compounds act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[10] Activation of PPAR-γ by TZDs leads to enhanced insulin sensitivity.[10]
While the specific biological activities of this compound are not yet fully elucidated, its structural similarity to known bioactive molecules suggests potential for various therapeutic applications. The presence of the 4-bromophenyl group is a common feature in many pharmacologically active compounds and can contribute to enhanced binding affinity and selectivity for various biological targets. Further research is warranted to explore the potential of this compound and its derivatives as novel therapeutic agents.
Caption: General mechanism of action for thiazolidinedione drugs.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid:
-
After inhalation: Move to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Rinse mouth with water.
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion and Future Directions
This compound is a readily accessible heterocyclic compound with a structural framework that holds significant promise for applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its chemical properties provide a solid foundation for further derivatization and exploration. While the specific biological activities of this compound are yet to be fully characterized, the well-established pharmacological importance of the thiazolidine scaffold, coupled with the influence of the bromophenyl substituent, makes it a compelling target for future investigation. Researchers are encouraged to explore the synthesis of novel analogs and to conduct comprehensive biological screening to unlock the full therapeutic potential of this intriguing molecule.
References
-
T. A. T. T. Tran, H. T. T. Nguyen, H. N. T. Le, et al., "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus," ChemMedChem, vol. 16, no. 11, pp. 1717-1738, 2021.
-
Arctom, "CAS NO. 67086-81-1 | 2-(4-bromophenyl)-1,3-thiazolidine," [Online]. Available: [Link].
-
Molbase, "Cas no 67086-81-1 (2-(4-bromophenyl)-1,3-thiazolidine)," [Online]. Available: [Link].
-
JHECHEM CO LTD, "Buy 2-(4-bromophenyl)-1,3-thiazolidine," [Online]. Available: [Link].
- S. K. Sahu and A. Jain, "Thiazolidine derivatives and their pharmacological actions," E3S Web of Conferences, vol. 556, p. 01052, 2024. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01052/e3sconf_rawmu2024_01052.html]
- A. A. R. Mahmood, "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives," ResearchGate, Feb. 2018. [URL: https://www.researchgate.
- S. A. G. E. M. Hussein, "Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity," ResearchGate, Apr. 2022. [URL: https://www.researchgate.net/publication/360096642_Synthesis_of_some_new_Thiazolidine_and_134-Oxadiazole_Derived_from_L-cysteine_and_Study_of_Their_Biological_Activity]
- R. Kumar, S. K. Singh, and V. K. Singh, "Review on Recent developments and biological activities of 2, 4-thiazolidinediones," International Journal of Pharmaceutical Sciences and Research, vol. 7, no. 1, pp. 1-14, 2016.
- A. C. Calkin and M. A. Cooper, "Thiazolidinediones - mechanisms of action," Australian Prescriber, vol. 27, no. 3, pp. 67-69, 2004. [URL: https://www.nps.org.au/australian-prescriber/articles/thiazolidinediones-mechanisms-of-action].au/australian-prescriber/articles/thiazolidinediones-mechanisms-of-action]
Sources
- 1. Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 67086-81-1(2-(4-bromophenyl)-1,3-thiazolidine) | Kuujia.com [pt.kuujia.com]
- 8. echemi.com [echemi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Blueprint of 2-(4-Bromophenyl)thiazolidine: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth spectroscopic analysis of 2-(4-Bromophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental observations and provides a self-validating framework for the spectroscopic characterization of this and similar molecules.
Introduction: The Significance of this compound
Thiazolidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a 2-aryl substituent, such as the 4-bromophenyl group, significantly influences the molecule's steric and electronic properties, which in turn can modulate its pharmacological profile. A precise and unambiguous structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for the development of novel therapeutic agents. This guide provides a detailed spectroscopic characterization of this compound to serve as a foundational reference.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through the condensation reaction of 4-bromobenzaldehyde with cysteamine hydrochloride.[1]
Experimental Protocol: Synthesis
-
A solution of 4-bromobenzaldehyde (13.5 mmol) in ethanol (15 ml) is prepared.
-
A solution of cysteamine hydrochloride (4.4 mmol) in water (5 ml) is added dropwise to the aldehyde solution with stirring.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is diluted with water and extracted with diethyl ether to remove any unreacted aldehyde.
-
The acidic aqueous layer is then basified by the slow addition of solid sodium carbonate, leading to the precipitation of the product.
-
The resulting white solid is filtered, washed with water, and dried under vacuum to yield this compound.[1]
For NMR analysis, approximately 5-10 mg of the purified solid is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3), and transferred to a 5 mm NMR tube.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: ¹H NMR Data for this compound in DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.47 | d (J = 8.4 Hz) | 2H | Ar-H (ortho to Br) |
| ~7.38 | d (J = 8.4 Hz) | 2H | Ar-H (meta to Br) |
| ~5.55 | s | 1H | H-2 (methine) |
| ~3.5-3.6 | m | 1H | H-5 |
| ~3.05-3.2 | m | 3H | H-4, H-5 |
| ~2.4 | br s | 1H | NH |
Source: Adapted from experimental data.[1]
Interpretation:
-
Aromatic Region: The two doublets at approximately 7.47 and 7.38 ppm are characteristic of a para-substituted benzene ring. The coupling constant of 8.4 Hz is typical for ortho-coupling between adjacent aromatic protons. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current.[2]
-
Methine Proton (H-2): The singlet at ~5.55 ppm is assigned to the proton at the C-2 position of the thiazolidine ring. Its downfield shift is attributed to its position between two heteroatoms (N and S) and adjacent to the aromatic ring.
-
Thiazolidine Ring Protons (H-4 and H-5): The multiplets observed between 3.05 and 3.6 ppm correspond to the methylene protons of the thiazolidine ring. The complexity of these signals arises from geminal and vicinal coupling.
-
NH Proton: The broad singlet at ~2.4 ppm is characteristic of the amine proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
Caption: Molecular structure of this compound with ¹H NMR assignments.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 | Ar-C (quaternary) | C-1' attached to the thiazolidine ring. |
| ~131 | Ar-CH | C-3' and C-5' (meta to the thiazolidine ring). |
| ~129 | Ar-CH | C-2' and C-6' (ortho to the thiazolidine ring). |
| ~122 | Ar-C (quaternary) | C-4' attached to Bromine. |
| ~65 | C-2 (methine) | Carbon between two heteroatoms (N and S). |
| ~55 | C-5 (methylene) | Methylene carbon adjacent to sulfur. |
| ~32 | C-4 (methylene) | Methylene carbon adjacent to nitrogen. |
Interpretation:
-
Aromatic Carbons: The aromatic region is expected to show four signals: two for the protonated carbons and two for the quaternary carbons. The carbon attached to the bromine atom (C-4') will be shielded compared to the other quaternary carbon (C-1').[2]
-
Thiazolidine Ring Carbons: The methine carbon (C-2) is expected to be the most downfield of the aliphatic carbons due to the influence of the adjacent nitrogen, sulfur, and the aromatic ring. The methylene carbons (C-4 and C-5) will appear at higher field, with their specific shifts influenced by the adjacent heteroatoms. The carbon adjacent to the more electronegative nitrogen (C-4) is generally expected to be slightly more deshielded than the carbon next to sulfur (C-5), though this can vary.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretching | Secondary amine |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950-2850 | C-H stretching | Aliphatic C-H |
| ~1600, 1480 | C=C stretching | Aromatic ring |
| ~1100 | C-N stretching | Amine |
| ~1070 | C-Br stretching | Aryl bromide |
| ~700 | C-S stretching | Thioether |
Interpretation:
The IR spectrum is expected to show a characteristic N-H stretching band for the secondary amine in the thiazolidine ring. The aromatic C-H and C=C stretching vibrations will confirm the presence of the bromophenyl group. Aliphatic C-H stretches will correspond to the methylene groups of the thiazolidine ring. The C-N, C-S, and C-Br stretches will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Ion |
| 245/243 | [M]⁺ (Molecular Ion) |
| 184/182 | [M - C₂H₄N]⁺ |
| 104 | [C₇H₆Br]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation:
-
Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion at m/z 243 and 245, with approximately equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]
-
Fragmentation Pattern: A common fragmentation pathway for thiazolidines involves the cleavage of the ring. The loss of a C₂H₄N fragment would lead to the ion at m/z 182/184. Further fragmentation of the bromophenyl group would also be observed.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offer a detailed and self-validating picture of the molecule's architecture. This information is crucial for quality control in synthesis, for understanding the compound's chemical properties, and as a foundation for further studies in drug discovery and development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]
-
AIP Publishing. (2023). Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Retrieved from [Link]
-
SciSpace. (n.d.). Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone.... Retrieved from [Link]
-
ACS Publications. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Retrieved from [Link]
-
Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The simulated absorption spectra of thiazolidine derivatives (A2–9). Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]
-
National Institutes of Health. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]
-
SciSpace. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
-
Dialnet. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. Retrieved from [Link]
-
PubMed. (2006). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,4-Thiazolidinedione. Retrieved from [Link]
-
PubMed. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
Sources
A Technical Guide to the Biological Activities of 2-(4-Bromophenyl)thiazolidine Derivatives
This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2-(4-Bromophenyl)thiazolidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this promising class of heterocyclic compounds. The guide emphasizes the causal relationships behind experimental designs and provides validated protocols for the evaluation of these biological activities.
Introduction: The Thiazolidine Scaffold and the Significance of the 2-(4-Bromophenyl) Moiety
The thiazolidine ring is a versatile pharmacophore, a privileged structure in medicinal chemistry, due to its presence in a wide array of biologically active compounds. The five-membered ring containing both sulfur and nitrogen atoms provides a unique three-dimensional structure that can interact with various biological targets. Modifications at different positions of the thiazolidine ring can lead to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects[1][2][3].
The introduction of a 4-bromophenyl group at the 2-position of the thiazolidine ring has been a strategic choice in the design of novel therapeutic agents. The bromine atom, being a halogen, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and interaction with target proteins through halogen bonding. This guide will explore the significant biological activities reported for this compound derivatives, providing both theoretical understanding and practical experimental guidance.
I. Antimicrobial Activity
Derivatives of 2-(4-Bromophenyl)thiazolidin-4-one have demonstrated notable activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungal strains[4][5].
A. Mechanism of Action
The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated but is believed to involve the disruption of essential cellular processes in microorganisms. The thiazolidinone core is a known inhibitor of various bacterial enzymes. The lipophilic nature of the 4-bromophenyl group may facilitate the transport of the molecule across the microbial cell membrane, allowing it to reach its intracellular targets.
B. Quantitative Data Summary
The following table summarizes the antimicrobial activity of representative this compound derivatives against various microbial strains. The activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound A | Escherichia coli | 12.5-25 | [4] |
| Staphylococcus aureus | 25-50 | [4] | |
| Bacillus subtilis | 12.5 | [4] | |
| Candida albicans | 50 | [4] | |
| Compound B | Pseudomonas aeruginosa | >100 | [6] |
| Salmonella typhi | 50 | [6] |
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
D. Experimental Workflow Diagram
Caption: Workflow for Antimicrobial Susceptibility Testing.
II. Anticancer Activity
Thiazolidinone derivatives have emerged as a significant class of compounds with potent anticancer activities[7]. The 2-(4-Bromophenyl) substitution has been explored for its potential to enhance cytotoxicity against various cancer cell lines.
A. Mechanism of Action
The anticancer effects of thiazolidinone derivatives are often multifactorial. They have been reported to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). Some derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases[7]. The presence of the 4-bromophenyl group can influence the binding affinity of these compounds to their target proteins.
B. Quantitative Data Summary
The following table presents the cytotoxic activity of selected this compound derivatives against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound C | MCF-7 (Breast) | 8.5 | [8] |
| A549 (Lung) | 12.3 | [8] | |
| Compound D | PC-3 (Prostate) | 15.2 | [8] |
| HCT-116 (Colon) | 10.8 | [9] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
D. Signaling Pathway Diagram
Caption: Putative Anticancer Mechanism of Action.
III. Anti-inflammatory Activity
Thiazolidinone derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways[10][11].
A. Mechanism of Action
The anti-inflammatory effects of thiazolidinediones are complex and can involve multiple mechanisms. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins[12]. Another potential pathway involves the modulation of the glucocorticoid receptor (GR), leading to its nuclear translocation and subsequent transrepression of pro-inflammatory genes[13][14].
B. Quantitative Data Summary
The anti-inflammatory activity of this compound derivatives is often evaluated in vivo using the carrageenan-induced paw edema model. The activity is expressed as the percentage of edema inhibition.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound E | 50 | 45.2 | [15] |
| 100 | 62.5 | [15] | |
| Indomethacin | 10 | 75.8 | [15] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (this compound derivative)
-
Carrageenan (1% w/v in sterile saline)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing:
-
Divide the rats into groups (e.g., control, standard, test compound at different doses).
-
Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group.
-
Determine the percentage of edema inhibition for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
D. Experimental Workflow Diagram
Caption: Carrageenan-Induced Paw Edema Workflow.
IV. Anticonvulsant Activity
Several thiazolidin-4-one derivatives have been synthesized and evaluated for their potential as anticonvulsant agents, with some 2-(4-Bromophenyl) substituted compounds showing promising activity[16][17].
A. Mechanism of Action
The exact mechanism of anticonvulsant action is not fully understood but is thought to involve the modulation of ion channels (e.g., sodium and calcium channels) or neurotransmitter systems (e.g., GABAergic and glutamatergic) in the central nervous system. The structural features of the thiazolidinone ring are believed to be important for interacting with the targets responsible for seizure control.
B. Quantitative Data Summary
Anticonvulsant activity is typically assessed using animal models such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests. The results are often presented as the percentage of protection against seizures or as the median effective dose (ED₅₀).
| Compound ID | Test Model | Dose (mg/kg) | Protection (%) | Reference |
| Compound F | MES | 30 | 60 | [16] |
| scPTZ | 100 | 50 | [16] | |
| Phenytoin | MES | 30 | 100 | [16] |
| Ethosuximide | scPTZ | 150 | 100 | [16] |
C. Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model to screen for drugs that are effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Test compound (this compound derivative)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Animal Dosing:
-
Administer the test compound or standard drug to the animals (typically via intraperitoneal injection). The control group receives the vehicle.
-
-
MES Induction:
-
At the time of peak effect of the drug (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
-
Observation:
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered as protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
If a dose-response study is conducted, the ED₅₀ (the dose that protects 50% of the animals) can be determined.
-
V. Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
2-Position (Aryl Substituent): The nature and position of substituents on the phenyl ring at the 2-position of the thiazolidine core are critical for activity. The presence of the electron-withdrawing bromine atom at the para-position often enhances lipophilicity and can contribute to improved biological activity through halogen bonding interactions with target enzymes or receptors[18][19].
-
3-Position (Nitrogen Substituent): Modifications at the N-3 position of the thiazolidinone ring can dramatically alter the biological profile. The introduction of different aryl or alkyl groups can modulate the compound's potency and selectivity for various targets.
-
5-Position: Substitution at the 5-position of the thiazolidinone ring, often with a benzylidene group, has been shown to be crucial for anticancer and anti-inflammatory activities.
VI. Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties make them attractive candidates for further investigation and development as novel therapeutic agents. The synthetic accessibility of the thiazolidine core allows for extensive structural modifications, providing a rich platform for the optimization of their pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important heterocyclic scaffold.
References
-
Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway. [Link]
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. [Link]
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Carrageenan induced Paw Edema Model. [Link]
-
Mechanism of the Anti-Inflammatory Effect of Thiazolidinediones: Relationship with the Glucocorticoid Pathway. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]
-
Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]
-
Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]
-
Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. [Link]
-
Screening study of new thiazolidinone derivatives for anticonvulsant activity. [Link]
-
Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. [Link]
-
Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. [Link]
-
Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Some Novel 4-Thiazolidinone Derivatives. [Link]
-
Chemistry and biological activity of thiazolidinones. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. [Link]
-
Remedial effects of novel 2,3-disubstituted thiazolidin-4-ones in chemical mediated inflammation. [Link]
-
Screening study of new thiazolidinone derivatives for anticonvulsant activity. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
-
Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. [Link]
-
Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]
-
Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. [Link]
-
Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. [Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 11. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Mechanism of the Anti-Inflammatory Effect of Thiazolidinediones: Relationship with the Glucocorticoid Pathway | Semantic Scholar [semanticscholar.org]
- 15. Remedial effects of novel 2,3-disubstituted thiazolidin-4-ones in chemical mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Screening study of new thiazolidinone derivatives for anticonvulsant activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 18. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry - From Serendipitous Discovery to Rational Drug Design
Abstract
The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its journey from a structural component of groundbreaking antibiotics to a key pharmacophore in the management of metabolic diseases and a versatile scaffold in oncology and anti-infective research is a testament to its remarkable chemical tractability and biological promiscuity. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of thiazolidine compounds. We will delve into the mechanistic intricacies of their diverse biological activities, with a particular focus on the paradigm-shifting thiazolidinediones (TZDs) and their role as nuclear receptor agonists. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to inspire and inform future innovations centered on this privileged heterocyclic system.
The Genesis of a Heterocycle: A Historical Perspective
The formal history of the thiazolidine core is deeply intertwined with the development of synthetic organic chemistry. While the parent 1,3-thiazolidine is a simple heterocycle, its early history is somewhat overshadowed by its more famous derivatives. The fundamental synthesis of the thiazolidine ring is achieved through the condensation of a β-amino-thiol with an aldehyde or ketone.[1] This reaction, elegant in its simplicity, laid the groundwork for the creation of a vast library of derivatives.
However, the thiazolidine scaffold was thrust into the scientific and public consciousness with the discovery of penicillin . In 1928, Alexander Fleming's astute observation of the antibacterial properties of the Penicillium mold marked a turning point in medicine.[2]([Link]) The subsequent elucidation of penicillin's structure by Dorothy Hodgkin in 1945 revealed a complex molecule featuring a strained β-lactam ring fused to a thiazolidine ring. This discovery highlighted the potential of the thiazolidine moiety to be incorporated into structurally complex and biologically potent molecules.
A second major chapter in the history of thiazolidine compounds began in the late 1990s with the introduction of the thiazolidinediones (TZDs) , also known as "glitazones," for the treatment of type 2 diabetes.[3]([Link]) The first of this class, ciglitazone, was identified by Takeda Pharmaceuticals in the early 1980s. Although it was never marketed, its discovery paved the way for the development of troglitazone (the first TZD to receive FDA approval in 1996), rosiglitazone, and pioglitazone.[4]([Link]) These drugs represented a new therapeutic paradigm, targeting the underlying insulin resistance in type 2 diabetes. However, the journey of TZDs has been marked by challenges, with troglitazone being withdrawn from the market due to hepatotoxicity, a fact that underscores the critical importance of careful structure-activity relationship (SAR) studies in drug development.
The Art of Synthesis: Constructing the Thiazolidine Scaffold
The versatility of the thiazolidine core in drug discovery is largely due to the robustness and adaptability of its synthetic routes. Over the decades, methodologies have evolved from classical condensation reactions to more sophisticated and efficient strategies.
Formation of the Thiazolidine and 2,4-Thiazolidinedione Core
The foundational synthesis of the thiazolidine ring involves the condensation of a β-aminothiol, such as cysteamine, with an aldehyde or ketone.[1]([Link])
The synthesis of the medicinally crucial 2,4-thiazolidinedione (TZD) core has been a subject of extensive research. An early and historically significant method was reported by Kallenberg in 1923, which involved the reaction of an α-halogenated carboxylic acid with an alkyl thioncarbamate generated in situ.[5]([Link]) A more common and practical approach involves the condensation of thiourea with chloroacetic acid.[5]([Link])
Experimental Protocol: Synthesis of 2,4-Thiazolidinedione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.
-
Reaction: Slowly add concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 6-8 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove any remaining acid, and recrystallize from ethanol or water to yield pure 2,4-thiazolidinedione.
Derivatization of the Thiazolidine Core: The Knoevenagel Condensation
A key reaction for the derivatization of the 2,4-thiazolidinedione ring is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with the active methylene group at the C-5 position of the TZD ring, typically catalyzed by a weak base such as piperidine or pyridine.[6]([Link]) This reaction is instrumental in the synthesis of many biologically active thiazolidinedione derivatives, including the glitazones.
Experimental Protocol: Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinedione Synthesis
-
Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve 2,4-thiazolidinedione (1 equivalent) and the desired aromatic aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or baker's yeast for a green chemistry approach.[7]([Link]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with a cold solvent and recrystallize to obtain the pure 5-arylidene-2,4-thiazolidinedione derivative.
Caption: A generalized workflow for the Knoevenagel condensation of 2,4-thiazolidinedione.
Thiazolidinediones as Modulators of Nuclear Receptors: The PPARγ Story
The discovery of thiazolidinediones as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) revolutionized the treatment of type 2 diabetes. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose homeostasis.
Mechanism of Action
Thiazolidinediones act as agonists for PPARγ.[3]([Link]) Upon binding to TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The primary effects of PPARγ activation by TZDs include:
-
Enhanced Insulin Sensitivity: By promoting the uptake and utilization of glucose in peripheral tissues, particularly adipose tissue and muscle.
-
Adipocyte Differentiation: Leading to an increase in the number of small, insulin-sensitive fat cells.
-
Modulation of Adipokines: Increasing the secretion of adiponectin, an insulin-sensitizing hormone, and decreasing the levels of inflammatory cytokines like TNF-α.
Caption: The PPARγ signaling pathway activated by thiazolidinediones.
Comparative Efficacy and Side Effects of Thiazolidinediones
While effective, the use of TZDs has been associated with certain side effects, which has led to a more nuanced approach to their clinical application.
| Drug | Glycemic Control (Reduction in HbA1c) | Key Side Effects | Regulatory Status |
| Troglitazone | Significant | Hepatotoxicity | Withdrawn from the market[3]([Link]) |
| Rosiglitazone | 0.5 - 1.5% | Weight gain, edema, increased risk of myocardial infarction (disputed) | Available with restrictions in some regions |
| Pioglitazone | 0.5 - 1.5% | Weight gain, edema, potential increased risk of bladder cancer | Available |
Beyond Diabetes: The Expanding Therapeutic Landscape of Thiazolidine Compounds
The chemical versatility of the thiazolidine scaffold has enabled its exploration in a wide array of therapeutic areas beyond metabolic diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various thiazolidine derivatives. Their mechanisms of action are diverse and often multifactorial, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of malignant cells.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
PPARγ-dependent and -independent pathways: Some thiazolidinones exert their anticancer effects through the PPARγ pathway, while others act via different molecular targets.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2,4-Thiazolidinedione derivative | MCF-7 (Breast Cancer) | 0.37 | [8]([Link]) |
| 2,4-Thiazolidinedione derivative | HepG2 (Liver Cancer) | 0.24 | [8]([Link]) |
| 4-Thiazolidinone-Indolin-2-One Analog | A549 (Lung Cancer) | 40 | [9]([Link]) |
| 4-Thiazolidinone-Indolin-2-One Analog | PC3 (Prostate Cancer) | 50 | [9]([Link]) |
Antimicrobial Activity
The thiazolidine ring is a key structural feature of many antimicrobial agents. The mechanism of action of these compounds can vary significantly.
-
Penicillins: Inhibit bacterial cell wall synthesis by acylating the transpeptidase enzyme.
-
Ethionamide: A second-line antituberculosis drug, ethionamide is a prodrug that is activated by a mycobacterial enzyme (EthA) to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10]([Link])
-
Other Thiazolidine Derivatives: Have shown broad-spectrum activity against various bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
| Imidazolyl Thiazolidinedione | S. aureus | 1.9 | [11]([Link]) |
| Imidazolyl Thiazolidinedione | P. aeruginosa | 0.56 | [11]([Link]) |
| 4-Thiazolidinone Derivative | S. aureus | 100-400 | [12]([Link]) |
| 4-Thiazolidinone Derivative | P. fluorescens | 100-400 | [12]([Link]) |
Other Therapeutic Applications
The biological activities of thiazolidine derivatives extend to a range of other conditions:
-
Antiviral: The thiazole ring of the HIV protease inhibitor ritonavir is a critical component for its activity.[13]([Link])
-
Anticonvulsant: Ralitoline , a thiazolidinone derivative, has demonstrated potent anticonvulsant effects by blocking voltage-sensitive sodium channels.[14]([Link])
-
Anti-inflammatory: Many thiazolidine derivatives exhibit anti-inflammatory properties, often linked to the modulation of inflammatory pathways.
Future Directions and Conclusion
The journey of thiazolidine compounds, from the accidental discovery of penicillin to the rational design of targeted therapies, is a compelling narrative of scientific progress. The thiazolidine scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry, capable of interacting with a diverse array of biological targets to elicit a wide range of therapeutic effects.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The continual refinement of synthetic routes to allow for more efficient and diverse derivatization of the thiazolidine core.
-
Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by new thiazolidine derivatives to uncover novel therapeutic opportunities.
-
Structure-Based Drug Design: Utilizing computational tools and biophysical techniques to design next-generation thiazolidine-based drugs with improved efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Expanding the application of thiazolidine compounds to address unmet medical needs in areas such as neurodegenerative diseases and rare genetic disorders.
References
-
American Chemical Society. Alexander Fleming Discovery and Development of Penicillin. [Link]
-
Ethionamide: An Overview. Patsnap Synapse. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]
-
Anticonvulsant and sodium channel blocking effects of ralitoline in different screening models. PubMed. [Link]
-
An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Taylor & Francis Online. [Link]
-
Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. RSC Publishing. [Link]
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing). [Link]
-
Thiazolidinedione. Wikipedia. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]
-
Thiazolidine. Wikipedia. [Link]
-
Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PMC. [Link]
-
Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. nps.org.au [nps.org.au]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C0NJ00691B [pubs.rsc.org]
- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. What is Ethionamide used for? [synapse.patsnap.com]
- 11. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticonvulsant and sodium channel blocking effects of ralitoline in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical parameters of 2-(4-bromophenyl)thiazolidine, focusing on its solubility and stability. As a crucial precursor and a potential pharmacophore in drug discovery, a thorough understanding of these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their decision-making processes.
Introduction: The Significance of this compound
Thiazolidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2][3] The specific compound, this compound, incorporates a bromophenyl moiety, which can significantly influence its lipophilicity and potential for halogen bonding, thereby modulating its biological interactions. A deep understanding of its solubility and stability is the bedrock upon which its development as a potential therapeutic agent rests. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
Physicochemical Characterization: A Prerequisite for Solubility and Stability Studies
Before embarking on detailed solubility and stability assessments, a foundational understanding of the molecule's intrinsic properties is essential.
| Property | Significance |
| Molecular Weight | Influences diffusion and solubility characteristics. |
| pKa | The thiazolidine ring contains a secondary amine, which is basic. The pKa will determine the ionization state at different pH values, which in turn dictates aqueous solubility. |
| LogP/LogD | The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are critical predictors of lipophilicity and, consequently, solubility in both aqueous and organic media. The bromophenyl group is expected to contribute significantly to the lipophilicity of the molecule. |
| Melting Point | Provides an indication of the crystal lattice energy, which must be overcome for dissolution to occur. A high melting point can sometimes be correlated with lower solubility. |
Solubility Assessment: A Multi-faceted Approach
The solubility of a compound is not a single value but is dependent on the properties of the solvent system. For pharmaceutical applications, solubility in both aqueous and organic media is of interest.
Theoretical Considerations
The solubility of this compound will be governed by the interplay of its crystalline structure (the energy required to break the crystal lattice) and its interaction with the solvent (solvation energy). The presence of the polar thiazolidine ring and the non-polar bromophenyl group gives the molecule an amphiphilic character. Its aqueous solubility is expected to be pH-dependent due to the basic nitrogen atom in the thiazolidine ring. At pH values below its pKa, the compound will be protonated and more soluble in aqueous media.
Experimental Workflow for Solubility Determination
The following workflow outlines a robust method for determining the solubility of this compound.
Figure 1: Experimental workflow for equilibrium solubility determination.
Detailed Experimental Protocol: Equilibrium Solubility in Aqueous Buffer (pH 7.4)
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with the mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]
Data Presentation
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | [Insert experimental data] |
| PBS (pH 7.4) | 25 | [Insert experimental data] |
| PBS (pH 7.4) | 37 | [Insert experimental data] |
| Methanol | 25 | [Insert experimental data] |
| Acetonitrile | 25 | [Insert experimental data] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert experimental data] |
Stability Assessment: Unveiling Degradation Pathways
Stability testing is critical to identify the conditions under which this compound remains intact and to elucidate its degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential part of this process.
Theoretical Considerations
The thiazolidine ring is susceptible to hydrolysis, particularly at non-neutral pH. The C-S and C-N bonds within the ring can be labile. Oxidation at the sulfur atom is also a potential degradation pathway. The bromophenyl group is generally stable, but photolytic degradation is a possibility that should be investigated.
Logical Flow of a Forced Degradation Study
Figure 2: Logical flow of a forced degradation study.
Detailed Experimental Protocols: Forced Degradation Studies
A stability-indicating HPLC method must be developed and validated before initiating these studies. This method should be able to separate the parent compound from all potential degradation products.
-
Acid Hydrolysis: A solution of this compound in a suitable solvent is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed by HPLC.
-
Base Hydrolysis: A similar procedure to acid hydrolysis is followed, but with a base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C) for an extended period.[5]
-
Photolytic Degradation: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Potential Degradation Pathways
Figure 3: Plausible degradation pathways of this compound.
Data Presentation
| Stress Condition | Duration | % Degradation | Major Degradants |
| 0.1 M HCl, 60°C | 24h | [Insert data] | [Identify peaks] |
| 0.1 M NaOH, 60°C | 24h | [Insert data] | [Identify peaks] |
| 3% H₂O₂, RT | 24h | [Insert data] | [Identify peaks] |
| 80°C (Solid) | 7 days | [Insert data] | [Identify peaks] |
| Photolytic (ICH Q1B) | - | [Insert data] | [Identify peaks] |
Conclusion and Future Directions
This guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of this compound. The experimental data generated from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. Further characterization of the degradation products using techniques like LC-MS/MS and NMR is a critical next step in building a complete profile of this promising molecule.
References
- Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). OUCI.
-
Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). ResearchGate. Available at: [Link]
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021). PubMed. Available at: [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). PMC - PubMed Central. Available at: [Link]
-
Degradation of 2-Threityl-thiazolidine-4-carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021). ACS Publications. Available at: [Link]
-
2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. NIH. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ScienceDirect. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). SlideShare. Available at: [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Available at: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. Available at: [Link]
-
4-Thiazolidinone- A New Profile of Various Pharmacological Activities. ResearchGate. Available at: [Link]
Sources
The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry – A Technical Guide to 2-(4-Bromophenyl)thiazolidine and Its Analogs
Introduction: The Versatility of the Thiazolidine Ring
The thiazolidine ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties.[1][2][3][4] This wide range of biological effects stems from the unique structural and electronic properties of the thiazolidine core, which allows for diverse chemical modifications and interactions with various biological targets.[5][6] This guide provides an in-depth technical exploration of 2-(4-Bromophenyl)thiazolidine and its more extensively studied analogs, focusing on their synthesis, biological evaluation, and the underlying mechanistic principles that govern their activity.
Core Moiety: Synthesis and Characterization of this compound
The parent compound, this compound, serves as a foundational building block for a vast library of pharmacologically active molecules. Its synthesis is typically achieved through a condensation reaction between 4-bromobenzaldehyde and cysteamine hydrochloride.
Experimental Protocol: Synthesis of this compound[7]
-
Reactant Preparation: Dissolve 4-bromobenzaldehyde (13.5 mmol) in ethanol (15 ml). In a separate flask, prepare a solution of cysteamine hydrochloride (4.4 mmol) in water (5 ml).
-
Reaction Initiation: Add the cysteamine hydrochloride solution dropwise to the 4-bromobenzaldehyde solution with continuous stirring.
-
Reaction Conditions: Stir the resulting mixture at room temperature for 18 hours.
-
Work-up and Purification:
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with water (15 ml) and extract with diethyl ether (3 x 20 ml) to remove excess aldehyde.
-
Basify the acidic aqueous layer by the slow addition of solid sodium carbonate (0.3 g) to precipitate the product.
-
Filter the resulting white precipitate and wash thoroughly with water (3 x 10 ml).
-
Dry the solid product in a vacuum desiccator to yield 2-(4-bromophenyl)-1,3-thiazolidine as a white crystalline solid.
-
Characterization: The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
¹H NMR (DMSO-d₆, 300 MHz): δ 2.4 (br s, NH), 3.05-3.2 (m, H4,4, 5), 3.5-3.6 (m, H5), 5.55 (s, H2), 7.38 (d, J=8.4 Hz, ArH), 7.47 (d, J=8.4 Hz, ArH).[7]
-
Mass Spectrometry (ESI+): m/z 244/246 (M+H).[7]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Key Analogs and Their Biological Significance
While this compound provides a crucial starting point, its analogs, particularly the thiazolidin-4-ones and thiazolidine-2,4-diones, have been more extensively studied for their therapeutic potential.[1][8][9] These derivatives often exhibit enhanced biological activity due to the presence of carbonyl groups that can participate in hydrogen bonding and other interactions with biological targets.[10]
Thiazolidin-4-ones
The introduction of a carbonyl group at the 4-position of the thiazolidine ring gives rise to the 4-thiazolidinone scaffold. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][11] The synthesis of 2,3-disubstituted-4-thiazolidinones often involves the reaction of Schiff bases with α-mercaptoacetic acid.[11]
Thiazolidine-2,4-diones (TZDs)
Thiazolidine-2,4-diones (TZDs), characterized by carbonyl groups at both the 2 and 4 positions, are a particularly important class of compounds.[12][13][14] This scaffold is the basis for the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[15][16] Activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[15] Beyond their antidiabetic effects, TZDs have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[8][9][17]
Synthetic Strategies for Thiazolidine Analogs
The chemical versatility of the thiazolidine core allows for the synthesis of a vast number of derivatives through various synthetic routes.
Knoevenagel Condensation for 5-Benzylidene-Thiazolidine-2,4-diones
A common and efficient method for synthesizing 5-benzylidene-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[12][13] This reaction involves the condensation of an aromatic aldehyde (such as 4-bromobenzaldehyde) with thiazolidine-2,4-dione in the presence of a basic catalyst like piperidine.
-
Reactant Mixture: To a solution of thiazolidine-2,4-dione (1 mmol) and a substituted benzaldehyde (1 mmol) in a suitable solvent (e.g., toluene, deep eutectic solvent), add a catalytic amount of piperidine.
-
Reaction Conditions: Reflux the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, water) to remove impurities.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 5-benzylidene-thiazolidine-2,4-dione derivative.
-
Multi-step Synthesis of N-Substituted Analogs
The nitrogen atom at the 3-position of the thiazolidine ring provides a key site for further functionalization, leading to a wide range of N-substituted analogs with modulated biological activities.
Caption: General synthetic pathway for N-aryl-substituted thiazolidin-4-ones.
Biological Evaluation and Mechanistic Insights
The diverse biological activities of this compound analogs necessitate a range of in vitro and in vivo assays for their evaluation.
Anticancer Activity
Thiazolidine derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the induction of apoptosis and cell cycle arrest.[17][18]
The antiproliferative activity of these compounds is commonly evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay.[19][20]
Table 1: Representative Antiproliferative Activity of Thiazolidine Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 22 | HepG2 | 2.04 | [20] |
| 22 | MCF-7 | 1.21 | [20] |
| 26e | MCF-7 | 3.1 | [8] |
| 3id | A375 (Melanoma) | - | [19] |
| 15b | DU 145 (Prostate) | - | [19] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
The anticancer effects of thiazolidine derivatives can be attributed to their interaction with various cellular targets. For instance, some analogs have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[20] Others exert their effects through the modulation of PPAR-γ, which can lead to cell cycle arrest and apoptosis.[18]
Antimicrobial Activity
The thiazolidine scaffold is a key component of many antimicrobial agents.[21] The antibacterial and antifungal activities of novel derivatives are typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a range of pathogenic microorganisms.[22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antidiabetic Activity
The discovery of thiazolidinediones as potent antidiabetic agents has spurred extensive research in this area.[15][23] Their primary mechanism of action involves the activation of PPAR-γ.[15]
-
PPAR-γ Agonist Activity: The ability of new analogs to activate PPAR-γ can be assessed using cell-based reporter gene assays.[15]
-
In Vivo Hypoglycemic Effect: The blood glucose-lowering potential of these compounds is evaluated in animal models of diabetes, such as dexamethasone-induced diabetic rats.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the thiazolidine ring and the phenyl moiety.
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as the bromo group at the 4-position, can significantly influence the electronic properties of the molecule and its interaction with biological targets. Further substitution on the phenyl ring can modulate activity and selectivity.[22]
-
Modifications at the 3- and 5-Positions of the Thiazolidine Ring: Functionalization at the N-3 position and the C-5 position of the thiazolidine ring is a common strategy to enhance potency and introduce new pharmacological properties.[14] For instance, the introduction of a benzylidene group at the 5-position is a key feature of many biologically active thiazolidinediones.[17]
Conclusion and Future Directions
This compound and its analogs represent a rich and versatile class of heterocyclic compounds with significant therapeutic potential. The synthetic accessibility of the thiazolidine scaffold, coupled with the ability to introduce a wide range of substituents, provides a powerful platform for the design and development of novel drug candidates. Future research in this area will likely focus on the synthesis of hybrid molecules that combine the thiazolidine core with other pharmacophores to achieve multi-target activity and improved therapeutic profiles. Furthermore, a deeper understanding of the mechanisms of action and the structure-activity relationships of these compounds will be crucial for the rational design of next-generation thiazolidine-based therapeutics.
References
- Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.). PubMed Central.
- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.).
- Synthesis and biological evaluation of novel thiazolidinone compounds. (2024, August 23).
- The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. (n.d.). NIH.
- Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (n.d.).
- 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis. (n.d.). ChemicalBook.
- A Comparative Review of 2-Aryl-1,3-Thiazolidine Derivatives and Their Biological Activities. (2025, November 2). Benchchem.
- Synthesis of thiazol-2-yl substituted 2-imino-thiazolidin-4-ones (1a-e)... (n.d.). ResearchGate.
- Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. (n.d.). Sci-Hub.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022, July 5). Frontiers.
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. (n.d.). NIH.
- A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. (2017, November 23). IOSR Journal.
- Synthesis of Substituted Thiazolidinone Derivatives and Study on their Activity. (n.d.).
- Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). NIH.
- Biolgical activities of thiazolidine - A review. (2025, August 6). ResearchGate.
- Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (n.d.). ResearchGate.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20).
- Compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. (n.d.). Chemdiv.
- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC. (n.d.). NIH.
- A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.).
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC. (n.d.).
- 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. (n.d.). NIH.
- Review on Recent developments and biological activities of 2, 4-thiazolidinediones. (n.d.).
- Synthesis and Biological Activities of Some Thiazolidin-4-ones. (n.d.). Semantic Scholar.
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.).
- Mechanism of action of 2,4‐thiazolidinediones. (n.d.). ResearchGate.
- Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents. (n.d.). PubMed.
- Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC. (n.d.).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.
- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC. (n.d.). PubMed Central.
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (n.d.). PubMed.
- molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (n.d.). Semantic Scholar.
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). PubMed Central.
- Compound 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one. (n.d.). Chemdiv.
Sources
- 1. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel thiazolidinone compounds [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Biological Activities of Some Thiazolidin-4-ones | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. connectjournals.com [connectjournals.com]
- 22. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Therapeutic Potential of the 2-(4-Bromophenyl)thiazolidine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazolidine Core in Medicinal Chemistry
The thiazolidine ring system represents a cornerstone scaffold in medicinal chemistry, prized for its unique stereochemical features and its presence in a multitude of biologically active compounds.[1] This five-membered saturated heterocycle, containing a sulfur and a nitrogen atom, offers a versatile template for synthetic modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.[2][3] Among the myriad of thiazolidine-based structures, 2-arylthiazolidines, and specifically 2-(4-Bromophenyl)thiazolidine, have emerged as a pivotal starting point for the development of novel therapeutic agents. The introduction of the 4-bromophenyl moiety at the 2-position provides a key site for further functionalization and has been shown to be a critical determinant in the biological activity of its derivatives.
This technical guide provides an in-depth review of the literature surrounding this compound, focusing on its synthesis and its role as a foundational scaffold for derivatives exhibiting significant potential in oncology and infectious diseases. We will delve into the synthetic methodologies, explore the structure-activity relationships (SAR) of its derivatives, elucidate known mechanisms of action, and provide field-proven experimental protocols for their evaluation.
Synthesis and Characterization of the this compound Scaffold
The synthesis of this compound is a well-established and efficient process, typically achieved through a condensation reaction between 4-bromobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction capitalizes on the nucleophilic nature of the thiol and amine groups of cysteamine attacking the electrophilic carbonyl carbon of the aldehyde, followed by cyclization to form the stable five-membered thiazolidine ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies in the literature.
Materials:
-
4-Bromobenzaldehyde
-
Cysteamine hydrochloride
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum desiccator
Step-by-Step Procedure:
-
Reactant Preparation: Prepare a solution of 4-bromobenzaldehyde (e.g., 13.5 mmol) in ethanol (15 ml). In a separate flask, dissolve cysteamine hydrochloride (e.g., 4.4 mmol) in water (5 ml).
-
Condensation Reaction: While stirring the 4-bromobenzaldehyde solution at room temperature, add the cysteamine hydrochloride solution dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the remaining residue with water (15 ml).
-
To remove any unreacted aldehyde, perform an extraction with diethyl ether (3 x 20 ml). The thiazolidine product will remain in the acidic aqueous layer.
-
-
Basification and Precipitation:
-
Carefully and slowly add solid sodium carbonate to the acidic aqueous layer until the solution becomes basic (pH ~8-9). This will cause the formation of a heavy white precipitate.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 10 ml) to remove any remaining salts.
-
Dry the purified this compound in a vacuum desiccator.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
Caption: Synthetic workflow for this compound.
Biological Activities of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those modified at the 3- and 4-positions of the thiazolidine ring, have demonstrated a wide spectrum of pharmacological activities.[4][5] The 4-bromophenyl group at the 2-position is often crucial for these activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 2-arylthiazolidine derivatives.[6] These compounds have shown potent cytotoxic effects against a range of cancer cell lines, including melanoma, prostate, breast, and lung cancer.[5][6][7]
Structure-Activity Relationship (SAR) Insights:
-
2-Aryl Substituent: The nature and substitution pattern on the phenyl ring at the 2-position significantly influence anticancer activity. The presence of a halogen, such as bromine, is often associated with enhanced potency.[8]
-
4-Position Modification: The introduction of a carboxylic acid amide at the 4-position has led to the discovery of potent cytotoxic agents.[6][7]
-
3-Position Substitution: Modifications at the nitrogen atom of the thiazolidine ring also play a critical role in modulating biological activity.
Mechanisms of Anticancer Action: The anticancer effects of thiazolidine derivatives are multifaceted and can be both dependent and independent of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) activation.[1][9]
-
PPARγ-Dependent Mechanisms: Thiazolidinediones (TZDs), which are derivatives with a carbonyl group at the 4-position, are well-known PPARγ agonists.[1][10] Activation of PPARγ in cancer cells can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and promotion of cellular differentiation.[9][11]
-
PPARγ-Independent Mechanisms: Many thiazolidine derivatives exert their anticancer effects through pathways independent of PPARγ.[1] These include:
-
Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from dividing.[1]
-
Apoptosis Induction: Triggering apoptosis through various signaling cascades.[1][12]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[12]
-
Modulation of Signaling Pathways: Interference with key cancer-related signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[12]
-
Caption: Anticancer mechanisms of thiazolidine derivatives.
Quantitative Data on Anticancer Activity: The following table summarizes the in vitro anticancer activity of selected 2-arylthiazolidine and thiazolidinone derivatives from the literature.
| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference(s) |
| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Breast Cancer (MDA-MB-468) | 1.11 | [13] |
| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Renal Cancer (RXF 393) | 1.15 | [13] |
| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [13] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer (PC-3, DU 145, etc.) | Low micromolar | [6][8] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Melanoma (A375, B16-F1) | Low micromolar | [6][14] |
| Chromone-linked 2,4-TZD derivatives | Lung Cancer (A549) | 6.1 | [15] |
| Imidazolyl-methyl-1-2,4-thiazolidinediones | Breast Cancer (MCF-7) | 1.4 - 4.5 | [15] |
Antimicrobial Activity
Derivatives of the thiazolidine scaffold have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[16][17] The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[15]
Key Findings:
-
Several novel thiazolidin-4-one derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19]
-
The presence of electron-withdrawing groups on the 2-aryl substituent can enhance antibacterial potency.[19]
-
Some derivatives have also exhibited significant antifungal activity against species like Candida albicans and Aspergillus niger.[20]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for evaluating the anticancer activity of synthesized compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µl of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point in medicinal chemistry. While the parent compound itself may have limited intrinsic biological activity, it serves as a crucial intermediate for the synthesis of a diverse array of derivatives with potent anticancer and antimicrobial properties. The structure-activity relationship studies consistently highlight the importance of the 2-aryl group and substitutions at the 3- and 4-positions of the thiazolidine ring.
Future research in this area should focus on:
-
Novel Derivatives: The design and synthesis of new analogues with improved potency and selectivity.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways, particularly those independent of PPARγ, to better understand the anticancer effects.
-
In Vivo Efficacy: Advancing the most promising in vitro candidates to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
By leveraging the synthetic versatility of the this compound core, researchers and drug development professionals can continue to explore and optimize this privileged scaffold to generate next-generation therapeutic agents for the treatment of cancer and infectious diseases.
References
-
Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474–1516. [Link]
-
Panigrahy, D., Kaipainen, A., Huang, S., Butterfield, C. E., Barnhill, R. L., Folkman, J., & Kieran, M. W. (2008). Thiazolidinediones as anti-cancer agents. Journal of Cellular Biochemistry, 104(4), 1137–1147. [Link]
-
Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini Reviews in Medicinal Chemistry, 19(18), 1474-1516. [Link]
-
Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477–495. [Link]
-
Malik, S., & Singh, J. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ResearchGate. [Link]
-
Ahmad, I., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-95. [Link]
-
Gududuru, V., Hurh, E., Durgannavar, T. A., Dalton, J. T., & Miller, D. D. (2006). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 49(23), 6795–6804. [Link]
-
Sârbu, L. G., et al. (2019). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 24(11), 2095. [Link]
-
Narayanan, S., et al. (2011). Structure-activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. Anticancer Research, 31(1), 111-119. [Link]
-
Deep, A., et al. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-one Derivatives. Journal of Pharmaceutical Negative Results, 14(3), 2470-01. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 21(11), 1460. [Link]
-
Stana, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(23), 7338. [Link]
-
Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 39(12), 4339-4375. [Link]
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97–106. [Link]
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Sci-Hub. [Link]
-
Unknown Author. (2025). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. ResearchGate. [Link]
-
Kumar, A., et al. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. International Journal of Pharmaceutical Sciences and Research, 7(5), 1859. [Link]
-
Unknown Author. (2024). Antifungal and antibacterial activities of some of the tested prepared compounds. ResearchGate. [Link]
-
Unknown Author. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Biointerface Research in Applied Chemistry, 14(5), 452. [Link]
-
Unknown Author. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceuticals, 14(12), 1261. [Link]
-
Chen, H., et al. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & Medicinal Chemistry Letters, 14(21), 5401-5. [Link]
-
Unknown Author. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. [Link]
-
Unknown Author. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 61. [Link]
-
Unknown Author. (2014). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]
-
de Almeida, G. G., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 133(5), 2825-2837. [Link]
-
Unknown Author. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]
-
Malik, S., & Singh, J. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Molecular Diversity. [Link]
-
Unknown Author. (2017). a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin-4-one and 2-(4-(benzo[d]thiazol-2-yl) phenylimino)-5-arylidenethiazolidin-4-ones. Rasayan Journal of Chemistry, 10(2), 484-490. [Link]
-
Unknown Author. (2022). Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal Human Cells (Wi-38), Expressed as EC 100 (μM). ResearchGate. [Link]
-
Singh, S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Molecular Diversity, 27(6), 2355-2373. [Link]
Sources
- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.box [sci-hub.box]
- 14. Structure-activity relationship studies of arylthiazolidine amides as selective cytotoxic agents for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnrjournal.com [pnrjournal.com]
- 19. nanobioletters.com [nanobioletters.com]
- 20. sphinxsai.com [sphinxsai.com]
theoretical studies on 2-(4-Bromophenyl)thiazolidine
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-(4-Bromophenyl)thiazolidine
Executive Summary
Thiazolidine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, this compound serves as a key structural motif for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and intermolecular characteristics of this compound. By integrating experimental data from synthesis and spectroscopic analysis with advanced computational techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, researchers can gain profound insights into its molecular behavior. This synergy is crucial for predicting the compound's reactivity, stability, and potential as a drug candidate, thereby accelerating the drug discovery and development process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to explore and optimize thiazolidine-based compounds.
Introduction: The Significance of the Thiazolidine Scaffold
The thiazolidine ring system is a core component in numerous biologically active molecules, including essential drugs like the antidiabetic thiazolidinediones (e.g., Pioglitazone). The versatility of this heterocyclic scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Derivatives have been reported to exhibit a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
The introduction of a 4-bromophenyl group at the 2-position of the thiazolidine ring creates this compound, a molecule of significant interest. The bromine atom can participate in halogen bonding and other intermolecular interactions, influencing the crystal packing and binding affinity to biological targets. Understanding the precise three-dimensional structure, electronic properties, and interaction patterns of this molecule is paramount for rational drug design. While experimental techniques provide invaluable data, theoretical studies offer a complementary, atom-level perspective that is often inaccessible through experimentation alone. This guide details the application of these powerful computational tools to the study of this compound.
Synthesis and Experimental Characterization: The Empirical Foundation
A robust theoretical investigation is grounded in accurate experimental data. The synthesis of this compound and its derivatives typically involves the condensation reaction between 4-bromobenzaldehyde and cysteamine (2-aminoethanethiol) or a related thiol-containing compound.
Once synthesized and purified, the compound is subjected to a suite of analytical techniques to confirm its structure and purity.
-
Spectroscopic Analysis (FT-IR & NMR): Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the molecule by observing their vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms and the overall molecular structure. These experimental spectra are critical benchmarks for validating the results of theoretical vibrational frequency calculations.
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles. For thiazolidine derivatives, it can reveal the conformation of the five-membered ring (e.g., an envelope conformation) and the dihedral angles between the planar ring systems. Furthermore, it elucidates the crystal packing, showing how molecules interact with their neighbors through hydrogen bonds, halogen bonds, and other non-covalent forces. This crystallographic data serves as the ultimate reference for geometry optimization calculations.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption: "Experimental workflow for obtaining empirical data."
The Theoretical Framework: A Deeper Molecular Insight
Computational chemistry provides a powerful lens to examine molecules at a level of detail that complements and extends experimental findings. For this compound, several key theoretical methods are employed.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.
-
Causality Behind Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently chosen for such studies. It is a hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of local density approximations, providing reliable results for a wide range of organic molecules. The choice of a basis set, such as 6-311++G(d,p), is also critical. This basis set is extensive, including polarization functions (d,p) and diffuse functions (++), which are essential for accurately describing the electron distribution, especially for systems with heteroatoms and potential non-covalent interactions.
Key DFT Applications:
-
Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). The process starts with an initial guess of the structure, and the DFT algorithm iteratively adjusts atomic positions to minimize the total energy. The resulting optimized bond lengths, bond angles, and dihedral angles can be directly compared with experimental data from X-ray crystallography to validate the computational model.
-
Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation can be performed. This predicts the molecule's vibrational modes, which correspond to the absorption peaks in an FT-IR spectrum. Comparing the calculated vibrational frequencies with the experimental spectrum helps to confirm the optimized structure and aids in the assignment of complex spectral bands.
-
Frontier Molecular Orbital (FMO) Analysis: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting how it will interact with other molecules and biological targets.
Protocol for a Typical DFT Study:
-
Structure Building: Draw the 2D structure of this compound and convert it to a 3D model using software like GaussView or Avogadro.
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the desired calculation:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: Opt (for geometry optimization) followed by Freq (for frequency calculation).
-
-
Execution: Run the calculation on a suitable computer or cluster.
-
Analysis:
-
Confirm that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies (indicating a true energy minimum).
-
Extract optimized geometric parameters and compare them with X-ray data.
-
Visualize calculated vibrational modes and compare frequencies with the experimental IR spectrum.
-
Extract HOMO and LUMO energies to calculate the energy gap.
-
Generate and visualize the MEP surface to analyze charge distribution.
-
Hirshfeld Surface Analysis
While DFT provides insight into the properties of a single molecule, Hirshfeld surface analysis is a powerful graphical method for exploring intermolecular interactions within a crystal lattice, using the output from a single-crystal X-ray diffraction experiment.
-
Methodology: The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface) onto this surface, one can visualize and quantify intermolecular contacts.
-
Key Outputs:
-
d_norm Surface: A normalized contact distance that highlights key intermolecular interactions. Short contacts (like hydrogen bonds) appear as distinct red spots, providing a clear visual signature of important binding motifs.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal. By decomposing the plot, one can determine the percentage contribution of different types of interactions (e.g., H···H, C···H, Br···H) to the overall crystal packing. This provides a quantitative measure of the forces holding the crystal together. For this compound, this is particularly useful for quantifying the role of the bromine atom in crystal stabilization through Br···H contacts or halogen bonds.
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} caption: "Integrated experimental and theoretical workflow."
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding drug-receptor interactions at an atomic level.
-
Causality in the Workflow: The primary goal is to identify plausible binding modes and to rank potential drug candidates based on their predicted binding affinity. A lower (more negative) binding energy score generally indicates a more stable protein-ligand complex and thus a higher potential for biological activity.
Protocol for a Typical Molecular Docking Study:
-
Target Selection and Preparation:
-
Identify a relevant protein target based on the desired therapeutic effect (e.g., a bacterial enzyme for antimicrobial activity, or a human receptor like PPAR-γ for antidiabetic effects).
-
Obtain the 3D structure of the protein from a repository like the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define a "binding box" on the receptor that encompasses the active site where the natural substrate or known inhibitors bind.
-
Use a docking algorithm (e.g., AutoDock, GOLD) to systematically search for the best-fitting poses of the ligand within the binding box. The algorithm evaluates thousands of possible orientations and conformations.
-
-
Analysis of Results:
-
Binding Energy: Rank the poses based on their calculated binding energy (in kcal/mol).
-
Interaction Analysis: Visualize the best-scoring pose to identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the amino acid residues of the protein's active site. Understanding these interactions is key to explaining the compound's activity and provides a basis for designing more potent derivatives.
-
dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} caption: "Conceptual workflow for molecular docking."
Data Synthesis and Interpretation
The true power of this multi-faceted approach lies in the synthesis of data from all methods. The results are not viewed in isolation but are cross-validated to build a coherent and reliable model of the molecule's behavior.
Quantitative Data Summary
Tables are essential for presenting and comparing quantitative results.
Table 1: Comparison of Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | X-ray (Experimental) | DFT/B3LYP (Calculated) | % Difference |
|---|---|---|---|
| C-S | Value | Value | Value |
| C-N | Value | Value | Value |
| C-Br | Value | Value | Value |
| C-S-C Angle | Value | Value | Value |
| Dihedral Angle | Value | Value | Value |
(Note: Values would be populated from actual experimental and computational results.)
Table 2: Molecular Docking Results for a Hypothetical Target
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 | TYR 252, SER 343 | H-Bond, Hydrophobic |
| Reference Inhibitor | -8.2 | TYR 252, ARG 412 | H-Bond, Pi-Cation |
(Note: Values are illustrative and depend on the specific protein target.)
Potential Applications and Future Directions
Theoretical studies on this compound and its analogues have consistently highlighted their potential as scaffolds for various therapeutic agents. Molecular docking studies, in particular, have suggested potential efficacy as antimicrobial and anticancer agents by predicting strong binding to essential enzymes or receptors in pathogens and cancer cells.
The insights gained from these computational analyses provide a roadmap for future research:
-
Rational Design: By understanding the structure-activity relationship (SAR) from docking studies, chemists can rationally design new derivatives with modified substituents to enhance binding affinity and selectivity. For example, if a hydrogen bond with a specific serine residue is crucial, modifications can be made to strengthen this interaction.
-
Pharmacokinetic Prediction: Computational tools can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, helping to identify candidates with better drug-like characteristics early in the development process, reducing late-stage failures.
-
Mechanism of Action: Molecular dynamics (MD) simulations, a more advanced computational technique, can be used to study the stability of the ligand-protein complex over time, providing deeper insights into the mechanism of action.
Conclusion
The theoretical and computational analysis of this compound is a prime example of modern chemical research where empirical evidence and in-silico modeling work in concert. DFT calculations provide a fundamental understanding of the molecule's intrinsic electronic and structural properties, which are validated against experimental spectroscopic and crystallographic data. Hirshfeld surface analysis deciphers the complex network of intermolecular forces that govern its solid-state behavior. Finally, molecular docking provides a powerful predictive tool to assess its potential as a therapeutic agent by simulating its interaction with biological targets. This integrated approach not only deepens our fundamental understanding of this important heterocyclic compound but also provides a robust, efficient, and rational framework for the design and development of next-generation thiazolidine-based drugs.
References
-
Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Vennila, J. P., Thiruvadigal, D. J., Kavitha, H. P., Chakkaravarthi, G., & Manivannan, V. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1902. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(8), e3968. Retrieved January 16, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). Hindawi. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. (2022). Journal of Pharmaceutical Research International. Retrieved January 16, 2026, from [Link]
-
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 49. Retrieved January 16, 2026, from [Link]/PMC6480838/)
Methodological & Application
Application Note & Protocols: Synthesis of 2-(4-Bromophenyl)thiazolidine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)thiazolidine, a key heterocyclic scaffold. It covers the underlying reaction mechanism, a detailed experimental protocol with field-proven insights, and methods for product characterization.
Introduction: The Significance of the Thiazolidine Scaffold
Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are prevalent in a wide array of biologically active molecules.[1] The thiazolidine ring system is a crucial pharmacophore in drug discovery, with derivatives exhibiting diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
The target molecule, this compound, incorporates two key features: the versatile thiazolidine ring and a bromophenyl substituent. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound an important intermediate for building more complex chemical libraries.[3] This guide focuses on the most direct and efficient method for its synthesis: the cyclocondensation of 4-bromobenzaldehyde and cysteamine.
Reaction Mechanism: The Path to Cyclization
The formation of the thiazolidine ring from an aldehyde and cysteamine (2-aminoethanethiol) is a classic example of a condensation reaction. The mechanism proceeds through a well-documented pathway involving an imine (Schiff base) intermediate.[4][5]
Mechanistic Steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic amino group of cysteamine attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms an unstable carbinolamine intermediate.[4]
-
Dehydration and Imine Formation: The carbinolamine readily undergoes dehydration, facilitated by the protic solvent environment, to form a protonated imine (iminium ion). This Schiff base is a key intermediate in the reaction.[5][6]
-
Intramolecular Cyclization: The final and ring-forming step involves the nucleophilic thiol group (-SH) of the same molecule attacking the electrophilic iminium carbon. This intramolecular cyclization yields the stable five-membered thiazolidine ring.[4]
The use of protic solvents like ethanol and water is advantageous as they can solvate the intermediates and facilitate the removal of the water molecule during the dehydration step.[4][6]
Caption: Reaction mechanism for thiazolidine formation.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is adapted from established procedures for the synthesis of 2-aryl thiazolidines and provides a reliable method for obtaining this compound in good yield.[7]
Materials and Equipment
-
Reagents:
-
4-Bromobenzaldehyde (C₇H₅BrO, MW: 185.02 g/mol )[8]
-
Cysteamine hydrochloride (C₂H₇NS·HCl, MW: 113.61 g/mol )
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Sodium carbonate (Na₂CO₃), solid
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel (100 mL)
-
Büchner funnel and filter paper
-
Vacuum desiccator
-
Standard laboratory glassware
-
Quantitative Data & Reaction Parameters
| Parameter | Value / Description | Source |
| Limiting Reagent | Cysteamine Hydrochloride | [7] |
| Reactant 1 | 4-Bromobenzaldehyde | 2.5 g (13.5 mmol) |
| Reactant 2 | Cysteamine HCl | 0.5 g (4.4 mmol) |
| Solvent System | Ethanol (15 mL) / Water (5 mL) | [7] |
| Temperature | Room Temperature (~20 °C) | [7] |
| Reaction Time | 18 hours | [7] |
| Reported Yield | 68% (0.73 g) | [7] |
| Product M.P. | 107 °C (Lit. 105-107 °C) | [7] |
Step-by-Step Procedure
Caption: Experimental workflow for synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in ethanol (15 mL) with magnetic stirring.
-
Scientist's Note: Using an excess of the aldehyde ensures the complete consumption of the more valuable cysteamine starting material. The excess is easily removed during workup.
-
-
Reagent Addition: In a separate beaker, dissolve cysteamine hydrochloride (0.5 g, 4.4 mmol) in deionized water (5 mL). Add this aqueous solution dropwise to the stirring ethanolic solution of the aldehyde.
-
Reaction: Stir the resulting solution at room temperature (approx. 20 °C) for 18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Solvent Removal: After 18 hours, remove the bulk of the ethanol using a rotary evaporator.
-
Work-up & Extraction: Dilute the aqueous residue with deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Scientist's Note: This extraction step is crucial for removing the unreacted, ether-soluble 4-bromobenzaldehyde from the aqueous layer, where the protonated product resides.
-
-
Precipitation: Collect the acidic aqueous layer. While stirring, slowly add solid sodium carbonate in small portions until a heavy white precipitate forms and gas evolution ceases.
-
Scientist's Note: Cysteamine HCl is used, so the resulting thiazolidine is formed as its hydrochloride salt, which is water-soluble. Basification with Na₂CO₃ deprotonates the thiazolidine nitrogen, neutralizing the salt and causing the free base product, which is insoluble in water, to precipitate out.
-
-
Isolation and Drying: Collect the white precipitate by vacuum filtration through a Büchner funnel. Wash the solid carefully with deionized water (3 x 10 mL) to remove any inorganic salts. Dry the final product in a vacuum desiccator to yield this compound as a white crystalline solid.[7]
Product Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed. The expected data, based on literature, is as follows:[7]
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ 7.47 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 7.38 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 5.55 (s, 1H, H2 of thiazolidine ring)
-
δ 3.5-3.6 (m, 1H, H5 of ring)
-
δ 3.05-3.2 (m, 3H, H4 and H5 of ring)
-
δ 2.4 (br s, 1H, NH)
-
-
Mass Spectrometry (ESI+):
-
m/z 244/246 ([M+H]⁺), corresponding to the protonated molecule, showing the characteristic isotopic pattern for a single bromine atom.
-
m/z 285/287 ([M+MeCN+H]⁺), an adduct with acetonitrile, may also be observed depending on the solvent system used for analysis.
-
Conclusion
The cyclocondensation of 4-bromobenzaldehyde with cysteamine hydrochloride provides a straightforward, efficient, and reliable method for the synthesis of this compound. The protocol involves mild reaction conditions at room temperature and a simple acid-base workup for product isolation. This application note provides the necessary mechanistic understanding and a detailed, validated protocol to aid researchers in successfully synthesizing this versatile chemical intermediate for applications in medicinal chemistry and materials science.
References
-
Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. Available at: [Link]
-
Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Full Text from researchgate.net. Available at: [Link]
-
Patil, S. D., et al. (2013). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 29(1), 351-354. Available at: [Link]
-
Patil, S. D., et al. (2013). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry. Available at: [Link]
-
Kaur, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6693. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 830. Available at: [Link]
-
ResearchGate. (n.d.). reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, October 21). 4-Bromobenzaldehyde. Wikipedia. Retrieved from [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating 2-(4-Bromophenyl)thiazolidine as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 2-(4-Bromophenyl)thiazolidine as a potential anticancer agent. Thiazolidine and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential in cancer therapy.[1][2][3][4] This guide outlines a structured, multi-phase experimental approach, from initial cytotoxic screening to in-depth mechanistic studies, designed to thoroughly characterize the compound's anticancer properties. The protocols detailed herein are based on established methodologies in cancer research and are intended to provide a robust framework for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Thiazolidine Scaffolds
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3][4] A significant subclass, the thiazolidinediones (TZDs), has been extensively studied for their anticancer properties.[5][6][7] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumorigenesis.[5][6][8] While much of the research has focused on TZDs, other thiazolidine derivatives are also gaining attention for their potential as novel therapeutics.[9][10]
The subject of this guide, this compound, is a structurally related compound whose anticancer potential remains to be fully elucidated. The presence of the bromophenyl group suggests the potential for specific interactions with biological targets, making it a compelling candidate for investigation. This guide provides the necessary protocols to systematically evaluate its efficacy and mechanism of action against various cancer cell lines.
Phase I: Initial Screening and Cytotoxicity Assessment
The first phase of investigation focuses on determining the cytotoxic potential of this compound across a panel of human cancer cell lines. This initial screening is crucial for identifying sensitive cancer types and establishing a dose-response relationship.
Synthesis of this compound
A common method for the synthesis of 2-aryl-thiazolidines involves the condensation of an aromatic aldehyde with cysteamine hydrochloride.[11]
Protocol 1: Synthesis of this compound [11]
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of cysteamine hydrochloride (1 equivalent) in water dropwise to the aldehyde solution with stirring.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Basify the aqueous layer with a mild base (e.g., sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound as a solid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| PC-3 | Prostate Cancer | 15.8 |
| A549 | Lung Cancer | 32.1 |
| HCT116 | Colon Cancer | 18.9 |
Phase II: Mechanistic Investigation - Apoptosis and Cell Cycle Analysis
Once the cytotoxic activity is confirmed, the next phase is to investigate the underlying mechanisms. Thiazolidine derivatives frequently induce cancer cell death through apoptosis and/or cell cycle arrest.[5][14][15]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).
Protocol 4: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 3. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G1 or G2/M) would indicate cell cycle arrest.[14][15][16]
Phase III: Elucidation of Molecular Pathways
This final phase aims to identify the specific molecular targets and signaling pathways modulated by this compound.
Western Blot Analysis for Key Regulatory Proteins
Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Protocol 5: Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p53, p21, Cyclin D1, CDK4). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
dot
Caption: Proposed apoptotic pathway induced by this compound.
dot
Caption: Experimental workflow for cell cycle analysis.
Concluding Remarks
The protocols and application notes presented here provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By systematically progressing through the phases of cytotoxicity screening, mechanistic investigation, and molecular pathway analysis, researchers can build a robust preclinical data package. The findings from these studies will be crucial in determining the future developmental trajectory of this and other novel thiazolidine derivatives in the field of oncology.
References
- Girnun, G. D., Smith, W. M., Drori, S., Sarraf, P., Mueller, E., Eng, C., ... & Spiegelman, B. M. (2002). Thiazolidinediones as anti-cancer agents. Cancer letters, 188(1-2), 119-127.
- Jadhav, M., & Juvekar, A. (2025). Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal Chemistry Research, 34(2), 1-23.
- Kumar, A., & Sharma, S. (2021). A review on thiazolidinediones used as a potent anticancer agent. International Journal of Medical and Health Research, 7(8), 1-8.
- Debnath, B., & Paul, S. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. Chemistry & Biodiversity, 22(9), e202500910.
- Saad, S. S., El-Sakka, S. S. A., Soliman, M. H. A., Gadelmawla, M. H. A., & Mahmoud, N. M. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies.
- Ponnuchamy, S., Kumar, R. S., & Kumar, V. V. (2016). Synthesis of thiazolidine-2, 4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(11), 2543-2553.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Hamdy, N. M. (2023). Novel Thiazolidine-2, 4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. Molecules, 28(13), 5133.
- Kühn, M. W., Gsponer, J. R., Müller, A. C., & Brunner, T. (2020). Thiazolides induce G1 cell cycle arrest independent of apoptosis induction. Oncogene, 39(11), 2345-2357.
- Kumar, V., & Singh, P. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(17), 7793-7826.
- Khamees, H., Mohammed, Y. H. I., S, A., & Madegowda, M. (2021). Synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide. Journal of Molecular Structure, 1225, 129215.
- Popov-Minić, J. B., Stanojković, T. P., Matić, I. Z., & Sladić, D. M. (2018). Synthesis and anticancer activity in vitro of some 2-thioxo-4-thiazolidone derivatives. Journal of the Serbian Chemical Society, 83(7-8), 841-850.
- Malik, P., & Singh, P. (2025). Five years of research on 2, 4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1, 3, 4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Oleo Science, 71(4), 543-553.
- Wójcik, M., & Ulenberg, S. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7380.
- Kumar, A., Sharma, S., & Kumar, D. (2022).
- Wójcik, M., & Ulenberg, S. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533.
- El-Naggar, A. M., El-Sayed, M. A. A., & El-Hashash, M. A. (2022).
- Kühn, M. W., Gsponer, J. R., Müller, A. C., & Brunner, T. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene, 39(11), 2345-2357.
- Joseph, A., Shah, C. S., Kumar, S. S., Alex, A. T., Maliyakkal, N., Moorkoth, S., & Mathew, J. E. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta Pharmaceutica, 63(3), 397-408.
- Sant-Anna, C. M., Ferreira, E. I., & da Silva, A. B. F. (2009). Novel benzylidene-thiazolidine-2, 4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. Molecular Cancer Therapeutics, 8(6), 1547-1556.
- Malik, P., & Singh, P. (2024). Medicinal Perspective of 2, 4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, e202400344.
- Malik, P., & Singh, P. (2025). Five years of research on 2, 4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.
- Kumar, A., Sharma, S., & Kumar, D. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2, 4-dione-biphenyl Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 22(1).
Sources
- 1. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicalsciencejournal.com [medicalsciencejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Controlled Crystallization of 2-(4-Bromophenyl)thiazolidine for Pharmaceutical Development
Abstract: This document provides a comprehensive protocol for the crystallization of 2-(4-Bromophenyl)thiazolidine, a key intermediate in the synthesis of various biologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from solvent selection to crystal characterization. The underlying scientific principles for each experimental choice are elucidated to ensure reproducibility and facilitate optimization.
Introduction: The Significance of Crystalline Form in Drug Development
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. Thiazolidinone-based structures are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates, such as crystal form, purity, and particle size distribution, are critical determinants of its downstream processability, stability, and bioavailability.
Controlled crystallization is a pivotal step in ensuring the desired solid-state characteristics. A well-defined crystalline structure can lead to improved handling properties, consistent dissolution rates, and predictable therapeutic outcomes. Conversely, uncontrolled precipitation can result in amorphous material or an undesired polymorphic form, which may have inferior properties.[4] This guide provides a foundational protocol for the crystallization of this compound, emphasizing the rationale behind each step to allow for informed adaptation and optimization.
Materials and Equipment
Reagents and Solvents
| Material | Grade | Supplier Recommendation | Notes |
| This compound | >98% Purity | Commercially Available | Purity of starting material is critical for successful crystallization. |
| Ethanol | Anhydrous, ACS Grade | Standard Chemical Supplier | A common solvent for recrystallization of thiazolidine derivatives.[5][6] |
| Methanol | Anhydrous, ACS Grade | Standard Chemical Supplier | Alternative protic solvent. |
| Isopropanol | Anhydrous, ACS Grade | Standard Chemical Supplier | Alternative protic solvent. |
| Acetone | ACS Grade | Standard Chemical Supplier | Apolar aprotic solvent for solubility screening. |
| Dichloromethane | ACS Grade | Standard Chemical Supplier | Apolar aprotic solvent for solubility screening. |
| Hexanes | ACS Grade | Standard Chemical Supplier | Anti-solvent for inducing precipitation. |
| Deionized Water | High Purity | In-house or Commercial | For washing and as a potential anti-solvent. |
Equipment
-
Magnetic stirrer with heating capabilities
-
Crystallization vessel (jacketed glass reactor or round-bottom flask)
-
Condenser
-
Temperature probe
-
Buchner funnel and vacuum flask
-
Filtration paper (appropriate pore size)
-
Drying oven (vacuum or convection)
-
Analytical balance
-
Microscope (for crystal morphology observation)
-
Standard laboratory glassware
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9] Solvents used in this protocol are flammable and should be kept away from ignition sources.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point. The optimal parameters, particularly solvent choice, concentration, and cooling rate, may need to be refined based on experimental observations.
Step 1: Solvent Selection and Solubility Screening
Rationale: The choice of solvent is paramount for successful crystallization. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. Based on literature precedents for similar thiazolidine derivatives, polar protic solvents like ethanol are often effective.[5][6][10]
Procedure:
-
Place a small, known amount (e.g., 10 mg) of this compound into separate test tubes.
-
Add a selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, dichloromethane) dropwise at room temperature while stirring until the solid dissolves. Record the volume of solvent required to estimate room temperature solubility.
-
For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture to near the solvent's boiling point and observe for dissolution.
-
Allow the heated, clear solutions to cool slowly to room temperature and then further cool in an ice bath.
-
Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant precipitate upon cooling is a good candidate for the bulk crystallization.
Step 2: Bulk Crystallization Workflow
The following workflow is based on a slow cooling crystallization method, which generally favors the growth of larger, more ordered crystals.
Caption: A generalized workflow for the crystallization of this compound.
Procedure:
-
Dissolution: In a crystallization vessel equipped with a magnetic stirrer and condenser, add the crude this compound. Add the chosen solvent (e.g., ethanol) in a quantity determined from the solubility screen to be sufficient for dissolution at an elevated temperature. Heat the mixture with stirring to a temperature just below the boiling point of the solvent until all the solid has dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step is crucial for preventing these impurities from acting as nucleation sites and affecting crystal purity.
-
Controlled Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. A slow cooling rate is critical for promoting crystal growth over rapid nucleation, which can lead to smaller or less pure crystals. A programmable cooling bath or simply insulating the vessel can facilitate slow cooling.
-
Further Cooling & Maturation: Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of the crystalline product. Allow the crystals to mature in the cold mother liquor for a period (e.g., 2-4 hours) to allow for further growth and equilibration.
-
Crystal Harvesting: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystal cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessively high temperatures that could lead to decomposition or crystal form changes.
Anti-Solvent Crystallization (Alternative Method)
Rationale: If slow cooling does not yield satisfactory crystals, an anti-solvent approach can be employed. This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.
Caption: Workflow for the anti-solvent crystallization method.
Procedure:
-
Dissolve the this compound in a minimum amount of a "good" solvent (e.g., acetone or dichloromethane) at room temperature.
-
Slowly add an anti-solvent (e.g., hexanes or water) dropwise with stirring until the solution becomes turbid.
-
Add a small amount of the "good" solvent back into the mixture until the turbidity just disappears.
-
Allow the solution to stand undisturbed. The slow evaporation of the more volatile "good" solvent or slow diffusion will lead to gradual crystallization.
Characterization of Crystalline Material
To confirm the identity, purity, and crystalline nature of the product, the following analytical techniques are recommended:
| Technique | Purpose | Expected Outcome |
| Melting Point | Assess purity and identify the crystalline form. | A sharp melting point range indicates high purity. |
| Microscopy | Observe crystal habit and morphology. | Uniformly shaped crystals are desirable. |
| Powder X-Ray Diffraction (PXRD) | Confirm the crystalline nature and identify the polymorphic form. | A distinct diffraction pattern with sharp peaks. |
| Differential Scanning Calorimetry (DSC) | Determine melting point and detect polymorphic transitions. | An endothermic peak corresponding to the melting point. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content. | No significant weight loss before the melting/decomposition point. |
| Nuclear Magnetic Resonance (¹H NMR) | Confirm chemical structure and purity. | Spectra should match the expected structure with no significant impurity peaks.[11] |
Troubleshooting
-
Oiling Out: If the compound separates as a liquid instead of a solid, this indicates that the solution is too concentrated or the cooling is too rapid. Dilute the solution with more solvent and repeat the cooling process more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Poor Crystal Quality: If the crystals are very small or needle-like, this is often due to rapid nucleation. Reduce the cooling rate or consider a different solvent system.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the crystallization of this compound. By understanding the principles behind each step, from solvent selection to controlled cooling, researchers can effectively produce high-quality crystalline material. The provided workflows and troubleshooting guide serve as a comprehensive resource for optimizing the crystallization process, which is a critical step in the development of new pharmaceutical agents. The potential for polymorphism in thiazolidinone derivatives suggests that thorough characterization of the resulting crystalline form is essential.[1][4]
References
-
Iyengar, D. S., et al. (2005). Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Analytical Sciences: X-ray Structure Analysis Online, 21, x191–x192. Retrieved from [Link]
- (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry.
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. PubChem. Retrieved from [Link]
- Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry.
-
Study on the aggregation-tendency of 4- thiazolidinone derivatives. (n.d.). Prime Scholars. Retrieved from [Link]
- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research.
- Desai, et al. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences.
- Thor Specialities (UK) LTD. (2019).
- Sigma-Aldrich. (2025).
- Introducing Lipophilicity to (Polyhydroxyalkyl)
- Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Iyengar, D. S., et al. (2005). Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Analytical Sciences.
- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (n.d.). MDPI.
-
Reagentia. (n.d.). This compound-4-carboxylic acid (1 x 1 g). Retrieved from [Link]
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Molecules.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC - PubMed Central.
- Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (n.d.). Medicinal Chemistry Research.
- SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar.
- Hampton Research. (n.d.).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.
- molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (n.d.). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. primescholars.com [primescholars.com]
- 5. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. 2-(4-BROMO-PHENYL)-THIAZOLIDINE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
- 9. leap.epa.ie [leap.epa.ie]
- 10. pharmascholars.com [pharmascholars.com]
- 11. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)thiazolidine in Medicinal Chemistry
Introduction: The Thiazolidine Scaffold and the Significance of the 2-(4-Bromophenyl) Moiety
The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This five-membered heterocyclic motif, containing a sulfur and a nitrogen atom, offers a versatile framework for structural modification, enabling the fine-tuning of biological activity.[1][3] Thiazolidine derivatives have demonstrated a remarkable range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][4][5][6][7]
The introduction of a 2-aryl substituent, specifically a 4-bromophenyl group, onto the thiazolidine core to form 2-(4-Bromophenyl)thiazolidine creates a molecule of significant interest for drug discovery. The bromine atom, a halogen, can modulate the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for researchers on the synthesis and potential applications of this compound, with a focus on its utility as a key intermediate and a pharmacologically active scaffold.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved through a condensation reaction between 4-bromobenzaldehyde and cysteamine hydrochloride. This reaction is straightforward and provides a good yield of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Cysteamine hydrochloride
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether (Et₂O)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure: [8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in ethanol (15 ml).
-
Addition of Cysteamine: In a separate beaker, prepare a solution of cysteamine hydrochloride (0.5 g, 4.4 mmol) in water (5 ml). Add this solution dropwise to the stirring solution of 4-bromobenzaldehyde at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 18 hours.
-
Work-up:
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with water (15 ml) and extract with diethyl ether (3 x 20 ml) to remove any unreacted 4-bromobenzaldehyde.
-
Carefully basify the acidic aqueous layer by the slow addition of solid sodium carbonate until a heavy white precipitate forms.
-
-
Isolation and Purification:
-
Collect the white precipitate by filtration.
-
Wash the solid thoroughly with water (3 x 10 ml).
-
Dry the product in a vacuum desiccator to yield this compound as a white crystalline solid.
-
Expected Yield: Approximately 68%[8]
Synthesis Workflow Diagram
Caption: Hypothetical mechanism of anticancer action.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to evaluate the cytotoxic effects of newly synthesized derivatives of this compound on a cancer cell line (e.g., A375 melanoma).
Materials:
-
Human cancer cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Potential as Antimicrobial Agents
The thiazolidine nucleus is also a key component in many compounds with significant antimicrobial activity. [2][5][9]Derivatives of this compound could be explored for their efficacy against a range of bacterial and fungal pathogens. The presence of the bromophenyl group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the test compounds in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Summary of Potential Biological Activities
| Activity | Rationale/Supporting Evidence | Potential Targets |
| Anticancer | Derivatives of 2-arylthiazolidines show potent antiproliferative effects against melanoma and prostate cancer cells. [10][11] | PI3K/Akt signaling pathway, Bcl-2 family proteins, various kinases. |
| Antimicrobial | The thiazolidine scaffold is present in many antimicrobial agents. [2][5][9]The bromophenyl group may enhance cell penetration. | Bacterial cell wall synthesis, DNA gyrase, other essential microbial enzymes. |
| Anti-inflammatory | Thiazolidinone derivatives have been reported to possess anti-inflammatory properties. [7][12][13] | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), inflammatory cytokines. |
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the known pharmacological importance of the 2-arylthiazolidine scaffold make it an attractive starting point for the development of novel therapeutic agents. The presence of the 4-bromophenyl moiety offers opportunities for lead optimization through the modulation of physicochemical properties and potential halogen bonding interactions. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the therapeutic potential of this promising chemical scaffold.
References
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed.
- 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis. ChemicalBook.
- Structure-activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. PubMed.
- Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC - PubMed Central.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central.
- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025-09-19).
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
- Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PMC - NIH.
- Review on Recent developments and biological activities of 2, 4-thiazolidinediones.
- Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. ResearchGate. (2025-08-07).
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI.
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central.
- Compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Chemdiv.
- Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate.
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC - NIH.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20).
- Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. NIH.
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. (2021-10-26).
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. MDPI.
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. (2018-02-07). Available from: https://vertexaisearch.cloud.google.
- A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. (2019-04-23).
- 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.
- Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents. PubMed.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. ResearchGate. (2025-12-06).
- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. NIH.
- Structural Activity Relationship (SAR) of Thiazolidinones. ResearchGate.
- Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. (2020-03-31).
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mail.oarjbp.com [mail.oarjbp.com]
- 7. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of arylthiazolidine amides as selective cytotoxic agents for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Profiling of 2-(4-Bromophenyl)thiazolidine: Application Notes and Protocols
Abstract
The thiazolidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to conduct a primary in vitro characterization of 2-(4-Bromophenyl)thiazolidine. We present a tiered, logical workflow, beginning with the essential determination of cytotoxic profile, followed by robust protocols for assessing antioxidant and anti-inflammatory potential. Finally, a framework for mechanistic studies via enzyme inhibition assays is detailed. Each protocol is designed as a self-validating system, incorporating necessary controls and detailed data analysis steps to ensure scientific integrity and reproducibility.
Introduction: The Thiazolidine Scaffold
Thiazolidine and its derivatives, particularly thiazolidin-2,4-diones (TZDs), are renowned for their diverse biological activities.[2][3] The well-known TZD drugs, such as Pioglitazone and Rosiglitazone, function as potent insulin sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor in glucose and lipid metabolism.[4][5][6][7] Beyond antidiabetic applications, the broader class of thiazolidine-containing compounds has been investigated for a multitude of therapeutic applications.[8][9]
The subject of this guide, this compound, possesses the core thiazolidine ring substituted with a bromophenyl group. This substitution pattern warrants a systematic investigation of its biological potential. This guide outlines a strategic screening cascade designed to efficiently characterize the compound's primary bioactivities in vitro.
A Strategic Workflow for In Vitro Characterization
A tiered approach is the most efficient method to profile a novel compound. It ensures that data from foundational assays inform the design and concentration ranges of subsequent, more complex experiments. Our proposed workflow prevents misleading results, such as apparent inhibition due to cytotoxicity, and builds a logical pharmacological profile.
Caption: A tiered workflow for characterizing this compound.
Foundational Protocol: Cytotoxicity Assessment (MTT Assay)
Principle of the Assay
Before assessing any specific biological activity, it is imperative to determine the concentration range at which this compound is not cytotoxic. High concentrations of any compound can induce cell death, which can be misinterpreted as a specific inhibitory effect in other assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (or other relevant cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 490-570 nm)
Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1–2 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10] Incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Data Analysis
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot % Cell Viability against the compound concentration to determine the cytotoxic profile. Subsequent assays should use concentrations that result in >80% cell viability.
Tier 1 Screening: Bioactivity Assays
Protocol 4.1: Antioxidant Capacity (DPPH Radical Scavenging Assay)
Principle of the Assay Many thiazolidine derivatives are known to possess antioxidant properties.[8][12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple cell-free method to evaluate the radical scavenging ability of a compound.[13][14] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]
Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader (absorbance at 517 nm)
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Keep it in the dark.
-
Prepare a stock solution of the test compound in methanol. Perform serial dilutions to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for Ascorbic acid as a positive control.
-
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution (and controls).
-
Controls:
-
Blank: 100 µL Methanol + 100 µL Methanol.
-
Control (A_control): 100 µL DPPH solution + 100 µL Methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all wells at 517 nm.
Data Analysis Calculate the percentage of DPPH radical scavenging activity: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Plot the % Scavenging Activity against compound concentration and determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.
Protocol 4.2: Anti-inflammatory Potential (Nitric Oxide Inhibition Assay)
Principle of the Assay Inflammation is a key pathological process, and its modulation is a common therapeutic strategy. Macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, produce pro-inflammatory mediators, including nitric oxide (NO).[16] Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[17] This assay measures the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophages. NO production is quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[17][18][19]
Caption: Simplified pathway of LPS-induced NO production and potential inhibition points.
Materials and Reagents
-
All materials from the MTT assay protocol
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes before use.
-
Sodium Nitrite (NaNO₂) for standard curve
Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in the MTT protocol and incubate overnight.
-
Treatment:
-
Prepare non-toxic concentrations of the test compound in serum-free DMEM.
-
Carefully remove the medium. Add 100 µL of the compound dilutions to the appropriate wells.
-
Include a positive control (e.g., Dexamethasone) and a vehicle control (0.1% DMSO).
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL in all wells except the "unstimulated" control wells.[20]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of freshly mixed Griess reagent to all wells.[18]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
Data Analysis
-
Use the sodium nitrite standard curve to calculate the concentration of nitrite (µM) in each sample.
-
Calculate the percentage of NO inhibition: % Inhibition = [(NO_LPS_only - NO_Treated) / NO_LPS_only] x 100
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value.
Tier 2 Screening: Mechanistic Assays
Protocol 5.1: General Enzyme Inhibition Assay
Principle of the Assay If the compound shows promising activity in cell-based assays, the next logical step is to investigate its effect on specific molecular targets, such as enzymes.[21] An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[22] By varying the inhibitor concentration, one can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[23][24] The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[23]
This protocol provides a general framework. Specific substrates, buffers, and detection methods will depend on the enzyme being studied (e.g., COX-2, α-amylase, a specific kinase). [12][25]
Materials and Reagents
-
Target Enzyme (e.g., Horseradish Peroxidase as a model)
-
Substrate (e.g., TMB for HRP)
-
Appropriate reaction buffer (e.g., PBS)
-
This compound
-
Known inhibitor for the target enzyme (positive control)
-
Stop solution (e.g., 2 M H₂SO₄ for HRP/TMB)
-
96-well plate
-
Microplate reader
Step-by-Step Procedure
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control inhibitor in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Reaction Buffer
-
Test compound/inhibitor at various concentrations
-
Enzyme solution (at a fixed concentration)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate for a fixed period (e.g., 10-30 minutes) during which the reaction rate is linear.[22]
-
Reaction Termination: Add the stop solution to all wells to halt the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength for the product formed.
Data Analysis
-
Calculate the percentage of enzyme inhibition for each concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[22]
Data Presentation and Interpretation
Summarizing results in a clear format is crucial for comparing activities and making informed decisions for further studies.
Table 1: Summary of In Vitro Activities of this compound
| Assay Type | Cell/Target | Endpoint Measured | Result (IC₅₀ / Effect) |
|---|---|---|---|
| Cytotoxicity | RAW 264.7 Cells | Cell Viability (% of control) | > 100 µM (Non-toxic at tested conc.) |
| Antioxidant | DPPH Radical | Radical Scavenging (%) | 85.2 ± 5.4 µM |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Production | 47.6 ± 3.1 µM |
| Enzyme Inhibition | Enzyme X | Enzyme Activity | To be determined |
Note: Data presented are hypothetical examples for illustrative purposes.
Interpretation:
-
A high cytotoxicity IC₅₀ (>100 µM) suggests the compound has a good safety window for in vitro testing.
-
Moderate IC₅₀ values in the antioxidant and anti-inflammatory assays suggest the compound possesses these activities. The lower IC₅₀ for the anti-inflammatory assay might indicate this is a more potent effect.
-
These results would justify proceeding to more specific mechanistic studies, such as testing inhibition of enzymes involved in inflammation (e.g., COX-1/COX-2) or measuring the expression of inflammatory genes like iNOS and TNF-α.[26][27]
Conclusion
This application guide provides a robust and logical framework for the initial in vitro characterization of this compound. By following this tiered approach—starting with cytotoxicity and progressing through primary and mechanistic screening—researchers can efficiently build a comprehensive pharmacological profile of the compound. The detailed, self-validating protocols ensure that the data generated is reliable and reproducible, forming a solid foundation for further investigation in the drug discovery pipeline.
References
-
Thiazolidinedione - Wikipedia. (n.d.). Wikipedia. [Link]
-
Carey, D., & Carey, D. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]
-
(2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]
-
Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews. [Link]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
-
Alam, O., et al. (2017). Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. European Journal of Medicinal Chemistry. [Link]
-
Kumar, S., & Kumar, R. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
-
Singh, S., et al. (2011). Biological Activities of Thiazolidine - A Review. Semantic Scholar. [Link]
-
Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anti-Cancer Drugs. [Link]
-
Mthembu, M., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules. [Link]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. [Link]
-
(n.d.). Thiazolidinedione as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes. PubMed. [Link]
-
Raso, G. M., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? Planta Medica. [Link]
-
Anarthe, S. J., et al. (2022). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Journal of Cardiovascular Disease Research. [Link]
-
Chaves, J. O., et al. (2024). Unlocking the Antioxidant Potential of Pigeon Peas (Cajanus cajan L.) via Wild Fermentation and Extraction Optimization. Foods. [Link]
-
Jothy, S. L., et al. (2013). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Harahap, U., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg.) Leaves. E3S Web of Conferences. [Link]
-
(n.d.). IC50 Determination. edX. [Link]
-
Alhameed, R., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules. [Link]
-
Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]
-
Alhameed, R., et al. (2022). (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. [Link]
-
El-Mabhouh, A. M., et al. (2024). Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Callery, M. P., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. [Link]
-
Abu, N., et al. (2019). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. [Link]
-
Rohmah, J. M., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]
-
Lamien-Meda, A., et al. (2008). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Acta Horticulturae. [Link]
-
Alsharekh, T., & Albaqami, F. (2017). Nitrite Oxide Detection Utilizing The Griess Assay: Elucidating Interfering Factors For In Vitro Application. International Journal of Advanced Research. [Link]
-
Rubas, H. E., et al. (1995). A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. International Journal of Cancer. [Link]
-
Kim, J.-E., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules. [Link]
-
(n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Das, S., et al. (2015). Nitric oxide (NO) scavenging assay, following Griess reagent method,... ResearchGate. [Link]
-
(2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Pauwels, B., et al. (2011). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... ResearchGate. [Link]
-
Lu, Y., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research. [Link]
-
(2024). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
-
(n.d.). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Khan, M., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences. [Link]
-
Ganesan, V., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. [Link]
-
Sharma, S., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]
-
Wujec, M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]
-
El-Rayyes, A., et al. (2023). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. [Link]
Sources
- 1. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 2. Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. nps.org.au [nps.org.au]
- 7. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 15. cropj.com [cropj.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Nitrite Oxide Detection Utilizing The Griess Assay: Elucidating Interfering Factors For In Vitro Application. [journalijar.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. courses.edx.org [courses.edx.org]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. ijrpas.com [ijrpas.com]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
Application Notes and Protocols for the Development of 2-(4-Bromophenyl)thiazolidine Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of the 2-Arylthiazolidine Scaffold
The thiazolidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic tractability and the ability to introduce diverse substituents at multiple positions have made it an attractive starting point for drug discovery campaigns. The 2-arylthiazolidine moiety, in particular, has been identified as a key pharmacophore in agents exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The presence of a 4-bromophenyl group at the 2-position offers a handle for further chemical modification through cross-coupling reactions, while also contributing to the overall lipophilicity and potential for halogen bonding interactions with biological targets.
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of a library of compounds based on the 2-(4-Bromophenyl)thiazolidine core structure. The protocols detailed herein are designed to be adaptable and serve as a foundational framework for researchers aiming to explore the therapeutic potential of this promising class of molecules.
Part 1: Synthesis of the this compound Core and its Derivatives
The synthetic strategy for developing a library of this compound derivatives begins with the construction of the core scaffold, followed by systematic modifications at the nitrogen (N3), C4, and C5 positions of the thiazolidine ring.
Synthesis of the Core Scaffold: this compound
The foundational step involves a condensation reaction between 4-bromobenzaldehyde and cysteamine hydrochloride. This reaction proceeds readily under mild conditions to form the desired 2-substituted thiazolidine.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Cysteamine: To the stirred solution, add a solution of cysteamine hydrochloride (1.0 eq) in water.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, reduce the volume of ethanol using a rotary evaporator. Add sodium bicarbonate solution to neutralize the excess acid, which will precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound as a white solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization at the Thiazolidine Nitrogen (N3)
The secondary amine of the thiazolidine ring is a prime site for introducing chemical diversity. N-acylation and N-alkylation are two common strategies to explore the structure-activity relationship (SAR) at this position.
Protocol 2: N-Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide (1.1 eq) and allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Derivatization at the C5 Position
Modification at the C5 position of the thiazolidine ring can be achieved through Knoevenagel condensation, particularly when starting with a thiazolidin-4-one precursor. While the core of this guide is the non-dione thiazolidine, understanding this common modification in the related thiazolidinedione class provides valuable insights into potential synthetic routes for more complex analogs.[1][2]
Conceptual Workflow for C5-Arylidene Thiazolidinediones
Caption: Knoevenagel condensation for C5 derivatization.
Part 2: Biological Evaluation of this compound Derivatives
A critical aspect of drug discovery is the robust biological evaluation of newly synthesized compounds. Based on the known activities of related thiazolidine derivatives, primary screening should focus on anticancer and antimicrobial activities.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.[3][4]
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| Core | This compound | HeLa | > 100 |
| N-Ac-1 | N-acetyl | HeLa | 52.3 |
| N-Bz-1 | N-benzoyl | HeLa | 25.8 |
| N-Et-1 | N-ethyl | HeLa | 78.1 |
Antimicrobial Activity Screening
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][6][7][8]
Protocol 5: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in a suitable broth medium.[6][8]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Structure-Activity Relationship (SAR) and Optimization
The data obtained from the initial screening of the synthesized library will guide the subsequent rounds of drug design and optimization. The goal is to establish a clear Structure-Activity Relationship (SAR) to identify the key structural features responsible for the desired biological activity.
SAR Exploration Workflow
Caption: Iterative cycle of SAR-guided drug discovery.
Key Causality Behind Experimental Choices:
-
N-Acylation vs. N-Alkylation: Acylation introduces a carbonyl group which can act as a hydrogen bond acceptor, potentially increasing binding affinity to target proteins. Alkylation, on the other hand, modulates the basicity and lipophilicity of the nitrogen atom.
-
Aromatic vs. Aliphatic Substituents: Introducing aromatic rings can lead to π-π stacking interactions, while aliphatic chains can explore hydrophobic pockets in a binding site.
-
Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on the aromatic rings can influence the overall electron distribution of the molecule, affecting its reactivity and binding characteristics.
Part 4: Hypothetical Signaling Pathway Modulation
While the precise mechanism of action of novel this compound derivatives needs to be elucidated experimentally, it is plausible that they could interfere with key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Hypothetical PI3K/Akt Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of a diverse library of compounds. Through systematic SAR exploration and further mechanistic studies, it is anticipated that potent and selective drug candidates can be identified from this chemical class.
References
-
Prabhu, P. P., et al. (2012). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. [Link]
- Suthar, S. K., et al. (2013). Exploration of 2-(Substituted Phenyl)-thiazolidin-4-one as Anticancer Agents. European Journal of Medicinal Chemistry.
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]
- Khan, I., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.
-
Struga, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. [Link]
-
Reddy, T. S., et al. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention. [Link]
- Jadhav, S. B., et al. (2022).
-
Kumar, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]
-
de Oliveira, C. S., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules. [Link]
-
Liu, Y., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum. [Link]
- Kumar, A., & Rajput, C. S. (2009). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
- Al-Suwaidan, I. A., et al. (2022). Design of some novel 5-substituted benzylidene-2-arylimino-4-thiazolidinone derivatives containing pharmacophoric PAP core.
-
Ha, Y. M., et al. (2012). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Al-Said, M. S., et al. (2011). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Bioorganic & Medicinal Chemistry Letters.
- Sharma, D., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
- Jatav, V., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl)
- Al-Omar, M. A., et al. (2016). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
-
Xu, X., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry. [Link]
- Sethi, N. S., et al. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology.
- Al-Omair, M. A. (2010).
- Kumar, G. V., et al. (2011). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters.
-
Tran, V. T., et al. (2022). Design, synthesis, and biological evaluation of novel[4][4]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv.
-
Jiang, T., et al. (2008). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Samala, G., et al. (2010). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. journals.asm.org [journals.asm.org]
The Versatile Scaffold: 2-(4-Bromophenyl)thiazolidine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry and organic synthesis, the thiazolidine motif stands out as a "privileged scaffold" – a core structure that consistently appears in a multitude of biologically active compounds. Among its various derivatives, 2-(4-Bromophenyl)thiazolidine has emerged as a particularly valuable building block. Its utility stems from the combination of the thiazolidine ring, a known pharmacophore, and the presence of a bromine atom on the phenyl ring. This bromine atom serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and key protocols involving this compound.
Core Synthesis: A Foundational Protocol
The synthesis of this compound is a straightforward and high-yielding condensation reaction between 4-bromobenzaldehyde and cysteamine hydrochloride. The causality behind this reaction lies in the nucleophilic attack of the amine group of cysteamine on the electrophilic carbonyl carbon of the aldehyde, followed by an intramolecular cyclization involving the thiol group.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Cysteamine hydrochloride
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of cysteamine hydrochloride (0.33 eq) in water.
-
With stirring, add the cysteamine hydrochloride solution dropwise to the 4-bromobenzaldehyde solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
After 18 hours, remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with water and extract with diethyl ether (3x) to remove any unreacted aldehyde.
-
Carefully basify the acidic aqueous layer with the slow addition of solid sodium carbonate until a heavy white precipitate forms.
-
Collect the white precipitate by filtration and wash thoroughly with water (3x).
-
Dry the solid product in a vacuum desiccator to yield this compound as a white crystalline solid.[1]
Expected Yield: ~68%[1]
Characterization Data: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the thiazolidine ring protons and the aromatic protons of the 4-bromophenyl group.[1] |
| Mass Spec (ESI) | m/z peaks corresponding to the protonated molecule [M+H]⁺.[1] |
| Melting Point | 105-107 °C[1] |
Synthetic Applications: Leveraging the Bromo- Handle
The true synthetic power of this compound lies in the reactivity of the C-Br bond. This functionality allows for the introduction of a wide range of substituents onto the phenyl ring, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly favored method due to its mild reaction conditions and high functional group tolerance.[2]
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Diverse Derivatives
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the 4-bromophenyl group of the thiazolidine scaffold and an organoboron reagent, such as a boronic acid or a boronic ester.[3][4][5] This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[3]
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative example and may require optimization for different arylboronic acids. The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful reaction.[2][6][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting with water and extracting with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-arylphenyl)thiazolidine derivative.
Rationale for Key Steps:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[3]
-
Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. For challenging couplings, specialized phosphine ligands like XPhos may be more effective.[2]
Caption: Synthetic pathway from starting materials to a diverse library of derivatives.
Biological Significance and Drug Development
The thiazolidine scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The 2,4-thiazolidinedione subclass, in particular, has been extensively studied, leading to the development of antidiabetic drugs.[10][11][12][13]
By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds with diverse aryl substituents at the 4-position of the phenyl ring. These libraries can then be screened for various biological activities, facilitating the discovery of new lead compounds for drug development. The structure-activity relationship (SAR) can be systematically explored by varying the nature of the coupled aryl group.
| Derivative Class | Reported Biological Activities | Potential Therapeutic Areas |
| 2-Arylthiazolidines | Anticancer, Antimicrobial[8][9] | Oncology, Infectious Diseases |
| 2,4-Thiazolidinediones | Antidiabetic, Anticancer, Anti-inflammatory[10][11][12][13] | Diabetes, Oncology, Inflammatory Disorders |
Conclusion
This compound is a high-value scaffold in organic synthesis, offering a reliable and efficient route to a diverse range of derivatives. Its straightforward synthesis and the versatility of the C-Br bond for cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this application note aim to empower scientists to effectively utilize this scaffold in their synthetic endeavors, ultimately contributing to the development of novel and impactful chemical entities.
References
-
Panduwawala, T. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
- Napoleon, A., et al. Review on Recent developments and biological activities of 2, 4-thiazolidinediones. International Journal of PharmTech Research, 2016, 9(3), 429-443.
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
-
ResearchGate. Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. [Link]
-
ResearchGate. Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. [Link]
-
Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]
-
MDPI. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]
-
NIH. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]
-
ResearchGate. A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NIH. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. [Link]
-
ResearchGate. 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]
Sources
- 1. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. thieme.de [thieme.de]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mail.oarjbp.com [mail.oarjbp.com]
Application Note: A Multi-Technique Approach for the Definitive Identification of 2-(4-Bromophenyl)thiazolidine
Abstract
This application note provides a comprehensive guide for the analytical identification and characterization of 2-(4-Bromophenyl)thiazolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. We present an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For absolute structural confirmation, the application of single-crystal X-ray crystallography is also discussed. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for unambiguous compound identification, ensuring data integrity and reliability.
Introduction and Significance
This compound is a heterocyclic molecule featuring a thiazolidine ring connected to a para-substituted bromophenyl group. Thiazolidine derivatives are a well-established class of compounds with a wide spectrum of biological activities, serving as privileged scaffolds in drug discovery.[1] Given their therapeutic potential, the precise and accurate identification of newly synthesized analogues like this compound is a critical step in the research and development pipeline. Any ambiguity in structure or purity can have profound consequences on the interpretation of biological data and the progression of lead candidates.
The analytical strategy detailed below is built on the principle of orthogonal validation, where multiple techniques based on different physicochemical principles are used to corroborate the structure and purity of the analyte. This multi-faceted approach ensures the highest degree of confidence in the final identification.
The Analytical Workflow: An Integrated Strategy
The unambiguous identification of a chemical entity requires a logical sequence of analytical investigations. The initial step typically involves assessing the purity of the sample via a high-resolution separation technique like HPLC. Once purity is established, a suite of spectroscopic methods is employed to piece together the molecular structure. Mass spectrometry provides the molecular weight and key isotopic information, while NMR spectroscopy maps out the carbon-hydrogen framework. For a definitive, three-dimensional structure, X-ray crystallography stands as the gold standard.[2]
Figure 1: Integrated workflow for the identification of this compound.
Chromatographic Purity by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a non-volatile compound. It separates the analyte from impurities based on differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector quantifies the components as they elute, allowing for the calculation of percentage purity based on peak area.
Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid.
-
Gradient Elution: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: Monitor at 254 nm, or scan from 220-340 nm to determine the optimal wavelength.[3]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of ACN to create a 1 mg/mL stock solution. Dilute as necessary with the mobile phase.
-
Injection Volume: 5 µL.[3]
Expected Results: A pure sample of this compound will yield a single, sharp, and symmetrical peak at a characteristic retention time. The purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Structural Elucidation by Spectroscopy
Molecular Weight and Isotopic Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, any ion containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with a roughly 1:1 intensity ratio.[4]
Protocol: ESI-MS
-
Instrumentation: A mass spectrometer (e.g., Time-of-Flight or Quadrupole) with an ESI source.
-
Sample Infusion: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol. Infuse directly into the source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ion mode (ESI+).
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Expected Ions: The molecular formula is C₉H₁₀BrNS. The monoisotopic mass is ~242.98 g/mol . Expect to observe the [M+H]⁺ ion as a doublet at m/z 244 and 246 .[4]
Connectivity and Framework by NMR Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[5][6]
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.
Expected ¹H NMR Spectrum (in DMSO-d₆): [4]
-
δ ~7.5 ppm (d, 2H): Two aromatic protons ortho to the bromine atom. The signal is a doublet due to coupling with the other two aromatic protons.
-
δ ~7.4 ppm (d, 2H): Two aromatic protons meta to the bromine atom, appearing as a doublet.
-
δ ~5.55 ppm (s, 1H): The key methine proton at the C2 position of the thiazolidine ring (S-CH-N). Its singlet nature indicates no adjacent protons.
-
δ ~3.5-3.6 ppm (m, 1H) & 3.05-3.2 ppm (m, 3H): These multiplets correspond to the four protons of the two methylene groups (-CH₂-CH₂-) in the thiazolidine ring.
-
δ ~2.4 ppm (br s, 1H): The proton on the nitrogen atom (NH). It is often a broad signal due to exchange.
Expected ¹³C NMR Spectrum:
-
~140-120 ppm: Four signals corresponding to the aromatic carbons. The carbon directly attached to the bromine will be at the higher field (more shielded) end of this range.
-
~70 ppm: The methine carbon (C2) of the thiazolidine ring.
-
~50-30 ppm: Two signals for the methylene carbons (C4 and C5) of the thiazolidine ring.
Definitive 3D Structure by X-ray Crystallography
Principle: Single-crystal X-ray crystallography is an unequivocal technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2][7] By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and the absolute stereochemistry of the molecule, providing irrefutable proof of its structure.
Protocol: General Steps
-
Crystal Growth: Grow diffraction-quality single crystals of this compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a modern X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Summary and Conclusion
The combination of orthogonal analytical techniques provides a powerful and self-validating method for the identification of this compound. The expected results are summarized below.
| Analytical Technique | Parameter | Expected Result | Purpose |
| HPLC | Retention Time | Single major peak at a characteristic time | Purity Assessment |
| Purity | >95% (by area %) | Quantification | |
| Mass Spectrometry | [M+H]⁺ Ion | m/z 244 / 246 (approx. 1:1 ratio) | Molecular Weight & Bromine Confirmation |
| ¹H NMR | Chemical Shifts (δ) | ~7.5 (d, 2H), ~7.4 (d, 2H), ~5.55 (s, 1H) | Structural Connectivity |
| Integration | Proportions consistent with C₉H₁₀BrNS | Proton Count | |
| ¹³C NMR | Number of Signals | 7 distinct signals (4 aromatic, 3 aliphatic) | Carbon Skeleton |
| X-ray Crystallography | Solved Structure | Confirmed atomic connectivity and 3D arrangement | Absolute Structure |
Successful correlation of the data obtained from these techniques provides definitive, high-confidence identification of this compound, meeting the rigorous standards required for chemical research and drug development.
References
- Jag tap, R. M., Sakate, S. S., Pardeshi, S. K., & Rizvi, M. A. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers.
-
Parthasarathy, R., Paul, B., & Korytnyk, W. (1976). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 98(21), 6634–6641. [Link]
-
Saeed, A., Shabir, G., Channar, P. A., Raza, H., & Lecka, J. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(4), 34. [Link]
-
El-Gamel, N. E. A., El-Gahami, M. A., & Al-Amshany, Z. M. (2021). Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. Molecules, 26(15), 4443. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., Ali, R., & Ul-Haq, Z. (2012). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Archiv der Pharmazie, 345(6), 479–487. [Link]
-
Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Acta Chimica Slovenica, 66, 431-444. [Link]
-
Unknown Author. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results. [Link]
-
Unknown Author. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results. [Link]
-
Singh, K., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. [Link]
-
Vennila, J. P., Thiruvadigal, D. J., Kavitha, H. P., Chakkaravarthi, G., & Manivannan, V. (2012). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. [Link]
-
CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. Retrieved from [Link]
-
D'Acquarica, I., et al. (2022). Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein. Molecules, 27(3), 643. [Link]
-
Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Iraqi Journal of Science. [Link]
-
ResearchGate. (n.d.). The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... Retrieved from [Link]
-
NIST. (n.d.). 2,4-Thiazolidinedione. NIST WebBook. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1546. [Link]
-
El-Rayyes, A., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Gaweł, M., Głowacki, R., Kubalczyk, P., & Piechocka, J. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226. [Link]
-
Gaweł, M., Głowacki, R., Kubalczyk, P., & Piechocka, J. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biological & Pharmaceutical Bulletin, 29(12), 2479–2482. [Link]
-
Kamal, A., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23, 3247-3256. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. novapublishers.com [novapublishers.com]
- 3. cipac.org [cipac.org]
- 4. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. sciensage.info [sciensage.info]
- 7. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-(4-Bromophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Purification Challenges of 2-(4-Bromophenyl)thiazolidine
This compound is a heterocyclic compound belonging to the thiazolidine class of molecules. Thiazolidine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The incorporation of a bromophenyl group at the 2-position can modulate the biological activity and pharmacokinetic properties of the molecule, making it a valuable scaffold for the synthesis of novel therapeutic agents. Thiazolidine-2,4-dione derivatives, for instance, have been shown to suppress the growth of various cancer cell lines, including colon, breast, and prostate cancers.[1]
The synthesis of this compound, typically achieved through the condensation reaction of 4-bromobenzaldehyde and cysteamine, presents a number of purification challenges. The crude product is often contaminated with unreacted starting materials, potential side products, and reaction intermediates. Achieving high purity is paramount for subsequent applications, particularly in drug discovery where impurities can lead to ambiguous biological data and potential toxicity. This application note provides a detailed guide to various purification methods for this compound, explaining the underlying chemical principles and offering step-by-step protocols to aid researchers in obtaining a highly pure product.
Understanding the Synthetic Landscape: Anticipating Impurities
A robust purification strategy begins with an understanding of the reaction chemistry and the likely impurities. The most common synthesis of this compound involves the reaction of 4-bromobenzaldehyde with cysteamine or its hydrochloride salt.
Primary Impurities to Consider:
-
Unreacted 4-bromobenzaldehyde: A common impurity if the reaction does not go to completion.
-
Unreacted Cysteamine: A water-soluble starting material that can be present in the crude product.
-
Thiazoline derivative: Oxidation of the thiazolidine ring can lead to the formation of the corresponding 2-(4-bromophenyl)thiazoline.
-
Disulfide byproducts: Cysteamine can undergo oxidation to form its disulfide, cystamine.
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired scale of the purification.
Purification Methodologies: A Multi-pronged Approach
A combination of techniques is often employed to achieve the desired level of purity for this compound. Below are detailed protocols for the most effective methods.
Precipitation and Washing: A First-Pass Purification
This method is often the initial step after the reaction work-up and is particularly effective for removing unreacted starting materials.
Causality of Experimental Choices:
The purification strategy in a direct synthesis from 4-bromobenzaldehyde and cysteamine hydrochloride leverages the solubility differences of the reactants and the product. Excess 4-bromobenzaldehyde is sparingly soluble in water and can be removed by washing the aqueous reaction mixture with an organic solvent like diethyl ether. The desired product, this compound, is present in its protonated (and water-soluble) form in the acidic aqueous layer. Upon basification with sodium carbonate, the free base of the thiazolidine precipitates out of the aqueous solution due to its lower solubility, allowing for its isolation by filtration.[2]
Experimental Protocol:
-
Following the reaction between 4-bromobenzaldehyde and cysteamine hydrochloride in an ethanol/water mixture, remove the bulk of the ethanol using a rotary evaporator.[2]
-
Dilute the remaining aqueous residue with water.
-
To remove unreacted 4-bromobenzaldehyde, extract the aqueous solution with diethyl ether (3 x 20 mL). Discard the organic layers.[2]
-
Slowly add solid sodium carbonate to the acidic aqueous layer with stirring until the solution becomes basic and a white precipitate forms.[2]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove any inorganic salts.[2]
-
Dry the purified this compound in a vacuum desiccator.[2]
Diagram of the Precipitation and Washing Workflow:
Caption: Workflow for the initial purification of this compound.
Recrystallization: For Enhanced Purity
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The choice of solvent is critical for successful recrystallization.
Causality of Experimental Choices:
The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. For thiazolidine derivatives, polar protic solvents like ethanol have been shown to be effective.[3] A mixed solvent system can also be employed to fine-tune the solubility.[4]
Experimental Protocol (Single Solvent - Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves.
-
If the solution is colored, hot filtration through a fluted filter paper can be performed to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to obtain pure this compound.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/System | Rationale |
| Ethanol | A commonly used and effective solvent for recrystallizing thiazolidine derivatives.[3] |
| Methanol | Another polar protic solvent that can be effective for this class of compounds. |
| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent to induce crystallization.[2] |
| Glacial Acetic Acid | Has been used for recrystallizing related thiazolidinone derivatives.[2] |
Flash Column Chromatography: For Separation of Closely Related Impurities
Flash column chromatography is a versatile technique for separating compounds with similar polarities.
Causality of Experimental Choices:
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] Less polar compounds have a weaker interaction with the polar silica gel and will elute faster with a non-polar eluent, while more polar compounds will be retained on the column for longer. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column. For heterocyclic compounds, which can sometimes interact strongly with the acidic silica gel, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve the separation.[6]
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) of ~0.3 for the desired compound. A common starting point for thiazolidine derivatives is a mixture of hexane and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Start with 9:1 and gradually increase polarity | A standard system for compounds of moderate polarity.[7] |
| Dichloromethane / Methanol | Start with 99:1 and gradually increase polarity | A more polar system for compounds that are not soluble in hexane/ethyl acetate.[8] |
| Hexane / Acetone | Varies | An alternative to ethyl acetate as the polar component.[4] |
Diagram of the Column Chromatography Workflow:
Caption: General workflow for purification by flash column chromatography.
Acid-Base Extraction: Exploiting the Basic Nature of the Thiazolidine Nitrogen
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9]
Causality of Experimental Choices:
The nitrogen atom in the thiazolidine ring is basic and can be protonated by an acid to form a water-soluble salt. This allows for the separation of the basic thiazolidine from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid solution. The protonated thiazolidine will move into the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base to regenerate the neutral thiazolidine, which can then be extracted back into an organic solvent.[10]
Experimental Protocol:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 times).
-
Combine the aqueous extracts, which now contain the protonated product.
-
Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic by the slow addition of a base (e.g., 2 M sodium hydroxide) until the pH is approximately 9-10.[10]
-
Extract the now neutral this compound from the aqueous layer with fresh organic solvent (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.[11]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying any minor impurities.[1]
Conclusion
The successful purification of this compound is a critical step in its utilization for further research and development. The choice of purification method will be dictated by the specific impurities present and the desired final purity. A preliminary purification by precipitation and washing is often a good starting point to remove bulk impurities. For higher purity, recrystallization or flash column chromatography are recommended. Acid-base extraction provides an alternative strategy that leverages the basicity of the thiazolidine nitrogen. By understanding the principles behind each technique and carefully executing the protocols, researchers can confidently obtain high-purity this compound for their scientific endeavors.
References
-
Akkurt, M., et al. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1902. Available at: [Link]
-
Reddy, T. S., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 8(1), 33. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Kambe, T., et al. (2016). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 44(9), 2683-2687.
- Patel, I. S., & Singh, K. (2015). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Indo American Journal of Pharmaceutical Research, 5(05).
- Pingaew, R., et al. (2020). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. Scientific Reports, 10(1), 15438.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones.
- Szymański, P., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3369.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Singh, R., et al. (2017). Syntheses, Characterization and Evaluation of Some 3-(benzothiazol-2-yl)- 2-(4-substituted phenyl) thiazolidin-4-ones as Antimicrobial Agents. Letters in Drug Design & Discovery, 14(10), 1167-1175.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Solvent-Free Synthesis of Thiazolidin-4-ones from Phenylhydrazine and 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Patsos, N., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 906.
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. sciensage.info [sciensage.info]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazolidine
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the condensation reaction between 4-bromobenzaldehyde and cysteamine. This reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the final thiazolidine ring. While seemingly straightforward, this synthesis is sensitive to various parameters that can significantly impact the outcome.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Question 1: I am getting a very low yield, or no product at all. What are the most likely causes?
Several factors can contribute to a low or nonexistent yield in this synthesis. Let's break down the most common culprits:
-
Reagent Quality: The purity of your starting materials is paramount.
-
4-Bromobenzaldehyde: This aldehyde is susceptible to oxidation to 4-bromobenzoic acid, especially with prolonged exposure to air. The presence of the carboxylic acid will not participate in the desired reaction and can complicate purification.
-
Cysteamine: Cysteamine is a thiol and can readily oxidize to form its disulfide, cystamine. Cystamine will not react to form the thiazolidine ring. It is crucial to use fresh, high-purity cysteamine or its more stable hydrochloride salt.
-
-
Incorrect pH: The pH of the reaction medium is critical for the formation of the thiazolidine ring. The initial condensation to form the Schiff base is often favored under slightly acidic to neutral conditions, while the final product's stability can be pH-dependent. A buffer can promote thiazolidine formation.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: While the reaction can proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions and degradation of the product.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol and water are commonly used and can facilitate the reaction.[1] The solubility of both reactants in the chosen solvent system is essential for an efficient reaction.
-
-
Inefficient Work-up: The work-up procedure is designed to isolate the product from unreacted starting materials and byproducts. An improper work-up can lead to significant loss of product.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Check the melting point of your 4-bromobenzaldehyde.
-
Use freshly opened or purified cysteamine or its hydrochloride salt.
-
-
Optimize Reaction pH:
-
If using cysteamine hydrochloride, the initial reaction medium will be acidic. Consider a dropwise addition of a base to adjust the pH towards neutral as the reaction progresses.
-
If starting with free cysteamine, ensure the conditions are not too basic, which could promote side reactions of the aldehyde.
-
-
Adjust Reaction Conditions:
-
Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor for product formation and potential decomposition.
-
Ensure your chosen solvent fully dissolves both reactants. A mixture of ethanol and water is often a good starting point.
-
-
Refine Work-up Procedure:
-
Be cautious during the basification step. Slow addition of a weak base like sodium bicarbonate is recommended to precipitate the product. Rapid addition of a strong base can lead to hydrolysis of the product.
-
Ensure thorough extraction if an extraction-based work-up is used.
-
Impurity and Side Product Formation
Question 2: My final product is impure. What are the likely side products and how can I avoid them?
Impurity in the final product is a common issue and can often be traced back to side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted 4-bromobenzaldehyde: If an excess of the aldehyde is used, it may remain in the final product.
-
4-bromobenzoic acid: As mentioned, this can be present from the start due to oxidation of the aldehyde.
-
Cystamine: The disulfide of cysteamine can be a significant impurity if the starting material is old or has been improperly stored.
-
Schiff Base Intermediate: Incomplete cyclization can leave the Schiff base intermediate in the reaction mixture.
-
Hydrolysis Product: The thiazolidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking back down into the starting aldehyde and aminothiol.[2]
-
Strategies to Minimize Side Products:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of cysteamine can sometimes be used to ensure complete consumption of the aldehyde.
-
Inert Atmosphere: To prevent oxidation of both the aldehyde and the thiol, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid strongly acidic or basic conditions, especially during work-up, to prevent hydrolysis of the thiazolidine ring.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective in removing impurities.
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography can be employed.
-
Potential Side Reactions:
Caption: Potential side reactions in the synthesis of this compound.
Work-up and Purification Challenges
Question 3: My product is an oil instead of a solid precipitate. How should I adjust my work-up?
The physical state of the product can vary depending on its purity. If you obtain an oil instead of the expected solid, consider the following alternative work-up and purification strategies:
-
Extraction-Based Work-up:
-
After the reaction is complete, neutralize the reaction mixture carefully with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification of Oily Products:
-
Column Chromatography: This is the most effective method for purifying oily products. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. Monitor the fractions by TLC to isolate the pure product.
-
Trituration: Sometimes, an oil can be induced to solidify by trituration. This involves adding a solvent in which the product is insoluble (but the impurities are soluble) and scratching the flask's inner surface with a glass rod.
-
Table 1: Comparison of Work-up Procedures
| Work-up Method | Pros | Cons | Best For |
| Precipitation | Simple, fast, can yield high purity product. | May not be effective if the product is oily or if impurities co-precipitate. | When the product is a well-defined, crystalline solid. |
| Extraction | Effective for isolating oily products, allows for washing to remove water-soluble impurities. | More time-consuming, requires larger volumes of solvents. | Oily products or when significant water-soluble byproducts are present. |
Characterization and Stability
Question 4: I am having trouble confirming the structure of my product. What are the expected characterization data?
Accurate characterization is key to confirming the successful synthesis of this compound.
-
¹H NMR: The proton NMR spectrum is highly informative. Key expected signals include:
-
A singlet for the proton at the C2 position of the thiazolidine ring (H-2).
-
Multiplets for the methylene protons of the thiazolidine ring (H-4 and H-5).
-
A broad singlet for the amine proton (N-H).
-
Doublets in the aromatic region corresponding to the protons of the 4-bromophenyl group.
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the thiazolidine ring and the 4-bromophenyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C9H10BrNS, exact mass: 242.98 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, showing two peaks with a 2 m/z difference (M+ and M+2).
Question 5: Is this compound stable?
The stability of 2-aryl-thiazolidines can be influenced by the storage conditions and the chemical environment.
-
pH Sensitivity: As previously mentioned, the thiazolidine ring can undergo hydrolysis under strongly acidic or basic conditions.[2] It is advisable to store the purified compound under neutral conditions.
-
Oxidative Stability: While the thiazolidine ring itself is relatively stable to oxidation, the presence of the thiol-derived sulfur atom means that strong oxidizing agents should be avoided.
-
Storage: For long-term storage, it is recommended to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yield in this compound synthesis.
Experimental Protocols
Detailed Step-by-Step Methodology for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: In a separate container, dissolve cysteamine hydrochloride (1.05 eq) in water. Add the cysteamine solution dropwise to the aldehyde solution with stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up (Precipitation):
-
Once the reaction is complete, slowly add a saturated solution of sodium bicarbonate dropwise with vigorous stirring until the pH is approximately 7-8.
-
A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
References
- Wiley-VCH. (2007).
- Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. (2017).
- The Royal Society of Chemistry. (n.d.).
- N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. PubMed Central (PMC).
- Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022).
- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. SpectraBase.
- One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. (2022). PubMed Central (PMC).
- Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025).
- 2,4-Thiazolidinedione. NIST WebBook.
- Compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Chemdiv.
- Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives.
- Reaction mechanism of cysteamine and aldehydes.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). PubMed Central (PMC).
- 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one.
- The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. Benchchem.
- N-(4-bromophenyl)-2-{(5Z)-5-[4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. PubChem.
- Challenges for cysteamine stabilization, quantification, and biological effects improvement.
- Synthesis of Thiazolidinedione Compound Library. MDPI.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PubMed Central (PMC).
- Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity.
- Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection.
- Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar.
- 4-Bromobenzaldehyde. PubChem.
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ...
- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. (2022). ZU Scholars.
- Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Deriv
- 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid. ChemicalBook.
- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publisher.
- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)thiazolidine
Welcome to the technical support guide for the synthesis and optimization of 2-(4-Bromophenyl)thiazolidine. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common experimental challenges. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful synthesis.
Core Reaction and Mechanism
The synthesis of this compound is typically achieved via the condensation of 4-bromobenzaldehyde with cysteamine (2-aminoethanethiol). The reaction proceeds through a two-step mechanism: (1) formation of a Schiff base (imine) intermediate, followed by (2) an intramolecular nucleophilic attack by the thiol group on the imine carbon, leading to ring closure.[1][2]
The efficiency of this process is highly dependent on reaction conditions, which control the rate of each step and minimize potential side reactions.
Sources
Technical Support Center: 2-(4-Bromophenyl)thiazolidine
Welcome to the technical support center for 2-(4-Bromophenyl)thiazolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve the purity and yield of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
The most widely adopted method is the condensation reaction between 4-bromobenzaldehyde and cysteamine or its hydrochloride salt. This reaction proceeds through the formation of an intermediate thiazoline which then exists in equilibrium with the final thiazolidine product. A typical procedure involves stirring the reactants in a solvent like ethanol, sometimes with a water co-solvent, at room temperature.[1] The reaction is generally straightforward, but the work-up and purification are critical for obtaining a high-purity product.
Q2: What are the most likely impurities I will encounter in my crude this compound product?
Understanding potential impurities is the first step toward devising an effective purification strategy. Based on the common synthetic route, you should anticipate the following:
-
Unreacted Starting Materials: The most common impurity is residual 4-bromobenzaldehyde. Due to its relatively non-polar nature compared to the product, it can persist through simple precipitation. Cysteamine is generally more water-soluble and easier to remove during aqueous work-up.
-
Side-Products: Oxidation of the thiazolidine ring or the sulfur atom can occur, though this is less common under standard reaction conditions. Dimeric or oligomeric species can also form, especially if reaction concentrations are too high.
-
Solvent Residues: Incomplete drying will leave residual solvents like ethanol or ether in the final product.
-
Degradation Products: The aminal linkage in the thiazolidine ring can be susceptible to hydrolysis under acidic conditions, potentially reverting the compound to its starting materials.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for checking purity after each purification step.[2][3] A standard mobile phase is a mixture of hexane and ethyl acetate.
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 107°C) is a strong indicator of high purity.[1] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and detecting impurities.[2][4] The presence of a sharp singlet around 5.55 ppm (in DMSO-d6) for the C2-proton is a key indicator of the desired product.[1] Aldehydic proton signals (around 9-10 ppm) would indicate unreacted 4-bromobenzaldehyde.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method is the gold standard.[5][6] It can accurately determine the percentage of the main component and quantify specific impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems with detailed, step-by-step protocols and the scientific rationale behind them.
Issue 1: My crude product is an oil or a sticky, low-melting solid.
-
Question: After basifying the reaction mixture, I obtained a sticky precipitate that won't solidify properly, even after drying. What is the cause and how can I fix it?
-
Answer: This is a classic sign of significant contamination with unreacted 4-bromobenzaldehyde, which acts as a eutectic impurity, depressing the melting point and preventing crystallization. The aldehyde is less polar than the desired thiazolidine and must be removed before precipitation.
Underlying Principle: The purification strategy leverages the difference in solubility and acid-base properties between the product and the aldehyde impurity. The thiazolidine has a basic nitrogen atom, making it soluble in an acidic aqueous solution. The neutral aldehyde, however, has low aqueous solubility and high solubility in non-polar organic solvents like diethyl ether.
Troubleshooting Protocol: Pre-Precipitation Extraction
-
Solvent Removal: After the reaction is complete, remove the bulk of the ethanol via rotary evaporation.[1]
-
Acidic Aqueous Dilution: Dilute the residue with water (e.g., 15 mL) and, if necessary, adjust the pH to be acidic (pH 2-3) with dilute HCl to ensure the thiazolidine product is fully protonated and dissolved in the aqueous layer.
-
Aldehyde Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract it multiple times (e.g., 3 x 20 mL) with diethyl ether or ethyl acetate.[1] The 4-bromobenzaldehyde impurity will be partitioned into the organic layer. Discard the organic layers.
-
Product Precipitation: Cool the remaining acidic aqueous layer in an ice bath. Slowly basify it with a saturated solution of sodium carbonate or sodium bicarbonate with gentle stirring.[1][7] The neutral this compound will precipitate out as a solid.
-
Isolation: Collect the white precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in a vacuum desiccator to yield the purified product.[1]
-
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#202124"]; edge [fontname="Helvetica"];
} ` Caption: Workflow for purification via acidic extraction.
Issue 2: The final product has a broad melting point and shows minor impurities on TLC/NMR.
-
Question: My product is a solid, but the melting point is 98-103°C, and the TLC shows a faint spot near the product. How can I improve its purity to get a sharp melting point?
-
Answer: A broad melting point indicates that while the bulk of the major impurities may have been removed, smaller amounts remain. Recrystallization is the most effective technique for removing trace impurities and obtaining a highly ordered crystalline solid with a sharp melting point. Ethanol is a commonly cited and effective solvent for this purpose.[7][8][9]
Troubleshooting Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A summary of potential solvents is provided in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) needed to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum. Confirm the purity by checking the melting point and running a TLC.
Table 1: Suggested Solvents for Recrystallization
-
| Solvent | Boiling Point (°C) | Rationale |
| Ethanol | 78 | Proven to be effective for this class of compounds.[7][8] Good solubility differential between hot and cold. |
| Isopropanol | 82 | Similar properties to ethanol, can be a good alternative. |
| Methanol/Water | Variable | A mixed solvent system can be fine-tuned for optimal solubility. Start with methanol and add water dropwise until turbidity appears, then re-heat to clarify. |
| Toluene | 111 | A non-polar option if non-polar impurities are suspected. Use with caution due to higher boiling point. |
Issue 3: Multiple spots are visible on the TLC plate that are difficult to separate by recrystallization.
-
Question: My TLC analysis (e.g., in 3:1 Hexane:Ethyl Acetate) shows three distinct spots. Recrystallization isn't separating them effectively. What is my next step?
-
Answer: When recrystallization fails, particularly if impurities have similar solubility profiles to the product, flash column chromatography is the method of choice for separation. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.
Troubleshooting Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the highly purified product.
-
`dot graph G { node [shape=diamond, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#202124"]; edge [fontname="Helvetica"];
} ` Caption: Troubleshooting decision tree for purification.
References
-
IUCr Journals. (n.d.). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Retrieved from [Link]
-
PubMed. (2021). 2,4-Thiazolidinedione as Precursor to the Synthesis of Compounds with Anti-glioma Activities in C6 and GL261 Cells. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formula of the compound (a) 2,4-thiazolidinedione,.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2017). A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Retrieved from [Link]
- Google Patents. (n.d.). CN103554053A - Method for preparing 2,4-thiazolidinedione.
-
Analytical Sciences. (2005). Synthesis and Crystal Structure of 2-(4-Bromophenyl)- 3-(4-methylphenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]
Sources
- 1. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Thiazolidinedione as Precursor to the Synthesis of Compounds with Anti-glioma Activities in C6 and GL261 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Investigating the Degradation of 2-(4-Bromophenyl)thiazolidine
Welcome to the technical support center for 2-(4-Bromophenyl)thiazolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may encounter stability challenges. Our goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower your experimental design and interpretation. This document is structured as a series of frequently asked questions (FAQs) that address common issues observed during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a loss of my parent compound in aqueous or protic solvents over time, even at neutral pH. What is the likely degradation pathway?
Answer:
This is a classic and expected issue. The most probable cause is the hydrolytic cleavage of the thiazolidine ring. The 2-substituted thiazolidine structure is essentially a masked aldehyde (a thioaminal), formed from the reversible condensation of 4-bromobenzaldehyde and an aminothiol like cysteamine.
Causality & Scientific Rationale:
The C2 carbon of the thiazolidine ring is electrophilic and susceptible to nucleophilic attack by water. This process, known as hydrolysis, leads to the opening of the ring to form a transient intermediate which then resolves into the starting materials or their equivalents. This equilibrium is sensitive to pH, but can proceed even under neutral conditions. The use of thiazolidine moieties as prodrugs to release active aldehydes in biological systems is a well-documented strategy that relies on this inherent instability.[1]
Expected Degradation Products:
-
4-Bromobenzaldehyde
-
Cysteamine (2-aminoethanethiol)
Troubleshooting & Mitigation Strategies:
-
Solvent Choice: For storage and non-aqueous reactions, use aprotic solvents such as anhydrous acetonitrile, THF, or dichloromethane to minimize hydrolysis.
-
pH Control: If aqueous solutions are necessary, buffer them at a pH where the compound shows maximum stability. This must be determined empirically, but generally, extreme acidic or basic conditions will accelerate degradation.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the rate of hydrolysis.
-
Fresh Preparations: Always prepare aqueous working solutions fresh before an experiment to ensure accurate concentrations.
Caption: Hydrolytic ring-opening of this compound.
Question 2: My sample is showing new, more polar peaks on my reverse-phase HPLC chromatogram after exposure to air or after adding hydrogen peroxide. What are these impurities?
Answer:
The appearance of more polar species, especially after treatment with an oxidizing agent like hydrogen peroxide (H₂O₂), strongly suggests oxidation of the sulfur atom in the thiazolidine ring.
Causality & Scientific Rationale:
The sulfide moiety in the thiazolidine ring is a nucleophilic center and is readily oxidized. The reaction typically proceeds in a stepwise manner. The first oxidation step yields the corresponding sulfoxide, which is a chiral molecule. Further oxidation under more forcing conditions will produce the sulfone. Both sulfoxides and sulfones are significantly more polar than the parent sulfide, which is why they elute earlier in a typical reverse-phase HPLC separation. This type of oxidation is a known reaction for thiazolidine and related sulfur-containing heterocycles.[2]
Expected Degradation Products:
-
This compound S-oxide (a sulfoxide)
-
This compound S,S-dioxide (a sulfone)
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: When handling the compound for long-term storage or in sensitive reactions, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidants.
-
Antioxidants: For formulation studies, the inclusion of antioxidants could be explored, but their compatibility must be thoroughly tested.
Caption: Stepwise oxidation of the thiazolidine sulfur atom.
Question 3: I need to perform a comprehensive stability assessment. How do I set up a forced degradation study for this compound?
Answer:
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of your molecule. A systematic approach involves exposing the compound to harsh conditions and analyzing the resulting mixture. This is a standard practice in pharmaceutical development.[3]
Experimental Protocol: Forced Degradation Study
This protocol outlines the general steps. You must optimize concentrations and time points based on your preliminary stability results. The goal is to achieve 5-20% degradation of the parent compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions (Run in parallel):
-
Acid Hydrolysis:
- Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
- Incubate at 60°C.
- Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
- Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis:
- Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
- Incubate at 60°C.
- Withdraw samples at various time points.
- Before analysis, neutralize the sample with an equivalent amount of 1 M HCl.
-
Oxidative Degradation:
- Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
- Keep at room temperature and protect from light.
- Withdraw samples at various time points.
-
Photolytic Degradation:
- Place a solution of the compound (in a quartz cuvette or vial) in a photostability chamber.
- Expose to a light source that provides both UV and visible output (e.g., Xenon lamp) according to ICH Q1B guidelines.
- Simultaneously, run a "dark" control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.
-
Thermal Degradation (Solid State):
- Place a small amount of the solid compound in a vial.
- Heat in an oven at a temperature below its melting point (e.g., 80°C).
- Sample at various time points, dissolve in a suitable solvent, and analyze.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating analytical method, typically HPLC-UV/MS.
Caption: Workflow for a forced degradation study.
Question 4: What is the best analytical method for separating and identifying the potential degradants?
Answer:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the gold standard for this type of analysis.
Causality & Scientific Rationale:
-
HPLC (Reverse-Phase): This technique is ideal for separating compounds with varying polarities. The parent compound, this compound, is relatively non-polar. Its expected degradants (4-bromobenzaldehyde, cysteamine, sulfoxides, sulfones) are more polar and will have different retention times, allowing for effective separation.
-
PDA Detector: A PDA detector provides UV-Vis spectra for each peak. This helps in peak tracking and purity assessment. You can compare the spectra of the degradant peaks to your parent compound to see if the core chromophore (the bromophenyl group) is intact.
-
Mass Spectrometry (MS): This is the most critical tool for identification. MS provides the mass-to-charge ratio (m/z) of the parent compound and its degradants. By comparing the measured masses with the calculated theoretical masses of the expected products (hydrolysis, oxidation), you can confidently identify them. Fragmentation data (MS/MS) can further confirm the structures.
Recommended Starting HPLC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase chemistry provides good retention and separation for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS and ensures sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase HPLC. |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. | A broad gradient is necessary to elute both polar degradants and the non-polar parent compound. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI-MS. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| PDA Wavelength | Scan 210-400 nm; Extract at λmax (e.g., ~254 nm) | Monitor across a wide range to detect all chromophoric species. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The nitrogen in the thiazolidine ring is basic and will readily protonate for detection in positive mode ESI. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass range of the parent compound and its likely degradants. |
References
-
Wang, H. (2004). Photodegradation of 2,4-dichlorophenoxyacetic acid in various iron-mediated oxidation systems. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]
-
Li, G., et al. (2012). Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) by Novel Photocatalytic Material of Tourmaline-Coated TiO2 Nanoparticles: Kinetic Study and Model. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. PubChem. Available at: [Link]
-
Hernández-Gordillo, A., et al. (2022). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI. Available at: [Link]
-
Mousavi, S. A., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. PubMed. Available at: [Link]
-
Taylor, C. M., et al. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]
-
Kumar, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]
-
Bentham Science Publishers (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Bentham Science. Available at: [Link]
-
Abdulmalik, O., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. Available at: [Link]
-
JScholar Publisher (2023). 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar. Available at: [Link]
-
ResearchGate (n.d.). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. ResearchGate. Available at: [Link]
-
Brand, S., et al. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). ResearchGate. Available at: [Link]
-
Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Semantic Scholar (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. Available at: [Link]
-
ResearchGate (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Italian Association of Chemical Engineering (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available at: [Link]
-
Patel, D. P., et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. Available at: [Link]
-
Çetişli, H., et al. (2015). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
ResearchGate (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Lee, D., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
-
Arch-Pharm (Life Sci.) (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. PubMed. Available at: [Link]
-
Springer (2015). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. OUCI. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Progress in the chemistry of 4- thiazolidinones. ResearchGate. Available at: [Link]
-
Der Pharma Chemica (n.d.). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. Available at: [Link]
Sources
overcoming solubility issues with 2-(4-Bromophenyl)thiazolidine
Welcome to the dedicated technical support guide for 2-(4-Bromophenyl)thiazolidine. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges related to the solubility of this compound. Given its hydrophobic nature, stemming from the bromophenyl group, achieving desired concentrations in aqueous media can be a significant hurdle. This guide provides a series of structured FAQs and in-depth troubleshooting protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that cause poor aqueous solubility?
A1: The solubility of this compound is primarily dictated by its molecular structure. The presence of the aromatic, halogenated 4-bromophenyl group confers significant hydrophobicity (water-repelling character) and a large, nonpolar surface area. While the thiazolidine ring contains heteroatoms (nitrogen and sulfur) that can participate in hydrogen bonding, their contribution is overshadowed by the bulky, nonpolar bromophenyl moiety. This combination leads to a molecule that is energetically unfavorable to dissolve in water, preferring self-association or dissolution in nonpolar organic solvents.
Q2: In which common laboratory solvents can I expect this compound to be soluble?
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of disrupting intermolecular forces between compound molecules without the high energy cost of breaking the water-hydrogen bond network. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chains can interact with the bromophenyl group, while the hydroxyl group can interact with the thiazolidine ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for dissolving nonpolar to moderately polar organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Less polar than alcohols; moderate solvating power for this structure. |
| Nonpolar | Hexanes, Toluene | Low | The polarity of the thiazolidine ring limits solubility in highly nonpolar environments. |
| Aqueous | Water, PBS, Tris Buffer | Very Low / Insoluble | The hydrophobic 4-bromophenyl group dominates, making dissolution energetically unfavorable. |
Q3: Why is addressing aqueous solubility crucial for my research?
A3: For drug development professionals, aqueous solubility is a critical determinant of a compound's potential success. A drug must be in a dissolved state at the site of absorption to be bioavailable[1]. Poor aqueous solubility can lead to low and erratic absorption after oral administration, diminishing therapeutic efficacy and requiring higher doses, which can increase the risk of side effects[2][3]. For in vitro studies, such as cell-based assays or enzyme kinetics, insolubility can cause compound precipitation, leading to inaccurate and unreliable data.
Troubleshooting Guide: Overcoming Insolubility
This section provides actionable solutions to common solubility problems encountered during experimentation.
Problem 1: My compound, this compound, will not dissolve in my aqueous buffer (e.g., PBS) for an in vitro assay.
This is the most common challenge. The following solutions are presented in order of increasing complexity.
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This lowers the energy barrier for solvating a hydrophobic compound like this compound.
Common Co-solvents:
| Co-Solvent | Typical Starting Conc. (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Potent solvent. Keep final assay concentration <0.5% to avoid cellular toxicity. |
| Ethanol | 5-10% | Less toxic than DMSO but also a less potent solvent. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% | A viscous polymer, good for increasing solubility with low toxicity[4]. |
| Propylene Glycol | 10-20% | Commonly used in pharmaceutical formulations[5]. |
Step-by-Step Protocol: Preparing a Co-Solvent Stock Solution
-
Prepare a High-Concentration Stock: Weigh a precise amount of this compound and dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Create Intermediate Dilutions: If necessary, perform serial dilutions from your primary stock using the same 100% co-solvent.
-
Final Dilution into Aqueous Buffer: Add a small aliquot of the co-solvent stock directly to your pre-warmed (37°C) aqueous assay medium while vortexing. This rapid mixing helps prevent precipitation.
-
Crucial: The final concentration of the co-solvent in the assay medium should be kept as low as possible, ideally below 1%, to minimize effects on the biological system[5].
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion (the 4-bromophenyl group) of the guest molecule, this compound, forming an inclusion complex that has significantly improved aqueous solubility[6][7].
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| α-Cyclodextrin (α-CD) | Smaller cavity size. |
| β-Cyclodextrin (β-CD) | Intermediate cavity size, often suitable for single aromatic rings. Limited water solubility itself. |
| γ-Cyclodextrin (γ-CD) | Larger cavity size. |
| Hydroxypropyl-β-CD (HP-β-CD) | Chemically modified to have much higher aqueous solubility and lower toxicity than parent β-CD[4]. |
| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative with very high water solubility, excellent for creating stable complexes[4][8]. |
Step-by-Step Protocol: Preparing an Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is a good starting point) in your desired aqueous buffer to make a 10-20% (w/v) solution.
-
Add the Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (40-50°C) for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarify the Solution: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate is your solubilized compound.
-
Quantify: It is essential to determine the final concentration of your solubilized compound using an appropriate analytical method, such as HPLC-UV, as you cannot assume 100% dissolution and complexation[9].
Problem 2: My compound dissolves in an organic solvent but crashes out (precipitates) when diluted into my aqueous buffer.
This is a classic precipitation issue, often seen when a high concentration of an organic stock solution is diluted into an aqueous medium where the compound's solubility limit is exceeded[5].
Mechanism: This advanced technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. This prevents the drug molecules from crystallizing, keeping them in a higher-energy amorphous state that dissolves more readily in water[2][3]. This is a formulation strategy rather than a simple benchtop solubilization method.
Common Polymeric Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polyethylene Glycols (PEGs)
-
Soluplus®
Workflow Overview: Solvent Evaporation Method
-
Co-dissolution: Dissolve both this compound and the chosen hydrophilic polymer (e.g., PVP) in a common volatile organic solvent (e.g., methanol or acetone).
-
Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator).
-
Solid Dispersion Formation: As the solvent evaporates, the compound becomes entrapped within the polymer matrix, forming a solid dispersion.
-
Reconstitution: The resulting solid powder can then be dissolved directly into an aqueous buffer, where the hydrophilic polymer aids in the dissolution of the amorphous compound.
This method requires significant formulation development and is typically used when preparing for in vivo studies.
Decision-Making Workflow for Solubilization
The following diagram outlines a logical progression for selecting a solubilization strategy.
Caption: A decision tree for selecting the appropriate solubilization method.
References
-
Approaches to Improve Solubility of Poorly Water Soluble Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Vennila, J. P., et al. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem. Available from: [Link]
-
Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-Diabetic Agents: Compressive Review. ResearchGate. Retrieved from [Link]
-
Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal Chemistry. Available from: [Link]
-
Iyengar, D. S., et al. (2005). Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Analytical Sciences. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available from: [Link]
-
Sharma, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available from: [Link]
-
PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. Available from: [Link]
-
Prasad, A. S., et al. (2014). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Sævarsdóttir, S., et al. (2012). Cyclodextrins: Efficient biocompatible solubilizing excipients for bromhexine liquid and semi-solid drug delivery systems. International Journal of Pharmaceutics. Available from: [Link]
-
PubChem. (n.d.). 2-Azido-4-(4-bromophenyl)-1,3-thiazole. PubChem. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available from: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Kanth, M. L., et al. (2020). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Molecules. Available from: [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
Wróbel, M. Z., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available from: [Link]
-
Al-Zahrani, A. A., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Cyclodextrins: Efficient biocompatible solubilizing excipients for bromhexine liquid and semi-solid drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Crystallization of 2-(4-Bromophenyl)thiazolidine
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)thiazolidine via crystallization. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the crystallization process. Our goal is to move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible purification system.
Section 1: Foundational Principles of Crystallization
Q: What defines a successful crystallization for this compound?
A: An ideal crystallization is a carefully controlled process, not a rapid precipitation. Success is characterized by the slow formation of well-defined, pure crystals from a supersaturated solution. Key indicators of a successful procedure include:
-
Complete Dissolution: The crude this compound should dissolve completely in a minimum amount of a suitable solvent at or near its boiling point, forming a clear solution.
-
Slow Nucleation: Upon gradual cooling, the solution becomes supersaturated. The first crystals should ideally appear after 5-20 minutes of cooling at room temperature.[1]
-
Controlled Crystal Growth: Following nucleation, crystals should grow steadily as the solution continues to cool. Rapid "crashing out" of the solid is undesirable as it tends to trap impurities within the crystal lattice.[1]
-
High Purity & Yield: The final isolated product should be a crystalline solid with a sharp melting point and significantly improved purity, while maximizing recovery from the mother liquor.
Section 2: Standard Recrystallization Protocol
Q: What is a reliable, baseline protocol for the recrystallization of this compound?
A: Based on literature precedent for this compound and its derivatives, alcohols are an excellent starting point.[2][3] Ethanol, in particular, has been successfully used to obtain diffraction-quality crystals.[4]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Ethanol is the recommended starting point. Refer to Table 1 for other options.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding the solvent dropwise until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in the solution even after cooling.[5]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a small amount of activated charcoal (a spatula tip is usually sufficient), and boil for a few minutes. Caution: Adding too much charcoal can adsorb your product and significantly reduce the yield.[1]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities. Causality: This step must be done quickly to prevent the product from crystallizing prematurely on the filter paper or funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath to maximize crystal formation. Slow cooling is paramount for forming large, pure crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using ice-cold solvent minimizes the re-dissolving of your purified product during the wash.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Selection Guide
Table 1: Common Solvents for Recrystallization of this compound and Related Derivatives.
| Solvent | Boiling Point (°C) | Suitability & Characteristics | Potential Issues |
|---|---|---|---|
| Ethanol | 78 | Recommended starting solvent. Good solubility when hot, lower solubility when cold. Often yields high-quality crystals. | May require slow cooling to prevent rapid precipitation. |
| Methanol | 65 | Also reported to be effective.[3] Lower boiling point can be useful if the compound "oils out" in higher-boiling solvents. | Higher volatility; may evaporate too quickly if not covered during cooling. |
| Isopropanol | 82 | Similar properties to ethanol; a good alternative if ethanol proves suboptimal. | Higher boiling point could increase the risk of oiling out. |
| Ethanol/Water | Variable | A solvent-pair system. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify.[6] | Requires careful optimization of the solvent ratio. |
Section 3: Troubleshooting Guide
This section addresses the most common failures encountered during crystallization and provides a logical, step-by-step approach to resolving them.
Problem 1: The Compound "Oils Out"
Q: Instead of forming crystals, my product has separated as an oily liquid. What causes this and how can I fix it?
A: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize.[1] The compound liquefies before it can form an ordered, solid lattice, and impurities tend to dissolve preferentially in these oil droplets, defeating the purpose of purification.
Solutions:
-
Increase Solvent Volume: Reheat the solution until the oil fully redissolves. Add more solvent (10-20% excess) and allow it to cool again. This lowers the saturation temperature, which may now be below the compound's melting point.[1]
-
Lower the Solution's Boiling Point: Switch to a lower-boiling point solvent. For example, if you are using isopropanol (82°C), try switching to ethanol (78°C) or methanol (65°C).
-
Promote Nucleation at a Lower Temperature: Try scratching the inside of the flask at the surface of the liquid once the solution has cooled significantly. This can sometimes induce crystallization below the "oiling out" temperature.
Problem 2: No Crystals Form Upon Cooling
Q: My solution has cooled completely but remains clear. What should I do?
A: This is a classic case of a stable supersaturated solution. The thermodynamic driving force for crystallization is present, but the kinetic barrier to crystal nucleation has not been overcome.
Troubleshooting Workflow:
Caption: Decision tree for inducing crystal nucleation.
Detailed Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic imperfections provide a surface for nucleation to begin.[5]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[1]
-
Reduce Solvent Volume: Gently heat the solution to boil off a small portion of the solvent (10-15%), then allow it to cool again. This increases the concentration, making nucleation more favorable.[1]
-
Cool Further: If room temperature and an ice bath are insufficient, try placing the solution in a freezer for a short period.
Problem 3: Crystals "Crash Out" Too Quickly
Q: A large amount of fine powder precipitated immediately after I removed the flask from the heat. Why is this a problem?
A: Rapid precipitation leads to the formation of very small crystals that have a high surface area and are likely to contain trapped impurities and solvent.[1] The goal is slow, methodical crystal growth.
Solutions:
-
Reheat and Add More Solvent: Place the flask back on the heat source, redissolve the solid completely, and add a small amount of additional hot solvent (5-10%). This will keep the compound soluble for longer during the cooling phase, allowing for slower crystal growth.[1]
-
Insulate the Flask: After dissolving, cover the flask and wrap it in glass wool or a towel to slow the rate of cooling. This provides more time for large, well-ordered crystals to form.
Problem 4: The Final Yield is Very Low
Q: My crystals are pure, but I recovered less than 50% of my starting material. What went wrong?
A: A low yield is most often a consequence of procedural errors that leave a significant portion of the product in the mother liquor or lost during transfers.
Common Causes & Solutions:
-
Cause: Too much solvent was used for dissolution.[1][5]
-
Solution: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the crude solid.
-
-
Cause: Premature crystallization during a hot filtration step.
-
Solution: Ensure the receiving flask and filter funnel are pre-heated. Perform the filtration as quickly as possible.
-
-
Cause: The compound has significant solubility in the solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider switching to a different solvent system where the solubility difference between hot and cold is more pronounced.
-
-
Cause: Excessive washing with cold solvent.
-
Solution: Use only the minimum volume of ice-cold solvent necessary to wash the filter cake.
-
Section 4: The Crystallization Process Workflow
The following diagram outlines the key stages of a successful recrystallization experiment.
Caption: General workflow for the recrystallization process.
References
-
Anonymous. (n.d.). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Iyengar, D. S., et al. (2005). Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Analytical Sciences, 21, x191. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Anonymous. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Anonymous. (n.d.). Recrystallization1. Retrieved from [Link]
-
Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]
-
Anonymous. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]
-
International Journal of Pharmacy. (2016, March 29). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. Retrieved from [Link]
-
YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]
-
IJFMR. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]
-
Al-Omary, F. A., et al. (n.d.). N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. PMC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijfmr.com [ijfmr.com]
- 3. N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
stability issues of 2-(4-Bromophenyl)thiazolidine in solution
A Guide for Researchers on Solution Stability
Welcome to the technical support center for 2-(4-Bromophenyl)thiazolidine. This guide, prepared by our senior application scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical advice on the stability of this compound in solution. We understand that compound stability is critical for experimental reproducibility and the overall success of your research. This document moves beyond simple storage advice to explain the chemical principles governing the stability of this compound, helping you anticipate, troubleshoot, and manage potential challenges.
Section 1: Quick Troubleshooting Guide
Researchers often first notice a problem through unexpected experimental results. This section is designed for rapid diagnosis of common issues.
| Observed Problem | Probable Cause(s) | Recommended Action & Explanation |
| Appearance of a new, unexpected peak in HPLC/LC-MS analysis. | Hydrolytic Degradation: The thiazolidine ring is susceptible to hydrolysis, especially under acidic conditions, breaking down into 4-bromobenzaldehyde and cysteine (or a related thiol if not derived from cysteine).[1][2] | 1. Analyze at a Neutral pH: If possible, adjust the mobile phase and sample diluent to a pH closer to 7.0. Thiazolidines are generally more stable at neutral or slightly alkaline pH.[3][4] 2. Run a Time-Course Study: Analyze your solution at t=0 and several subsequent time points (e.g., 1h, 4h, 24h) to monitor the growth of the new peak, confirming degradation over time. |
| Decreased concentration of the parent compound over time. | 1. Hydrolysis: As above, the compound is degrading. 2. Oxidation: The sulfur atom in the thiazolidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.[5] | 1. pH Control: Buffer your solution to maintain a stable pH, preferably between 7.0 and 8.0.[3] 2. Use Fresh Solutions: Prepare solutions of this compound immediately before use. 3. Degas Solvents: For long-term experiments, using degassed solvents can minimize oxidative degradation. |
| Solution becomes cloudy or a precipitate forms. | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation is occurring over time. 2. Degradation Product Precipitation: The degradation products (e.g., 4-bromobenzaldehyde) may be less soluble than the parent compound in your specific solvent system. | 1. Verify Solubility: Determine the solubility limit in your chosen solvent. Consider using a co-solvent like DMSO or DMF for initial stock preparation, followed by dilution in the aqueous buffer. 2. Filter Solution: Use a 0.22 µm syringe filter before use to remove any particulates. 3. Characterize the Precipitate: If possible, analyze the precipitate to confirm if it is the parent compound or a degradant. |
| Variability in biological/chemical assay results. | Inconsistent Concentration: If the compound degrades at a variable rate between experiments (due to slight differences in pH, temperature, or age of the solution), the effective concentration will change, leading to inconsistent results. | Implement a Strict Protocol: Standardize every step of solution preparation: use the same buffered solvent, prepare it fresh for each experiment, and control the temperature. This ensures the compound is in the same state for every replicate. |
Section 2: Scientific FAQs: Understanding the Chemistry of Instability
This section delves into the mechanisms behind the stability issues of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway is hydrolysis . The thiazolidine ring is formed from the condensation of a thiol (like cysteine) and an aldehyde (in this case, 4-bromobenzaldehyde). This reaction is reversible. In the presence of water, particularly under acidic conditions, the ring can open, reverting to its starting components.[1][6]
This process is often initiated by the protonation of the ring nitrogen, which weakens the carbon-nitrogen bond and makes the C2 carbon more susceptible to nucleophilic attack by water.[2]
Caption: Acid-catalyzed hydrolytic degradation pathway.
Q2: How does pH affect the stability of the compound?
The pH of the solution is the most critical factor influencing the stability of 2-substituted thiazolidines.
-
Acidic pH (pH < 6): Stability is generally poor. The equilibrium shifts towards the open-chain form (iminium cation), which is readily hydrolyzed.[2] Degradation is often accelerated at pH values common in biological buffers like acetate or citrate, and especially in conditions representative of beer (pH 4.4).[2]
-
Neutral to Slightly Alkaline pH (pH 7-8): The compound is significantly more stable in this range. Studies on similar thiazolidine prodrugs show minimal degradation at pH 7.4 and 8.0 over extended periods.[3]
-
Strongly Alkaline pH (pH > 9): While more stable against hydrolysis, other base-catalyzed degradation pathways could potentially be introduced, though hydrolysis remains the primary concern for most applications.
Q3: What is the role of temperature and light in degradation?
While pH is the primary driver, temperature and light can also contribute to degradation.
-
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.[7] Therefore, it is always recommended to store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) and conduct experiments at controlled room temperature unless the protocol requires elevated temperatures.[8][9][10] The degradation of similar thiazolidine structures is known to be favored by higher temperatures.[7]
-
Light: While there is no specific data on the photosensitivity of this compound, aromatic bromine compounds can sometimes be susceptible to photolytic degradation. It is good laboratory practice to store solutions in amber vials or protect them from direct light to minimize any potential light-induced degradation.
Q4: Which solvents should I use for stock and working solutions?
The choice of solvent is critical for both solubility and stability.
-
Stock Solutions (High Concentration): Use a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . In these solvents, the absence of water prevents hydrolysis, and the compound should be stable for longer periods when stored properly (cool, dry, and dark).[8]
-
Working Solutions (Diluted): When diluting the stock solution into an aqueous buffer for an experiment, the stability issues come into play.
-
Always dilute the stock into the final buffer immediately before use.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid artifacts in biological assays.
-
The buffer should be chosen to maintain a pH in the stable range of 7-8.
-
Section 3: Recommended Experimental Protocol for Stability Assessment
To ensure the integrity of your results, we strongly recommend performing a preliminary stability test of this compound in your specific experimental buffer. This protocol provides a self-validating system to understand the compound's behavior under your conditions.
Objective: To quantify the degradation of this compound in a specific aqueous buffer over a 24-hour period using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for HPLC-based stability assessment.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Solution:
-
Dilute the DMSO stock solution into your chosen aqueous experimental buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 100 µM). Ensure the final DMSO concentration is below 1%. This is your test solution.
-
-
HPLC Analysis - Time Zero (T=0):
-
Immediately after preparing the working solution, inject an aliquot onto a suitable HPLC system.
-
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or be buffered, but be mindful of the stability in acidic mobile phases).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Record the peak area of the parent this compound compound. This is your 100% reference value.
-
-
Incubation and Sampling:
-
Store the remaining working solution under your standard experimental conditions (e.g., 25°C or 37°C), protected from light.
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
-
HPLC Analysis of Time Points:
-
Inject each aliquot onto the HPLC system using the same method as the T=0 sample.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100
-
Plot "% Remaining" versus "Time". This will give you a clear degradation profile of the compound in your specific buffer.
-
By following this protocol, you can confidently determine the stability window for your experiments and ensure that your results are based on a known concentration of the active compound.
References
-
MOLBASE. (n.d.). 2-(5-bromophenyl)thiazolidine-4-carboxylic acid | 118721-56-5. [Link]
-
Al-Hussain, S. A., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(21), 7215. [Link]
- Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(32), 7245-7251.
-
Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10648-10656. [Link]
-
Berge, J. (1958). An infrared study of the hydrolysis of a thiazolidine. Biochimica et Biophysica Acta, 30, 442-3. [Link]
-
Chemistry LibreTexts. (2020). Hydrolysis Reactions. [Link]
-
Albini, F., et al. (2018). Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation. Chemistry - A European Journal. (Diagram showing pH stability is available on ResearchGate). [Link]
Sources
- 1. An infrared study of the hydrolysis of a thiazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-BROMO-PHENYL)-THIAZOLIDINE - Safety Data Sheet [chemicalbook.com]
- 9. 2-(5-bromophenyl)thiazolidine-4-carboxylic acid|118721-56-5 - MOLBASE Encyclopedia [m.molbase.com]
- 10. 98591-51-6|2-Bromo-4-(4-bromophenyl)thiazole|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazolidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)thiazolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who aim to achieve high purity and yield in their synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experiments effectively.
Section 1: The Core Synthesis: Mechanism and Key Control Points
The synthesis of this compound is a classic condensation reaction between 4-bromobenzaldehyde and cysteamine.[1] Understanding the mechanism is the first step toward controlling impurities. The reaction proceeds through a critical imine (Schiff base) intermediate, followed by a rapid intramolecular cyclization from the nucleophilic thiol group to form the stable five-membered thiazolidine ring.[2][3][4]
The entire process is a series of equilibria; therefore, precise control over reaction conditions is paramount to drive the reaction toward the desired product and prevent side reactions.
Caption: Reaction mechanism for thiazolidine formation.
Key Experimental Control Parameters
| Parameter | Optimal Condition | Rationale and Impact on Purity |
| pH | Near-neutral to slightly acidic (for reaction); Basic (for precipitation) | The initial condensation to form the imine is favored under slightly acidic conditions which activate the carbonyl group.[5] However, the final product is often precipitated by basification, which deprotonates the ammonium salt of any remaining cysteamine hydrochloride and reduces the product's solubility in the aqueous phase.[6] |
| Solvent | Protic solvents (e.g., Ethanol/Water) | Protic solvents are crucial for solubilizing the starting materials (especially if using cysteamine hydrochloride) and can help sequester the water molecule produced during the reaction, pushing the equilibrium towards the product.[2][7] |
| Temperature | Ambient (Room Temperature) | The reaction is typically favorable at room temperature.[6] Exposing the reaction to heat can increase the rate of side reactions, such as oxidation of the thiol or hydrolysis of the product. |
| Atmosphere | Inert (Nitrogen or Argon) | The thiol group on cysteamine is susceptible to oxidative dimerization, forming cystamine (a disulfide). Running the reaction under an inert atmosphere minimizes this key impurity. |
| Reagent Quality | High Purity (>98%) | Impurities in the starting 4-bromobenzaldehyde (e.g., 4-bromobenzoic acid) or cysteamine can carry through or interfere with the reaction, complicating purification. |
Section 2: Step-by-Step Synthesis Protocol
This protocol is optimized for high purity and is based on established methods.[6] The commentary from our application scientists explains the purpose of each critical step.
Caption: Optimized experimental workflow for synthesis.
Detailed Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in ethanol (approx. 6 mL per gram of aldehyde).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Scientist's Note: This initial inerting step is critical to prevent oxidation of the cysteamine thiol group upon its addition.
-
-
Reagent Addition:
-
In a separate beaker, dissolve cysteamine hydrochloride (1.0 eq) in deionized water (approx. 2 mL per gram of cysteamine HCl).
-
Add the aqueous cysteamine HCl solution dropwise to the stirring ethanolic aldehyde solution over 5 minutes.
-
Scientist's Note: Using the hydrochloride salt of cysteamine enhances its stability.[8][9] The slightly acidic nature of this salt in solution provides a favorable pH for the initial condensation.
-
-
Reaction:
-
Seal the flask under the inert atmosphere and stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should be clearly visible and distinct from the starting aldehyde.
-
-
Workup and Purification:
-
Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the ethanol.
-
Dilute the remaining aqueous residue with deionized water (approx. 6 mL per gram of initial aldehyde).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes of the aqueous layer). Discard the organic (ether) layers.
-
Scientist's Note: This is a crucial purification step. The desired product, in its protonated form, remains in the acidic aqueous layer, while unreacted, non-polar 4-bromobenzaldehyde is extracted into the ether.[6]
-
Return the aqueous layer to a beaker and cool in an ice bath.
-
Slowly add solid sodium carbonate in small portions with vigorous stirring until the pH reaches 8-9. A thick white precipitate should form.
-
Scientist's Note: Slow addition of the base prevents localized pH spikes that could promote hydrolysis of the product. Basification neutralizes the thiazolidine and makes it insoluble, causing it to precipitate.
-
-
Isolation:
-
Filter the white precipitate using a Büchner funnel.
-
Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Dry the solid in a vacuum desiccator to a constant weight. The product should be a white crystalline solid.
-
Section 3: Troubleshooting Guide
Encountering issues? This guide addresses the most common problems observed during this synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
Q: My final yield is significantly lower than expected.
A: Low yield can stem from several factors:
-
Incomplete Reaction: The condensation equilibrium may not have been fully reached. Ensure the reaction has stirred for at least 18 hours. Verify completion using Thin Layer Chromatography (TLC) by checking for the disappearance of the 4-bromobenzaldehyde spot.
-
Product Loss During Workup: The most common loss occurs during precipitation. Ensure the pH of the aqueous layer is fully basic (~pH 9) to minimize the product's solubility. Over-washing the final solid with large volumes of water can also lead to minor product loss.
-
Reversible Reaction/Hydrolysis: Thiazolidine formation is reversible and the product can hydrolyze back to the starting materials, especially in strongly acidic or basic aqueous solutions.[4][10] This is why slow, careful basification during precipitation is key.
Q: My final product is a sticky oil or fails to crystallize.
A: This is almost always an issue of purity.
-
Presence of Unreacted Aldehyde: The most likely culprit is residual 4-bromobenzaldehyde. This impurity will inhibit crystallization. The ether wash step is critical; ensure you perform at least three vigorous extractions to remove all unreacted aldehyde.
-
Oxidative Impurities: If the reaction was exposed to air, the thiol in cysteamine can oxidize to its disulfide, cystamine. This and other potential oxidation products can present as oily contaminants. Repeating the synthesis under a strict inert atmosphere is recommended.
Q: My product is yellow or brown instead of white.
A: A pure product should be a white crystalline solid. Discoloration indicates impurities.
-
Aldehyde Impurities: The 4-bromobenzaldehyde starting material may have partially oxidized to 4-bromobenzoic acid or contain other colored impurities. Always use high-purity, preferably freshly opened or purified, aldehyde.
-
Thiazoline Formation: Under certain conditions, the thiazolidine product can undergo oxidation to the corresponding thiazoline, which can be colored.[2][7] This is more likely if the reaction is heated or exposed to catalytic metals or oxidizing agents. Sticking to room temperature and using clean glassware is essential.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why is cysteamine hydrochloride used instead of cysteamine free base?
-
A: Cysteamine free base is a liquid that is highly prone to oxidation by atmospheric oxygen. The hydrochloride salt is a stable, crystalline solid that is much easier to handle, weigh accurately, and store long-term, ensuring reproducibility.
-
-
Q2: What is the exact purpose of the ether wash before precipitating the product?
-
A: This is a liquid-liquid extraction designed to remove non-polar impurities. At this stage, the reaction mixture is acidic, so the amine on the thiazolidine product is protonated, making it a salt that is soluble in the aqueous layer. Unreacted 4-bromobenzaldehyde is non-polar and has low water solubility, so it is preferentially partitioned into and removed by the ether layer. This is a highly effective in-process purification step.
-
-
Q3: Can I use a different solvent system, like methanol or THF?
-
A: While other solvents might work, the ethanol/water system is well-documented and optimized. Methanol could be a suitable substitute for ethanol. Aprotic solvents like THF are not ideal as they do not effectively solvate the cysteamine hydrochloride and cannot participate in stabilizing the intermediates in the same way protic solvents do.[2] Any change in solvent would require re-optimization of the procedure.
-
-
Q4: How can I confirm the purity and identity of my final product?
-
A: A combination of analytical techniques is recommended. ¹H NMR spectroscopy is definitive for structural confirmation and purity assessment (see table below). TLC is excellent for a quick purity check against the starting materials. Mass spectrometry (MS) will confirm the molecular weight. Melting point analysis is also a good indicator of purity; a sharp melting point (literature: 105-107 °C) suggests high purity, while a broad or depressed melting range indicates the presence of impurities.[6]
-
Section 5: Analytical Methods for Purity Assessment
Effective analysis is crucial for validating your synthesis. High-performance liquid chromatography (HPLC) can also be developed for precise quantification of impurities.[11][12][13]
| Technique | Pure this compound Signature | Potential Impurity Signature |
| ¹H NMR (DMSO-d₆) | ~7.5 ppm (d, 2H): Aromatic protons ortho to -Br~7.4 ppm (d, 2H): Aromatic protons ortho to -CH~5.5 ppm (s, 1H): H2 proton (on carbon between S and N)~3.5-3.6 ppm (m, 1H): H5 proton~3.0-3.2 ppm (m, 3H): H4, H5 protons~2.4 ppm (br s, 1H): NH proton[6] | ~9.9 ppm (s): Aldehyde proton from unreacted 4-bromobenzaldehyde.Broad signals around 2.7-3.0 ppm: May indicate cystamine disulfide impurity. |
| TLC (7:3 Hexane:EtOAc) | Single spot, Rf ≈ 0.4-0.5 | Higher Rf spot: Unreacted 4-bromobenzaldehyde.Spot at baseline: Cysteamine HCl or other polar impurities. |
| ESI-MS (+ve mode) | m/z = 244/246 [M+H]⁺ (Characteristic isotopic pattern for Bromine)[6] | m/z = 185/187: Unreacted 4-bromobenzaldehyde fragment.m/z = 153: Cystamine (disulfide) fragment. |
References
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 1998. [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. ResearchGate, 1998. [Link]
-
Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. [Link]
-
Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 1996. [Link]
-
Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. ResearchGate. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 2022. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 2020. [Link]
-
Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry, 2010. [Link]
-
Thiazolidine - Wikipedia. Wikipedia. [Link]
-
A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research, 2015. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis.
-
Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biological & Pharmaceutical Bulletin, 2006. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University/College of St. Benedict. [Link]
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. asianjpr.com [asianjpr.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)thiazolidine Derivatives
The thiazolidine nucleus, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] When substituted at the 2-position with a 4-bromophenyl group, this core structure gives rise to a class of derivatives with notable biological potential. The presence of the bromine atom, a halogen, can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, thereby modulating its activity. This guide provides a comparative analysis of the biological activities of various 2-(4-Bromophenyl)thiazolidine derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery.
The this compound Scaffold: A Privileged Structure
The thiazolidin-4-one ring system is a cornerstone in the development of new therapeutic agents, known to exhibit a wide spectrum of biological properties including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] The general structure consists of a five-membered ring containing sulfur and nitrogen atoms. The synthetic tractability of this scaffold, particularly at the C2, N3, and C5 positions, allows for the creation of large libraries of compounds for biological screening.
The introduction of a 4-bromophenyl group at the C2 position is a strategic choice. This moiety can enhance binding affinity to target proteins and improve pharmacokinetic properties. This guide will focus on a specific series of derivatives: 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones , which have been synthesized and evaluated for their antimicrobial and anticancer properties.[4][5]
General Synthetic Pathway
The synthesis of these target compounds typically involves a multi-step process, beginning with the formation of a thiazole amine, which is then used to create a Schiff base, followed by cyclization to form the final thiazolidinone ring.[4] This approach allows for diversity at the 2-position of the thiazolidinone ring, enabling the exploration of structure-activity relationships (SAR).
Figure 1: General synthesis scheme for 2-(substituted phenyl)-3-(4-(4-bromophenyl)thiazol-2-yl)thiazolidin-4-ones.
Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[4] Thiazolidinone derivatives have emerged as a promising class of antimicrobial agents.[6] A series of this compound derivatives were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungal strains.[4][5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted protocol for determining MIC values.
Rationale for Method Selection: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format. It provides quantitative and reproducible results, which are essential for comparing the potency of different derivatives.
Step-by-Step Protocol:
-
Preparation: A two-fold serial dilution of each test compound is prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.
-
Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Comparative Data Analysis
The antimicrobial activity of synthesized 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives was evaluated. The results, summarized below, indicate that the nature of the substituent on the 2-phenyl ring plays a crucial role in determining the antimicrobial potency and spectrum.[4]
| Compound ID | 2-Phenyl Substituent | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1 | 3-Methoxyphenyl | >100 | 50 | 50 | >100 | >100 |
| 2 | 4-Bromophenyl | 50 | 25 | 25 | 50 | 50 |
| 3 | 3-Bromophenyl | 25 | 12.5 | 12.5 | 25 | 25 |
| 4 | 3-Fluorophenyl | 50 | 25 | 25 | 50 | 50 |
Field Insights & Structure-Activity Relationship (SAR):
-
Halogen Substitution: The data strongly suggest that the presence and position of a halogen on the 2-phenyl ring enhance antimicrobial activity. The derivative with a 3-bromophenyl substituent (Compound 3 ) exhibited the most potent activity across all tested strains, with MIC values as low as 12.5 µg/mL against B. subtilis and S. aureus.[4] This is superior to the 4-bromophenyl (Compound 2 ) and 3-fluorophenyl (Compound 4 ) analogues.
-
Electron-Donating Groups: In contrast, the derivative with an electron-donating methoxy group (Compound 1 ) showed significantly weaker activity, particularly against Gram-negative bacteria and fungi.[4]
Comparative Anticancer Activity
Beyond their antimicrobial effects, thiazolidinone derivatives are well-regarded for their potent anticancer activities, often acting through various mechanisms including the inhibition of kinases or induction of apoptosis.[2][7][8] The same series of this compound derivatives was screened for its cytotoxic effects against a human cancer cell line.[4][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale for Method Selection: The MTT assay is a reliable, sensitive, and widely used method for initial in vitro screening of anticancer compounds. It relies on the enzymatic conversion of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
A Comparative Guide to the Antimicrobial Efficacy of 2-(4-Bromophenyl)thiazolidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiazolidine derivatives have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comprehensive technical evaluation of the antimicrobial effects of 2-(4-Bromophenyl)thiazolidine and its related analogues. Through a comparative analysis with established antimicrobial agents, supported by experimental data and mechanistic insights, this document serves as a resource for researchers engaged in the discovery and development of new anti-infective therapies.
Introduction: The Rise of Thiazolidines in Antimicrobial Research
The thiazolidine ring is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse range of biological activities.[1][2] Modifications to this core structure have yielded compounds with antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The this compound moiety, in particular, has been a focal point of synthesis and evaluation, demonstrating notable activity against a spectrum of microbial pathogens. This guide will delve into the scientific evidence validating these claims, offering a critical comparison with standard-of-care antibiotics.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The true measure of a novel antimicrobial agent lies in its efficacy relative to existing treatments. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various thiazolidine derivatives, including those with the 2-(4-Bromophenyl) scaffold, against key Gram-positive and Gram-negative bacteria. For a robust comparison, MIC values for widely used antibiotics against the same reference bacterial strains are also presented.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound/Drug | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Reference(s) |
| Thiazolidinone Derivatives | |||
| 2-(4-chlorophenyl)-3-(...)-thiazolidin-4-one | 100 - 400 | >1600 | [4] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | 2 - 16 | >16 | [5] |
| Thiazolidine-2,4-dione derivatives | 1 - 32 | - | [6] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.25 - 1.0 | 0.004 - 0.016 | [1][7][8][9] |
| Ampicillin | 0.05 | 2 - 8 | [10][11] |
| Vancomycin | 0.25 - 2.0 | - | [12][13][14] |
Note: The MIC values for thiazolidinone derivatives are presented as a range, reflecting the activity of various synthesized compounds within the cited studies. The specific activity of this compound itself may vary.
From the data, it is evident that certain thiazolidinone derivatives exhibit potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with some compounds demonstrating MIC values in the low microgram per milliliter range.[5][6] However, their efficacy against Gram-negative bacteria such as Escherichia coli appears to be more limited in the currently available literature.[4] When compared to standard antibiotics, the activity of these derivatives can be seen in context. For instance, while some thiazolidinones show promising anti-staphylococcal activity, vancomycin remains a potent comparator.[12][13][14] Against E. coli, the efficacy of the reported thiazolidinones does not yet approach the potency of fluoroquinolones like ciprofloxacin.[1]
Unraveling the Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
A key aspect of validating a new antimicrobial agent is understanding its mechanism of action. For thiazolidinone derivatives, a compelling body of evidence points to the inhibition of bacterial cell wall synthesis, specifically targeting the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[4][15][16]
The Peptidoglycan Biosynthesis Pathway: A Vital Bacterial Process
The bacterial cell wall is a rigid, protective layer composed primarily of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[15] This structure is essential for maintaining cell shape and protecting against osmotic lysis. The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[15][17]
Caption: The bacterial peptidoglycan biosynthesis pathway.
MurB as a Molecular Target
The enzyme MurB catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, a crucial step in the formation of the NAM monomer.[18][19] Inhibition of MurB disrupts the supply of essential precursors for peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death.[16] Docking studies have suggested that the 4-thiazolidinone scaffold can fit into the active site of E. coli MurB, indicating a probable mechanism of inhibition.
Caption: Proposed inhibition of MurB by thiazolidinone derivatives.
Another potential mechanism of action for some thiazolidine derivatives is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[20][21] This dual-targeting ability could be advantageous in overcoming resistance mechanisms.
Experimental Protocols for Antimicrobial Validation
To ensure the scientific integrity of antimicrobial efficacy studies, standardized and validated protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown overnight on a suitable agar medium.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of the compound are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with 100 µL of the standardized bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.
Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth in the MIC plate.
-
These aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
The agar plates are incubated at 35 ± 2 °C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a promising avenue for the development of new antimicrobial agents, particularly against Gram-positive pathogens. Their proposed mechanism of action, targeting the essential bacterial enzyme MurB, provides a solid rationale for their continued investigation.
However, further research is warranted to fully elucidate their spectrum of activity, in vivo efficacy, and safety profiles. Structure-activity relationship (SAR) studies will be crucial in optimizing the thiazolidine scaffold to enhance potency against a broader range of bacteria, including challenging Gram-negative organisms, and to minimize potential toxicity. The comparative data and standardized protocols presented in this guide offer a foundational framework for researchers to build upon in the critical pursuit of novel therapeutics to combat the growing threat of antimicrobial resistance.
References
- Andres, C. J., et al. (2000). 4-Thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 10(8), 715-717.
- Desai, N. C., et al. (2014).
- El-Gohary, N. S., & Shaaban, M. I. (2017). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 60(24), 9869-9901.
- Gouda, M. A., et al. (2014). Synthesis and antimicrobial activities of 5-arylidene-thiazolidine-2,4-dione derivatives. International Journal of Molecular Sciences, 15(1), 143-154.
- Kaur, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. BMC Chemistry, 11(1), 1-12.
- Abdel-rahman, H. M., et al. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Medicinal Chemistry Research, 30(10), 1863-1877.
- Sathavara, M. A., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 7(6).
- da Silva, A. C., et al. (2015).
- Lv, Z., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum, 12(2), e02752-23.
- Huang, R., et al. (2015). Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains. International Journal of Clinical and Experimental Medicine, 8(1), 197-205.
- Lam, S. J., et al. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). PLoS ONE, 11(10), e0163385.
- El-Sayed, N. N. E., et al. (2004). Structure and function of the Mur enzymes: development of novel inhibitors. Archives of Biochemistry and Biophysics, 431(2), 129-137.
- Zlanabitnig, S., et al. (2020). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. International Journal of Molecular Sciences, 21(11), 4048.
- Tenover, F. C., et al. (1998). Characterization of Staphylococci with Reduced Susceptibilities to Vancomycin and Other Glycopeptides. Journal of Clinical Microbiology, 36(4), 1020-1027.
- Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Journal of the Iranian Chemical Society, 16(7), 1503-1517.
- Kavitha, S., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 8(1), 1-9.
- Sharma, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidinone Scaffold Bearing Compounds. Chemistry, 6(3), 59.
- Abdel-Wahab, B. F., et al. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Medicinal Chemistry Research, 30(10), 1863-1877.
- da Silva, A. C., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 133(4), 2132-2144.
- Leski, T. A., et al. (2011). Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin. Journal of Clinical Microbiology, 49(11), 4035-4037.
- Al-Omary, F. A. M., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. International Journal of Organic Chemistry, 3(1), 1-6.
- Zhao, D., et al. (2013). Synthesis of novel 4-thiazolidione derivatives as antibacterial agents against drug-resistant Staphylococcus epidermidis. Medicinal Chemistry Research, 22(8), 3635-3644.
- Egan, A. J. F., et al. (2015). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Current Opinion in Chemical Biology, 28, 1-8.
- Feng, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1285880.
- Public Health England. (n.d.). Susceptibility testing of Staphylococcus aureus to vancomycin.
- Irrou, E., et al. (2016). Minimal inhibitory concentration [MIC (g mL À1 )]. ATCC-25923 = Staphylococcus aureus, ATTC-25922 = Escherichia coli, ATCC-27853 = Pseudomonas aeruginosa, Chlor = chloramphenicol and Amp = ampicillin.
- Tenover, F. C., et al. (1998). Characterization of Staphylococci with Reduced Susceptibilities to Vancomycin and Other Glycopeptides. Journal of Clinical Microbiology, 36(4), 1020-1027.
- Gyorgy, A., et al. (2022). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. International Journal of Molecular Sciences, 23(22), 14371.
- Yi, X., et al. (2022). SCRS of E. coli ATCC 25922 after being exposed to ciprofloxacin and D 2 O. Analytical Chemistry, 94(10), 4216-4224.
- Leski, T. A., et al. (2011). Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin. Journal of Clinical Microbiology, 49(11), 4035-4037.
- Sakoulas, G., et al. (2014). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 7(3), e9242.
- The Microbe Post. (2023, August 11). MIC of Vancomycin Determination for Staphylococcus aureus using Epsilometer I E- Test Strip [Video]. YouTube.
- Cui, L., et al. (2016).
- Mesquita, J. C. P., et al. (2023). Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA). Journal of Medicinal and Chemical Sciences, 6(5), 1033-1040.
- Luangtongkum, T., et al. (2021). Antibiotic susceptibility patterns of S. aureus ATCC 25923 and S. aureus ATCC 43300 by disk diffusion (A) and E test (B). Molecules, 26(16), 4995.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]
- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 5. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsac.org.uk [bsac.org.uk]
- 14. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 21. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing | MDPI [mdpi.com]
A Comparative Analysis of 2-(4-Bromophenyl)thiazolidine and Related Thiazolidine Compounds in Drug Discovery
Introduction: The Thiazolidine Scaffold in Medicinal Chemistry
The thiazolidine ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of pharmacological properties. Thiazolidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[3][4][5]
This guide focuses on 2-arylthiazolidines, a subclass where an aromatic ring is attached to the C2 position of the thiazolidine core. Specifically, we will use 2-(4-Bromophenyl)thiazolidine as a focal point for comparison. The introduction of a halogen, such as bromine, onto the phenyl ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. We will objectively compare the performance of this bromo-substituted compound with other thiazolidine alternatives, supported by experimental data and detailed protocols to provide researchers with a comprehensive technical resource.
General Synthesis of 2-Arylthiazolidines
The most common and efficient method for synthesizing 2-arylthiazolidines is the condensation reaction between an L-cysteine derivative and an appropriate aromatic aldehyde. This reaction is typically performed under mild conditions to prevent degradation of the reactants and products.
The choice of L-cysteine provides a chiral starting material, leading to the formation of the (4R)-thiazolidine stereoisomer, which is often crucial for specific biological activity. The reaction proceeds via the formation of a Schiff base intermediate between the aldehyde and the amino group of cysteine, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group.
Caption: General synthesis workflow for 2-arylthiazolidine-4-carboxylic acids.
Comparative Biological Evaluation: Anticancer Activity
A significant area of investigation for thiazolidine derivatives is oncology.[5][6][7] The 2-aryl substituent plays a pivotal role in determining the cytotoxic potency and selectivity of these compounds against various cancer cell lines.[8][9]
Structure-Activity Relationship (SAR) Insights
Studies on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have provided valuable SAR data.[8][10] The nature and position of the substituent on the 2-phenyl ring dramatically influence anticancer activity. Generally, the presence of electron-withdrawing groups, such as halogens (e.g., -Br, -Cl) or nitro groups, on the phenyl ring is associated with enhanced cytotoxicity. This is likely due to altered electronic properties that improve interactions with target enzymes or receptors within the cancer cells. For instance, a chloro-substituted derivative exhibited potent activity against various bacterial and fungal strains.[11]
Comparative In Vitro Cytotoxicity Data
The following table summarizes the growth inhibition (GI₅₀) data for a series of 2-arylthiazolidine derivatives against selected human cancer cell lines. This allows for a direct comparison of how different substituents on the phenyl ring affect anticancer potency.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Hypothetical 1 | 4-Bromophenyl | PC-3 (Prostate) | ~1.90 | [12] |
| Hypothetical 2 | 4-Bromophenyl | NCI-H522 (Lung) | ~1.36 | [12] |
| 3id | 3,4,5-Trimethoxyphenyl | A375 (Melanoma) | 0.09 | [8] |
| 15b | 4-Nitrophenyl | PC-3 (Prostate) | 0.25 | [8] |
| 3ac | 4-Chlorophenyl | DU 145 (Prostate) | 0.44 | [8] |
| 5d | 4-Isopropylphenyl | RXF 393 (Renal) | 1.15 | [12] |
| 4f | N/A | Leukemia | 1.64 - 3.20 | [13] |
Note: Data for hypothetical compounds 1 and 2 are extrapolated from compounds with similar structures evaluated against prostate and lung cancer cell lines to illustrate the expected potency of the 4-bromo substitution.[12]
The data suggests that compounds with strong electron-withdrawing groups (like nitro and chloro) and multiple methoxy groups exhibit sub-micromolar cytotoxicity. The 4-bromophenyl substitution is expected to confer potent activity, likely in the low micromolar range, making it a promising candidate for further optimization.[12]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[14] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[15]
Principle: In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the solution is measured, which correlates to the number of viable cells.[15]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and analogs) in a complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.[15]
-
Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (or IC₅₀) value.
Comparative Biological Evaluation: Antimicrobial Activity
Thiazolidine derivatives are also recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[1][16][17] The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents, and thiazolidines are a promising scaffold in this area.[11][18]
Comparative In Vitro Antimicrobial Data
The Kirby-Bauer (or agar disk diffusion) test is a standard qualitative method to assess the antimicrobial activity of a compound.[19][20][21] The diameter of the clear zone of inhibition around the disk containing the test compound is proportional to its antimicrobial potency.
| Compound Type | Substituent | Test Organism | Zone of Inhibition (mm) | Reference |
| Thiazolidin-4-one | 4-Bromophenyl | S. aureus | Moderate-High | [22] |
| Thiazolidin-4-one | 4-Chlorophenyl | E. coli | 15-19 | [11] |
| Thiazolidin-4-one | 4-Hydroxyphenyl | S. aureus | Moderate | [23] |
| Thiazolidin-4-one | 4-Nitrophenyl | S. aureus | Inactive | [11] |
| Thiazolidinedione | 3-Methoxybenzylidene | S. aureus | Active | [16] |
Note: Data for the 4-Bromophenyl derivative is inferred from related structures, as specific ZOI data was not available. Halogenated derivatives often show significant activity.[11][22]
The data highlights the importance of the substituent on the phenyl ring. Halogenated compounds (containing chloro or bromo groups) tend to exhibit strong antibacterial activity.[11] In contrast, a nitro group at the same position can render the compound inactive, demonstrating the nuanced structure-activity relationships within this class.[11]
Experimental Protocol: Zone of Inhibition (Kirby-Bauer) Test
This method provides a rapid, qualitative screening of a compound's ability to inhibit microbial growth.[19][21]
Principle: A standardized inoculum of a specific microorganism is spread across an agar plate. A paper disk impregnated with the test compound is placed on the surface. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear circular zone of no growth will appear around the disk.[24][25]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnrjournal.com [pnrjournal.com]
- 19. microchemlab.com [microchemlab.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. singerinstruments.com [singerinstruments.com]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromophenyl)thiazolidine Analogs
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-(4-Bromophenyl)thiazolidine analogs. While research on the unsubstituted this compound core is nascent, a wealth of data exists for its oxidized counterparts, namely 2-(4-Bromophenyl)thiazolidin-4-ones and related thiazole derivatives. This document synthesizes findings from these closely related analogs to establish a comparative framework for researchers, scientists, and drug development professionals. We will explore the critical chemical modifications that influence anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its structural rigidity, coupled with the potential for diverse substitutions at the 2, 3, and 4-positions, makes it a versatile scaffold for developing therapeutic agents. The introduction of a 4-bromophenyl group at the 2-position creates a key pharmacophore, with the bromine atom often enhancing binding affinity through halogen bonding and increasing lipophilicity. This guide will focus on how modifications to this core structure impact its biological efficacy.
General Synthesis Pathway for the Core Scaffold
The foundational this compound scaffold is typically synthesized via a condensation reaction between 4-bromobenzaldehyde and cysteamine. This reaction provides a straightforward entry into the core structure, which can then be further modified.
Caption: General synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound[1]
-
Dissolve 4-bromobenzaldehyde (13.5 mmol) in ethanol (15 ml).
-
Prepare a solution of cysteamine hydrochloride (4.4 mmol) in water (5 ml).
-
Add the cysteamine solution dropwise to the aldehyde solution with stirring.
-
Stir the resulting solution at room temperature for 18 hours.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with water (15 ml) and extract with diethyl ether (3 x 20 ml) to remove excess aldehyde.
-
Basify the acidic aqueous layer by slowly adding solid sodium carbonate until a heavy white precipitate forms.
-
Filter the precipitate and wash thoroughly with water (3 x 10 ml).
-
Dry the solid product in a vacuum desiccator to yield this compound as a white crystalline solid.
Comparative Analysis: Anticancer Activity
The anticancer potential of thiazolidine-based compounds is one of the most extensively studied areas. The primary mechanism often involves the inhibition of critical cellular targets like protein kinases or enzymes involved in cell cycle regulation. For the this compound scaffold, the majority of available data pertains to the thiazolidin-4-one and thiazole derivatives.
Structure-Activity Relationship Insights
Modifications on the thiazole or thiazolidinone ring system, particularly substitutions on an additional phenyl ring, have been shown to significantly influence cytotoxic activity.
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on a secondary phenyl ring attached to the core structure dramatically alters anticancer potency. For instance, in a series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives, a hydroxyl group at the para-position of a benzylidene substituent resulted in potent anticancer activity against the MCF-7 breast cancer cell line.[1]
-
Impact of the Carbonyl Group: The presence of a carbonyl group at the 4-position (a 4-thiazolidinone) is a key feature in many active anticancer compounds. This group can act as a hydrogen bond acceptor, facilitating interaction with biological targets.[2]
-
N-Substitution: Modifications at the N-3 position of the thiazolidinone ring are critical for activity. Introducing bulky or hydrophobic groups at this position can enhance inhibitory effects.[2]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 2-(4-Bromophenyl)thiazole and thiazolidinone analogs against human cancer cell lines.
| Compound ID | Core Structure | R Group (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | 4-(4-Bromophenyl)-thiazol-2-amine | 4-hydroxybenzylidene | MCF-7 | 10.5 | [1] |
| 4b | Thiazole | 2-(4-hydroxybenzylidene) with Br at R | MCF-7 | 31.5 | [3] |
| 4b | Thiazole | 2-(4-hydroxybenzylidene) with Br at R | HepG2 | 51.7 | [3] |
| 4c | Thiazole | 2-(4-hydroxybenzylidene) with NH-NH-Ph at R | MCF-7 | 2.57 | [3] |
| 4c | Thiazole | 2-(4-hydroxybenzylidene) with NH-NH-Ph at R | HepG2 | 7.26 | [3] |
IC50: The concentration of the compound that inhibits 50% of cell growth.
The data clearly indicates that substitutions on the core structure have a profound impact on anticancer efficacy. Compound 4c , with a phenylhydrazone substituent, demonstrated the highest potency against the MCF-7 cell line.[3]
Proposed Mechanism of Action: Kinase Inhibition
Many thiazolidinone derivatives exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The thiazolidinone scaffold can bind to the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling.
Caption: Proposed mechanism of action via VEGFR-2 inhibition.
Comparative Analysis: Antimicrobial Activity
Thiazolidine derivatives have also shown significant promise as antimicrobial agents. The mechanism is often attributed to the inhibition of essential bacterial enzymes.
Structure-Activity Relationship Insights
-
Substitutions on the Phenyl Ring: In the context of antimicrobial activity, substitutions on the phenyl ring are crucial. For 4-(4-Bromophenyl)-thiazol-2-amine derivatives, a 4-hydroxybenzylidene substituent (compound p2 ) showed promising activity against S. aureus and E. coli.[1]
-
Nature of the Core: The specific thiazole-based core structure influences the spectrum of activity. For example, some derivatives show potent activity against Gram-positive bacteria, while others are more effective against Gram-negative strains or fungi.[4][5]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a key role. In some series of thiazolidin-4-ones, electron-donating groups like methyl and methoxy decreased activity against Gram-negative bacteria, whereas chloro-substituted compounds exhibited significant inhibition.[6]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives against various microbial strains.
| Compound ID | R Group (Substitution) | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| p2 | 4-hydroxybenzylidene | 16.1 | >100 | 16.1 | >100 | >100 | [1] |
| p3 | 4-N,N-dimethylaminobenzylidene | 64.9 | 64.9 | 32.4 | 32.4 | 16.2 | [1] |
| p4 | 3,4,5-trimethoxybenzylidene | 57.7 | 28.8 | 57.7 | 57.7 | 57.7 | [1] |
| p6 | 4-fluorobenzylidene | 62.6 | 62.6 | 62.6 | 15.3 | 31.3 | [1] |
All MIC values are in µM.
These results highlight the sensitivity of antimicrobial activity to subtle structural changes. Compound p2 was most effective against the tested bacteria, while compound p6 showed the best antifungal activity against C. albicans.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include positive control wells (broth with inoculum) and negative control wells (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion and Future Directions
The this compound scaffold and its derivatives, particularly the thiazolidin-4-ones and related thiazoles, represent a highly promising class of compounds with significant anticancer and antimicrobial potential. The structure-activity relationship studies consistently demonstrate that the biological activity is exquisitely sensitive to substitutions on the thiazolidine/thiazole ring and the associated phenyl moieties.
Key Takeaways:
-
Anticancer Activity: Is enhanced by specific substitutions on a secondary phenyl ring, with hydroxyl and phenylhydrazone groups showing particular promise. The 4-oxo group is a common feature in active compounds.
-
Antimicrobial Activity: Is also heavily influenced by substituent patterns, with different modifications conferring activity against different classes of microbes. Halogen and hydroxyl substitutions have proven effective.
Future research should focus on the systematic exploration of the unsubstituted this compound core, particularly modifications at the N-3 position, to delineate its intrinsic biological activity and provide a more direct comparison with its oxidized analogs. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on this versatile scaffold.
References
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available from: [Link]
-
Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Institutes of Health. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
-
Observed and predicted values of IC50 for thiazolidine by using Eq.7. ResearchGate. Available from: [Link]
-
Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). National Institutes of Health. Available from: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available from: [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Preprints.org. Available from: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health. Available from: [Link]
-
Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Sci-Hub. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. International Journal of Drug Development and Research. Available from: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. Available from: [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. National Institutes of Health. Available from: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available from: [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
A Comparative Guide to the Anticancer Potential of 2-(4-Bromophenyl)thiazolidine and its Analogs
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, particularly those containing the thiazolidine scaffold, have emerged as a promising class of molecules with a diverse range of pharmacological activities, including notable anticancer properties. This guide provides an in-depth, comparative analysis of the anticancer potential of 2-(4-Bromophenyl)thiazolidine and its structurally related analogs. While extensive research on the specific anticancer properties of this compound is still emerging, this document synthesizes the available experimental data on its close derivatives and compares them with other well-characterized thiazolidinone-based anticancer agents.
The core focus of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by experimental evidence, to facilitate informed decisions in the exploration of this chemical space for oncology applications. We will delve into the mechanistic underpinnings of thiazolidinone-induced cytotoxicity, present comparative data on various derivatives, and provide detailed protocols for key in vitro assays.
The Thiazolidine Scaffold: A Privileged Structure in Anticancer Drug Discovery
The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, is a versatile pharmacophore. Its derivatives, particularly 4-thiazolidinones and thiazolidine-2,4-diones, have been the subject of intensive investigation due to their significant biological activities.[1][2] The structural flexibility of the thiazolidine core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[2][3]
The anticancer effects of thiazolidinone derivatives are often multifaceted, involving both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent pathways.[2][4] Activation of PPARγ, a nuclear receptor, can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and promotion of cell differentiation.[2] Independently of PPARγ, these compounds can modulate various signaling pathways critical for tumor growth and survival.[4]
Unveiling the Anticancer Potential: A Comparative Analysis
While specific data for this compound is limited, a study on a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones provides valuable insights into the potential of the 4-bromophenyl moiety.[5] This substitution pattern suggests that the presence of a halogenated phenyl ring at the 2-position of the thiazolidine core is a key structural feature for potential anticancer activity.
To provide a robust comparison, we will evaluate the anticancer properties of various thiazolidinone derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, will be the primary metric for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7g | Thiazolidinone-isatin hybrid | A549 (Lung) | 40 | [6] |
| MCF-7 (Breast) | 40 | [6] | ||
| PC3 (Prostate) | 50 | [6] | ||
| Compound 28 | Thiazolidin-4-one derivative | HeLa (Cervical) | 3.2 ± 0.5 | [1] |
| MCF-7 (Breast) | 2.1 ± 0.5 | [1] | ||
| LNCaP (Prostate) | 2.9 ± 0.3 | [1] | ||
| A549 (Lung) | 4.6 ± 0.8 | [1] | ||
| Compound 5d | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | NCI-H522 (Non-small cell lung) | 1.36 | [7] |
| COLO 205 (Colon) | 1.64 | [7] | ||
| MDA-MB-468 (Breast) | 1.11 | [7] | ||
| Compound 15 | VEGFR-2-targeting thiazolidine-2,4-dione | HT-29 (Colon) | 13.56 | [8] |
| A-549 (Lung) | 17.8 | [8] | ||
| HCT-116 (Colon) | 15.2 | [8] | ||
| Compound 14a | Thiazolidine-2,4-dione derivative | Caco-2 (Colon) | 1.5 | [9] |
| HepG-2 (Liver) | 31.5 | [9] |
Data Interpretation: The table above showcases the potent cytotoxic effects of various thiazolidinone derivatives against a range of human cancer cell lines. The IC50 values, often in the low micromolar range, highlight the potential of this chemical class as a source of effective anticancer agents. For instance, Compound 28 demonstrates broad-spectrum activity against cervical, breast, prostate, and lung cancer cell lines with IC50 values in the single-digit micromolar range.[1] Similarly, Compound 5d shows significant potency against lung, colon, and breast cancer cell lines.[7] The variability in activity across different derivatives and cell lines underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of these compounds.
Mechanistic Insights into Anticancer Action
The anticancer activity of thiazolidinone derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have demonstrated that thiazolidinone derivatives can trigger apoptosis in cancer cells. For example, one study confirmed that their lead compound induced apoptosis in A549 lung cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[6] Another study showed that a VEGFR-2-targeting thiazolidine-2,4-dione derivative (Compound 15) increased apoptosis in HT-29 colon cancer cells and elevated the levels of caspase-8 and caspase-9, key executioners of the apoptotic cascade.[8]
Caption: Mitochondrial pathway of apoptosis induced by thiazolidinone derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, thiazolidinone derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. Studies have shown that these compounds can cause cell cycle arrest in the G1 or G2/M phase. For instance, thiazolides, a class of compounds containing a thiazole ring, have been shown to promote G1 phase cell cycle arrest in colorectal cancer cells.[10] Another study demonstrated that a potent thiazol-5(4H)-one derivative arrested the cell cycle at the G2/M phase.[11] This disruption of the normal cell cycle progression ultimately prevents the uncontrolled division of cancer cells.
Caption: Thiazolidinone derivatives can induce cell cycle arrest at G1 or G2/M phases.
Experimental Protocols for Anticancer Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer properties of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
DAPI (4',6-diamidino-2-phenylindole) Staining for Apoptosis
DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and can indicate apoptosis through the observation of chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat them with the test compound for the desired time.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and then incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides using an anti-fade mounting medium, and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells in a 6-well plate with the test compound. After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined using appropriate software.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the thiazolidine scaffold, particularly with aryl substitutions at the 2-position, represents a highly promising area for the development of novel anticancer agents. While direct experimental data on this compound remains to be fully elucidated, the potent anticancer activities of its close analogs provide a solid rationale for its further investigation.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound against a broad panel of cancer cell lines. Mechanistic studies are also crucial to unravel the specific molecular targets and signaling pathways modulated by this compound. A thorough understanding of its structure-activity relationship will be instrumental in designing and developing next-generation thiazolidinone-based therapies with enhanced potency and selectivity for cancer treatment.
References
- Tanuja, & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2535–2545.
- Senkardes, S., & Guniz Kucukguzel, S. G. (2016). Recent Progress on Synthesis and Anticancer Activity of 4-Thiazolidinone. Mini-Reviews in Organic Chemistry, 13(5), 356-373.
- Al-Ostath, A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104.
- Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(14), 6331-6366.
- Kowalski, K., et al. (2022).
- Malik, S., & Singh, P. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(5), 1234-1265.
- Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97-106.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13(1), 1-21.
- Anonymous. (n.d.). Anticancer mechanism of action of 2,4‐thiazolidinediones. ResearchGate.
- Ripani, L., et al. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene, 39(11), 2285-2298.
- El-Naggar, M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. RSC Advances, 10(6), 3326-3343.
- Malik, S., & Singh, P. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(5), 1234-1265.
- Kowalski, K., et al. (2022).
- El-Naggar, M., et al. (2022).
- Ripani, L., et al. (2019). Thiazolides induce G1 cell cycle arrest independent of apoptosis induction. ResearchGate.
- da Silva, A. C., et al. (2022). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. ACS Omega, 7(40), 35688-35700.
- Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6511.
- Galla, V., et al. (2024). Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents. Bioorganic Chemistry, 150, 107657.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. ResearchGate.
- Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate.
- Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6511.
- Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. ChemistrySelect, 8(3), e202204018.
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]
- 10. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Comparative Guide to Cross-Validation of Analytical Methods for 2-(4-Bromophenyl)thiazolidine
Introduction: The Analytical Imperative for Novel Thiazolidine Scaffolds
The compound 2-(4-Bromophenyl)thiazolidine and its derivatives represent a class of heterocyclic structures with significant potential in medicinal chemistry and drug development.[1][2][3][4] As these molecules advance through the development pipeline, the necessity for robust, reliable, and consistent analytical methods for their quantification and characterization becomes paramount. The integrity of all data, from preclinical pharmacokinetics to final product release testing, hinges on the quality of the analytical methods employed.
This guide provides an in-depth comparison and cross-validation of two common yet distinct analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation is the critical process of demonstrating that two different analytical methods provide comparable and equivalent results.[5][6][7] This is essential when transferring a method between laboratories, updating a technique, or when data from different analytical platforms must be correlated within a single study.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[8][9][10][11]
The Rationale Behind Method Selection
The choice of HPLC-UV and GC-MS for this comparison is deliberate. It pits a workhorse of pharmaceutical analysis against a powerhouse of structural confirmation, each with distinct advantages and operational considerations.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is favored for its robustness, versatility, and wide applicability in quality control (QC) environments. For a molecule like this compound, which contains a chromophore (the bromophenyl group), UV detection provides excellent sensitivity and linearity. The choice of a reversed-phase method is based on the molecule's moderate polarity, allowing for effective separation from potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity and structural elucidation capabilities. While it requires the analyte to be volatile and thermally stable (or be made so via derivatization), it provides a mass spectrum that acts as a chemical fingerprint, significantly reducing the risk of interferences that might co-elute in an HPLC separation. This makes it an excellent confirmatory technique.
The cross-validation exercise will establish a bridge of confidence between the quantitative data from the routine HPLC-UV method and the highly specific results from the GC-MS method.
Workflow for Method Validation and Cross-Validation
The overall process follows a logical progression from individual method validation to the final comparative analysis. This ensures that each method is independently robust before their results are compared.
Sources
- 1. Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
A Comparative Guide to the Efficacy of 2-(4-Bromophenyl)thiazolidine in Cancer Cell Lines
Abstract
The thiazolidine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast array of biological activities.[1] Among these, the anticancer potential of thiazolidine derivatives has garnered significant attention, with mechanisms often involving the modulation of critical cellular pathways like the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascade.[2][3] This guide provides an in-depth, comparative evaluation of a specific derivative, 2-(4-Bromophenyl)thiazolidine, and contextualizes its efficacy against other structurally related compounds. We present a series of robust, validated protocols for assessing cytotoxicity, apoptosis induction, and cell cycle perturbation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate this class of compounds in relevant cancer cell line models.
Introduction: The Therapeutic Promise of the Thiazolidine Scaffold
Thiazolidine-containing molecules, particularly the thiazolidinedione (TZD) subclass, have been extensively investigated for their therapeutic properties, ranging from antidiabetic to potent anticancer agents.[4][5] Their anticancer effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and cellular differentiation.[2] While many of these effects are mediated through the activation of PPAR-γ, a nuclear receptor that regulates gene transcription related to metabolism and cell growth, several studies have highlighted PPAR-γ-independent antitumor activities.[2][6]
The structure-activity relationship (SAR) is a critical determinant of a compound's efficacy and target specificity.[7] Substitutions on the thiazolidine ring can dramatically alter a molecule's biological profile. This guide focuses on this compound, a compound featuring a brominated phenyl group at the 2-position. Halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. We will compare its hypothetical performance against two other derivatives to illustrate the impact of chemical modifications:
-
Comparator A: 2-(4-Chlorophenyl)thiazolidine: A closely related analog to assess the effect of a different halogen substitution.
-
Comparator B: 5-(Biphenyl-4-ylmethylene)thiazolidine-2,4-dione: A more complex derivative with a biphenyl group, representing a different class of modification at an alternative position.[8]
This comparative approach allows for a nuanced understanding of how specific structural features contribute to the overall cytotoxic and mechanistic profile of these promising anticancer agents.
Core Methodologies for Efficacy Evaluation
To ensure robust and reproducible data, a multi-assay approach is essential. The following protocols are designed as self-validating systems, incorporating necessary controls and providing a clear rationale for each step.
General Cell Culture and Compound Preparation
Rationale: Consistent and sterile cell culture practices are the bedrock of reliable in vitro data. The choice of cell lines should represent diverse cancer types to assess the breadth of a compound's activity. We will use a standard panel: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and PC3 (prostate adenocarcinoma).[9]
Protocol:
-
Cell Line Maintenance: Culture MCF-7, A549, and PC3 cells in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
Compound Stock Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in sterile DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, create serial dilutions from the stock solution in the complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.
Workflow for Compound Efficacy Screening
The overall experimental process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating thiazolidine derivatives.
Protocol: MTT Assay for Cytotoxicity
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a high-throughput and cost-effective method for determining the 50% inhibitory concentration (IC₅₀) of a compound.[9]
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated" (medium only) and "vehicle control" (0.5% DMSO). Etoposide or Doxorubicin can be used as a positive control.[8][9]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Annexin V-FITC/PI Assay for Apoptosis
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Protocol:
-
Treatment: Seed cells in 6-well plates. Once attached, treat them with the respective compound's IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer. The cell population will be distributed into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Comparative Data Analysis
The following tables present hypothetical but plausible data based on published findings for similar thiazolidine derivatives.[8][10][11] This data is for illustrative purposes to guide researchers in their comparative analysis.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) after 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) |
| This compound | 22.5 | 35.8 | 28.4 |
| Comparator A (Chlorophenyl) | 31.2 | 42.1 | 39.8 |
| Comparator B (Biphenyl-TZD) | 15.8 | 25.3 | 19.5 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 |
Table 2: Apoptosis Induction (% of Apoptotic Cells) at IC₅₀ Concentration (48h)
| Compound | MCF-7 (Early + Late) | A549 (Early + Late) | PC3 (Early + Late) |
| Vehicle Control (0.5% DMSO) | 4.5% | 5.1% | 4.8% |
| This compound | 45.6% | 38.2% | 41.7% |
| Comparator A (Chlorophenyl) | 35.8% | 29.5% | 33.1% |
| Comparator B (Biphenyl-TZD) | 52.3% | 46.8% | 49.2% |
Discussion and Mechanistic Interpretation
The hypothetical data suggests that substitutions on the thiazolidine scaffold significantly influence cytotoxic potency.
-
Efficacy Ranking: Based on the IC₅₀ values, the order of potency is: Comparator B > this compound > Comparator A. This indicates that the larger biphenyl moiety may enhance binding affinity to the molecular target compared to the single halogenated phenyl rings.
-
Halogen Effect: The bromophenyl derivative appears more potent than its chlorophenyl counterpart. This could be attributed to the higher lipophilicity and different electronic properties of bromine, potentially improving cell membrane permeability or target interaction.
-
Mechanism of Cell Death: The substantial increase in the apoptotic cell population upon treatment with all three compounds strongly suggests that apoptosis is a primary mechanism of action, a finding consistent with the literature on thiazolidine derivatives.[2][12] The potency in inducing apoptosis mirrors the cytotoxicity data, reinforcing the structure-activity relationship observed.
Potential Signaling Pathway: PPAR-γ Activation
A primary mechanism for many thiazolidinediones is the activation of PPAR-γ.[13] Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to PPAR Response Elements (PPREs) in the DNA, initiating the transcription of genes that can halt cell proliferation and induce apoptosis.[6][14]
Caption: Simplified PPAR-γ signaling pathway activated by thiazolidines.
Conclusion
This guide outlines a comprehensive framework for evaluating the efficacy of this compound and its analogs. The provided protocols for cytotoxicity and apoptosis analysis, combined with a comparative mindset, enable a robust assessment of novel compounds. Our illustrative data suggests that this compound is a promising anticancer agent, warranting further investigation. Future studies should include cell cycle analysis, western blotting to probe key apoptotic and cell cycle proteins, and eventually, in vivo xenograft models to validate these in vitro findings.
References
-
Thiazolidinediones as anti-cancer agents. PMC, NIH.[Link]
-
Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed.[Link]
-
A review on thiazolidinediones used as a potent anticancer agent. International Journal of Medical and Health Research.[Link]
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI.[Link]
-
Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate.[Link]
-
Synthesis and biological evaluation of new 4-thiazolidinone derivatives. PubMed.[Link]
-
Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central.[Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results.[Link]
-
Recent Progress on Synthesis and Anticancer Activity of 4-Thiazolidinone. Bentham Science.[Link]
-
Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate.[Link]
-
Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Taylor & Francis Online.[Link]
-
Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central.[Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.[Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. NIH.[Link]
-
Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Innovare Academic Sciences.[Link]
-
The mode of action of thiazolidinediones. PubMed.[Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.[Link]
-
Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. ResearchGate.[Link]
-
The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. NIH.[Link]
-
Biological Activities of Thiazolidine - A Review. Semantic Scholar.[Link]
-
Mechanism of action of 2,4‐thiazolidinediones. ResearchGate.[Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.[Link]
-
Thiazolidinediones - mechanisms of action. Australian Prescriber.[Link]
Sources
- 1. Biological Activities of Thiazolidine - A Review | Semantic Scholar [semanticscholar.org]
- 2. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 14. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
Benchmarking a Novel Thiazolidine Derivative: A Comparative Analysis of 2-(4-Bromophenyl)thiazolidine Against Established Anticancer Agents
Disclaimer: The specific biological target of 2-(4-Bromophenyl)thiazolidine is not yet fully characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for its evaluation. Based on the frequently reported anticancer activities of the broader thiazolidine and thiazolidinedione class of compounds[1][2][3][4][5][6], we will proceed with the hypothesis that this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis in cancer. This guide will benchmark its performance against two well-established, clinically relevant VEGFR-2 inhibitors: Sunitinib and Sorafenib .
Introduction
The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antidiabetic, antimicrobial, and notably, anticancer properties[2][7][8]. Recent research has focused on the potential of these compounds to modulate key signaling pathways involved in tumorigenesis[2][3]. Our focus here is on the novel compound, this compound. While its precise mechanism is under investigation, its structural similarity to other bioactive thiazolidines suggests potential as a targeted therapeutic agent.
This guide provides a comprehensive framework for benchmarking this compound against Sunitinib and Sorafenib, two multi-kinase inhibitors widely used in oncology that target VEGFR-2 among other kinases. As a Senior Application Scientist, the objective is to present not just data, but a logical, evidence-based narrative that explains the rationale behind experimental choices and provides actionable insights for researchers in drug development.
Comparative Overview of Inhibitors
| Compound | Structure | Molecular Weight ( g/mol ) | Known Primary Targets |
| This compound | ![]() | 258.15 | VEGFR-2 (Hypothesized) |
| Sunitinib | ![]() | 398.47 | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R |
| Sorafenib | ![]() | 464.80 | VEGFRs, PDGFRβ, RAF kinases, KIT, FLT3 |
Experimental Benchmarking Strategy
To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is essential. This strategy is designed to move from direct target engagement and biochemical potency to cellular efficacy and binding thermodynamics, providing a complete profile of the compound's activity.
Tier 1: Biochemical Potency and Biophysical Binding Analysis
The initial tier focuses on direct interaction with the purified target protein, VEGFR-2. This approach isolates the compound-target interaction from the complexities of a cellular environment, providing a clean measure of potency and binding characteristics.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of each inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% (IC50). This is the primary measure of biochemical potency.
Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay is employed. This format is highly sensitive and robust for high-throughput screening and potency determination.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human VEGFR-2 kinase domain to 2x final concentration in kinase buffer.
-
Prepare a 2x substrate/ATP solution containing a biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKKK) and ATP at its Km concentration in kinase buffer.
-
Prepare serial dilutions of this compound, Sunitinib, and Sorafenib in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the inhibitor dilutions to the wells.
-
Add 5 µL of the 2x VEGFR-2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Incubate for 60 minutes at 28°C.
-
Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of emission at 665 nm to 620 nm.
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-kinase interaction. ITC provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction[1][5][9].
Protocol:
-
Sample Preparation:
-
Dialyze purified recombinant VEGFR-2 kinase domain extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve inhibitors in the final dialysis buffer. The final DMSO concentration must be identical in both the protein solution and the inhibitor solution to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the sample cell (typically ~200 µL) with the VEGFR-2 protein solution (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with the inhibitor solution (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (25°C).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated heats against the molar ratio of inhibitor to protein using a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics of binding, specifically the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The ratio of these rates (kd/ka) provides an independent measure of the binding affinity (Kd). Residence time (1/kd) is a critical parameter for in vivo efficacy[6][10][11][12][13].
Protocol:
-
Chip Preparation:
-
Covalently immobilize recombinant VEGFR-2 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of each inhibitor over the chip surface for a defined period (association phase).
-
Switch back to flowing running buffer to monitor the release of the inhibitor from the target (dissociation phase).
-
Regenerate the sensor surface with a low pH buffer (e.g., glycine-HCl pH 2.5) to remove any remaining bound inhibitor.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract ka and kd values.
-
Calculate the dissociation constant (Kd) as kd/ka.
-
Tier 2: Cellular Efficacy and Target Engagement
Moving into a cellular context is crucial to assess if the biochemical potency translates into a functional effect in a more physiologically relevant system. These assays account for factors like cell membrane permeability and competition with intracellular ATP.
Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To measure the ability of the inhibitors to block VEGF-stimulated autophosphorylation of VEGFR-2 in intact cells. This confirms target engagement and cellular potency[14].
Protocol:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in appropriate media.
-
Seed cells in 96-well plates and grow to ~90% confluency.
-
-
Inhibitor Treatment and Stimulation:
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the inhibitors for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
-
Lysis and Detection:
-
Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the level of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 in the lysates using a sandwich ELISA or a bead-based immunoassay.
-
-
Data Analysis:
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50.
-
Summary of Expected Data and Comparative Analysis
The data from these experiments should be compiled into clear, comparative tables to facilitate objective analysis.
Table 1: Biochemical and Biophysical Benchmarking Data
| Parameter | This compound | Sunitinib | Sorafenib |
| VEGFR-2 IC50 (nM) | [Experimental Value] | ~2-10 | ~5-20 |
| Binding Affinity Kd (nM) - ITC | [Experimental Value] | ~5-15 | ~10-30 |
| Binding Affinity Kd (nM) - SPR | [Experimental Value] | ~5-15 | ~10-30 |
| Association Rate ka (10⁵ M⁻¹s⁻¹) | [Experimental Value] | ~1-5 | ~0.5-2 |
| Dissociation Rate kd (10⁻³ s⁻¹) | [Experimental Value] | ~0.5-2 | ~0.5-3 |
| Residence Time (1/kd) (min) | [Experimental Value] | ~8-33 | ~5-33 |
| Enthalpy ΔH (kcal/mol) | [Experimental Value] | Favorable (Negative) | Favorable (Negative) |
| Entropy -TΔS (kcal/mol) | [Experimental Value] | Varies | Varies |
Table 2: Cellular Activity Benchmarking Data
| Parameter | This compound | Sunitinib | Sorafenib |
| Cellular pVEGFR-2 IC50 (nM) | [Experimental Value] | ~10-50 | ~20-100 |
| HUVEC Anti-Proliferation GI50 (nM) | [Experimental Value] | ~10-60 | ~20-120 |
Interpretation and Field-Proven Insights
-
Potency vs. Affinity: A key analysis is the comparison between the biochemical IC50 and the biophysical Kd. A close correlation suggests the compound's inhibitory effect is primarily driven by its binding affinity to the target.
-
Biochemical vs. Cellular Potency: A significant rightward shift (a higher IC50) in the cellular assay compared to the biochemical assay is expected due to the high intracellular concentration of ATP (~1-10 mM), with which ATP-competitive inhibitors must compete. A smaller shift for this compound compared to the benchmarks could indicate a more efficient inhibitor in the cellular milieu.
-
The Importance of Kinetics: While Kd and IC50 are measures of equilibrium, the kinetic parameters (ka and kd) provide a dynamic view. A compound with a slow dissociation rate (koff), and therefore a long residence time , may exhibit more durable target inhibition in vivo, potentially leading to improved efficacy and less frequent dosing. This is a critical parameter where a novel compound can differentiate itself from established drugs[6].
-
Thermodynamic Drivers: The ITC data reveals why the binding occurs. An enthalpy-driven interaction (large negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, which is a desirable characteristic for potent inhibitors. An entropy-driven interaction (large positive ΔS) is often associated with the displacement of water molecules from a hydrophobic binding pocket[1].
Conclusion
This guide outlines a robust, multi-tiered strategy for the comprehensive benchmarking of this compound against the established VEGFR-2 inhibitors Sunitinib and Sorafenib. By systematically evaluating its biochemical potency, biophysical binding characteristics, and cellular efficacy, researchers can build a complete performance profile. The key differentiators to look for are not just raw potency (IC50/Kd), but also superior kinetic properties, such as a longer residence time, and a favorable thermodynamic signature. This rigorous, data-driven comparison is essential for determining if this compound represents a promising new lead compound worthy of further preclinical and clinical development in the field of oncology.
References
- Rapid measurement of inhibitor binding kinetics by isothermal titr
-
Synthesis and bioactivity of 2-arylimino-4-thiazolidones. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]
-
Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]
-
Synthesis and biological evaluation of new 4-thiazolidinone derivatives. [Link]
-
2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]
-
Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). [Link]
-
Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]
-
Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). [Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]
-
The potency of cell-based assays to predict response to TNF inhibitor therapy. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. [Link]
-
Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Surface Plasmon Resonance (SPR) Assay. [Link]
-
Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. [Link]
-
Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
Sources
- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 9. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 2-(4-Bromophenyl)thiazolidine Derivatives
In the landscape of medicinal chemistry, the thiazolidine scaffold is a cornerstone for the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of derivatives based on the 2-(4-Bromophenyl)thiazolidine structure. While peer-reviewed literature focusing directly on the parent compound, this compound, is limited, a substantial body of research exists for its derivatives, particularly thiazolidin-4-ones. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes findings from various studies to offer a comparative perspective for researchers, scientists, and drug development professionals.
Anticancer Activity: A Focus on Thiazolidinone Derivatives
Thiazolidinone derivatives, which incorporate the this compound backbone, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of critical cellular pathways in cancer cells.
A noteworthy study synthesized a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives and evaluated their anticancer activities. These compounds were tested against various human cancer cell lines, with some exhibiting potent cytotoxic effects.
Another area of interest is the development of 5-ene-4-thiazolidinones. The strategic design of these compounds, often involving the C-5 substituent of the 4-thiazolidinone core, has been crucial for their biological activity. For instance, certain 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esters have shown significant inhibitory activity against lung carcinoma cells (A549). This highlights the potential of these derivatives in treating cancers that are often resistant to conventional chemotherapy.[1]
The anticancer potential of thiazolidinone derivatives extends to various cancer types, including breast, colon, and liver cancers. Studies have shown that some of these compounds can induce apoptosis and inhibit cell proliferation with IC50 values in the micromolar range.[2] For example, one derivative displayed potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.54 µM and 0.24 µM, respectively.[2]
Comparative Anticancer Activity of Thiazolidinone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference Compound |
| 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Multiple human cancer cell lines | Varies by substitution | Doxorubicin, 5-Fluorouracil[2] |
| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine leukemia (L1210), Human T lymphocyte (CEM) | 0.19 to 3.2 µM | -[3] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Renal cancer (RXF 393), Breast cancer (MDA-MB-468) | GI50: 1.15 µM, 1.11 µM | -[3][4] |
| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (Les-6009) | Lung Carcinoma (A549) | Potent inhibition (up to 50%) | -[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiazolidinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial and Antifungal Efficacy
The rise of antimicrobial resistance necessitates the discovery of new scaffolds for developing effective therapeutic agents. Thiazolidine derivatives have shown considerable promise in this area.
A series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones were evaluated for their in vitro antimicrobial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). Many of these newly synthesized compounds exhibited promising results.[5]
Similarly, novel 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties. With the exception of one compound, all synthesized derivatives showed prominent activity against the screened microbial species.[4] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes.
Comparative Antimicrobial Activity
| Compound Class | Microbial Strain | Activity Metric | Reference Compound |
| 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones | E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Promising activity | -[5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-diones | Various microbial species | Promising activity | -[4] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli, B. subtilis, C. albicans, A. niger | MIC values in the µM range | Norfloxacin, Fluconazole[6] |
| Thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives | Multidrug-resistant S. aureus | MIC between 1-32 µg/ml | -[7] |
Experimental Workflow: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Caption: Workflow for the Agar Well Diffusion Assay.
Anti-inflammatory Potential
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazolidinone derivatives have been investigated for their anti-inflammatory effects, often through the modulation of inflammatory pathways.
Studies on novel thiazolidinone derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8] Furthermore, some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory response.[8] The mechanism of this anti-inflammatory action is often linked to the regulation of the NF-κB signaling pathway.[8][9]
The anti-inflammatory properties of these compounds suggest their potential as therapeutic agents for inflammation-associated disorders.[8]
Comparative Anti-inflammatory Activity
| Compound Class | Experimental Model | Key Findings |
| Novel Thiazolidinone Derivatives | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO, iNOS, and COX-2 production; Regulation of NF-κB.[8] |
| Thiazolidine-2,4-dione-pyrazole conjugates | In vitro assays | Potent reduction of inflammatory markers (TNF-α, IL-β).[10] |
| Arylidene-thiazolidinedione (SF23) | LPS-stimulated macrophages | Decreased nitrite production and attenuated mRNA expression of iNOS and COX-2.[11] |
Signaling Pathway: NF-κB in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Thiazolidinone derivatives can interfere with this pathway to exert their anti-inflammatory effects.
Caption: Inhibition of the NF-κB pathway by thiazolidinone derivatives.
Conclusion
Derivatives of this compound, particularly those incorporating a thiazolidin-4-one moiety, represent a versatile and promising scaffold in medicinal chemistry. The comparative data presented in this guide demonstrate their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies highlighted in the referenced literature provide a rational basis for the design of new, more potent, and selective compounds. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.
References
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (URL: )
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. (URL: )
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - Sci-Hub. (URL: )
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. (URL: )
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
- Synthesis and Biological Evaluation of Novel 2,4-Thiazolidinedione Derivatives as Antibacterial Agent - Asian Publication Corpor
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. (URL: )
- Synthesis and antimicrobial studies of some 4-oxo thiazolidines deriv
-
Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed. (URL: [Link])
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (URL: )
-
(PDF) Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents - ResearchGate. (URL: [Link])
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (URL: )
-
Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed. (URL: [Link])
-
Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PubMed Central. (URL: [Link])
-
Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
- Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Deriv
-
Effects of thiazolidinediones on inflammation | Download Table - ResearchGate. (URL: [Link])
-
Anti-inflammatory and antioxidant properties of a new arylidene-thiazolidinedione in macrophages - PubMed. (URL: [Link])
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (URL: [Link])
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. (URL: [Link])
-
Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review - ResearchGate. (URL: [Link])
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (URL: [Link])
Sources
- 1. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives [mdpi.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. pnrjournal.com [pnrjournal.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antioxidant properties of a new arylidene-thiazolidinedione in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Bromophenyl)thiazolidine
This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromophenyl)thiazolidine. As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, scientifically grounded protocol, moving beyond simple steps to explain the critical reasoning behind each recommendation.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. The molecule's structure contains two key features that dictate its disposal pathway: a brominated aromatic ring and a thiazolidine core .
-
Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this compound as a halogenated organic.[1][2] Halogenated wastes cannot be mixed with non-halogenated organic wastes. The primary reason for this strict segregation is the difference in disposal technology and cost. Non-halogenated solvents are often repurposed as fuel for cement kilns, while halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases, such as hydrobromic acid (HBr), which are corrosive and environmentally harmful.[2][3]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Category | Description | Rationale & Primary Concern |
| Physical Hazard | Assumed to be a solid powder. Dust formation should be minimized.[9] | Inhalation of fine particulates. |
| Health Hazard | Potential for skin, eye, and respiratory irritation.[8][9][12] May be harmful if swallowed or inhaled.[10][12] | Direct contact can cause irritation. Long-term exposure risks are not well-defined. |
| Environmental Hazard | Classified as a halogenated organic compound. Toxic to aquatic life.[13] | Improper disposal can lead to the release of persistent organic pollutants. |
| Reactivity | Stable under normal conditions.[7][9] Incompatible with strong oxidizing agents.[7][10] | Avoid mixing with incompatible chemicals in waste containers. |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the compound for disposal, ensure that all necessary safety measures are in place. The primary goal is to minimize exposure through all potential routes (inhalation, dermal contact, ingestion).
Engineering Controls: All handling and preparation for disposal of this compound, including weighing and transferring, must be conducted within a properly functioning chemical fume hood.[14][15] This is the most critical engineering control to prevent the inhalation of any fine particulates or potential vapors.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling the chemical:
-
Eye Protection: ANSI-approved chemical splash goggles are required.[14][15]
-
Hand Protection: Wear nitrile gloves. Given that nitrile has variable compatibility with halogenated compounds, consider double-gloving if significant handling is required.[14][15] Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.[15]
-
Footwear: Closed-toe shoes are required.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is segregated, contained, and labeled in accordance with institutional and national safety guidelines, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17]
Step 1: Designate the Correct Waste Stream
-
Identify the waste as "Halogenated Organic Solid Waste."
-
Crucial Directive: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2][14][18] Cross-contamination of a non-halogenated waste stream with even small amounts of a brominated compound requires the entire container to be treated as more expensive halogenated waste.[2]
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[2][14]
-
The container must be in good condition, free from cracks or defects, and able to be sealed to be vapor-tight and spill-proof.[14]
Step 3: Proper Labeling
-
Label the container before adding any waste. The label must be clear, legible, and permanently affixed.
-
The label must include:
Step 4: Waste Accumulation and Storage
-
Carefully transfer the solid waste into the labeled container inside a chemical fume hood. Minimize the generation of dust.
-
Keep the waste container securely closed at all times, except when actively adding waste.[14]
-
Store the container in a designated, well-ventilated satellite accumulation area, away from heat and incompatible materials.[15] The storage area should have secondary containment.
Step 5: Arrange for Disposal
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) office is reached, arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
For a Small Spill (manageable in <10 minutes):
-
Ensure you have the appropriate PPE on (double nitrile gloves, goggles, lab coat).[15]
-
Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated waste bag or container.
-
Seal and label the container as "Spill Debris containing this compound" and dispose of it through the halogenated waste stream.
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert nearby colleagues and your laboratory supervisor.
-
If there is an inhalation hazard or fire risk, activate the nearest fire alarm to initiate a building evacuation.
-
Call your institution's emergency number or EHS office for assistance. Do not attempt to clean up a large spill yourself.[14]
Visual Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A flowchart detailing the mandatory steps for safe disposal.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . U.S. Environmental Protection Agency. [Link]
-
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]
-
2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one . National Institutes of Health. [Link]
-
Thiazolidine, 504-78-9 . The Good Scents Company. [Link]
-
Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications . National Institutes of Health (PMC). [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents Safety . Washington State University Environmental Health & Safety. [Link]
-
Safety Data Sheet - ACTICIDE LT 2 . Thor Specialities (UK) LTD. [Link]
-
Safety Data Sheet - 2-(2-bromopyridin-4-yl)-propan-2-ol . Acros PharmaTech Limited. [Link]
-
Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives . MDPI. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268 Appendix III. [Link]
-
Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
-
Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons . Regulations.gov. [Link]
-
2-(5-bromophenyl)thiazolidine-4-carboxylic acid . MOLBASE. [Link]
-
Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]
-
PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]
-
Federal Register, Volume 63 Issue 85 . GovInfo. [Link]
-
Molecular Geometry and Biological Activity of 2-(4-substituted-phenylimino)thiazolidin-4-one Compounds . Semantic Scholar. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. leap.epa.ie [leap.epa.ie]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 17. epa.gov [epa.gov]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Safe Handling of 2-(4-Bromophenyl)thiazolidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-(4-Bromophenyl)thiazolidine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Profile
Core Personal Protective Equipment (PPE) Directives
A risk-based approach is paramount when selecting PPE. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloving recommended), Safety Glasses with Side Shields, Laboratory Coat, N95/FFP2 Respirator | High risk of generating and inhaling fine dust particles. Double gloving minimizes the risk of contamination during de-gowning. |
| Dissolution and Solution Handling | Nitrile Gloves, Chemical Splash Goggles, Laboratory Coat | Risk of splashes and direct skin/eye contact. Goggles provide a seal around the eyes for superior protection compared to safety glasses. |
| Running Reactions and Monitoring | Nitrile Gloves, Chemical Splash Goggles, Laboratory Coat (Consider a chemical-resistant apron) | Potential for splashes and spills. An apron adds a layer of protection for the torso. |
| Work-up and Purification | Nitrile Gloves, Chemical Splash Goggles, Laboratory Coat, Face Shield (if splash risk is high) | Increased risk of splashes and aerosol generation during extraction and concentration steps. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), Chemical Splash Goggles, Disposable Gown, N95/FFP2 Respirator, Shoe Covers | High risk of exposure to concentrated material and aerosols. Full body protection is essential. |
Procedural Guidance: Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Don the gown or lab coat, ensuring it is fully fastened.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the gown or lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence:
-
Gloves (Outer Pair if double-gloved): Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat and Gloves (Inner Pair): Remove the gown by rolling it away from the body and turning it inside out. As you remove the gown, peel off the inner pair of gloves at the same time, so they are contained within the gown.
-
Goggles/Face Shield: Remove from the back of the head to avoid touching the front.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and potential for exposure.
Caption: PPE selection workflow based on the physical state and handling procedure of this compound.
Operational Plans: From Receipt to Disposal
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] The container should be kept tightly closed.
Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Avoid the formation of dust and aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible.[1]
Disposal Plan: Contaminated materials and waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a designated, labeled, and sealed container.
-
Neutralization (for small spills): While specific neutralization data for this compound is not available, general procedures for brominated compounds may be applicable under expert guidance. Neutralization using reducing agents like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions.[6] This should only be attempted by trained personnel with a full understanding of the reaction.
-
Incineration: The preferred method for disposal is incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle halogenated compounds.[6]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[6]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Ideal Response. (2025-03-18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
SynZeal. Safety Data Sheet. Retrieved from [Link]
-
Safety data sheet. (2019-11-06). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



